Tris(vinyldimethylsiloxy)methylsilane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tris[[ethenyl(dimethyl)silyl]oxy]-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O3Si4/c1-11-17(4,5)14-20(10,15-18(6,7)12-2)16-19(8,9)13-3/h11-13H,1-3H2,4-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPHUWZVHLZEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208862 | |
| Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60111-52-6 | |
| Record name | 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy]-1,1,3,5,5-pentamethyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60111-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060111526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(dimethylvinylsilyl)oxy]-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Tris(vinyldimethylsiloxy)methylsilane" chemical properties and structure
An In-depth Technical Guide to Tris(vinyldimethylsiloxy)methylsilane
Executive Summary
This compound is a specialized organosilicon compound characterized by a central methylsilane core functionalized with three vinyldimethylsiloxy groups. This unique trifunctional architecture positions it as a critical building block in advanced materials science. The presence of three reactive vinyl groups on a flexible siloxane framework allows it to act as a highly effective crosslinking agent and a versatile monomer. It is instrumental in the synthesis of complex silicone polymers, rubbers, and resins.[1][2] The siloxane backbone imparts desirable properties such as thermal stability, low-temperature flexibility, and hydrophobicity, while the vinyl functionalities provide sites for hydrosilylation, free-radical polymerization, and other addition reactions. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications for professionals in research and development.
Molecular Structure and Physicochemical Properties
Molecular Architecture
The core of this compound, CAS No. 60111-52-6, consists of a central silicon atom bonded to a single methyl group and three oxygen atoms.[2] Each oxygen atom serves as a bridge to a dimethylvinylsilyl group (-Si(CH₃)₂CH=CH₂). This structure, with its molecular formula C₁₃H₃₀O₃Si₄, results in a well-defined, branched siloxane.[2][3] The molecule's reactivity is dominated by the three terminal vinyl groups, making it an ideal precursor for creating three-dimensional polymer networks. The siloxane (Si-O-Si) linkages provide significant rotational freedom, leading to high flexibility in the resulting polymer chains.
Structural Diagram
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. This data is essential for determining appropriate reaction conditions, purification methods, and storage requirements.
| Property | Value | Reference(s) |
| CAS Number | 60111-52-6 | [2] |
| Molecular Formula | C₁₃H₃₀O₃Si₄ | [2] |
| Molecular Weight | 346.72 g/mol | [1] |
| Appearance | Colorless to light yellow, clear liquid | [1][2] |
| Density | 0.89 g/cm³ | [1] |
| Boiling Point | 135 °C | [1] |
| Melting Point | < 0 °C | [1] |
| Flash Point | 179 °C | [1] |
| Refractive Index | 1.4148 | [1] |
| Solubility | Soluble in organic solvents like ethanol, ether, and dimethylformamide. | [1] |
| Storage | Store under inert gas (Nitrogen/Argon) at 2-8°C in a dry, ventilated area. | [1][2] |
Synthesis and Reaction Mechanisms
Synthetic Strategy
The synthesis of this compound is typically achieved through the controlled co-hydrolysis of appropriate chlorosilane precursors. The fundamental principle is to combine a trifunctional silane core with a monofunctional silane that provides the desired vinyl group.
Causality of Precursor Selection:
-
Methyltrichlorosilane (CH₃SiCl₃): This precursor is chosen to form the central CH₃-Si-(O-)₃ core. Its three chlorine atoms are hydrolyzable, providing the three sites needed to attach the siloxy arms.
-
Vinyldimethylchlorosilane ((CH₂=CH)(CH₃)₂SiCl): This precursor provides the terminal vinyldimethylsiloxy groups. Its single chlorine atom allows it to cap the reactive sites generated from the hydrolysis of methyltrichlorosilane, preventing further polymerization at these ends and ensuring the introduction of a reactive vinyl group.
The reaction proceeds by carefully controlled hydrolysis of the Si-Cl bonds to form reactive silanols (Si-OH), which then undergo condensation to form stable siloxane (Si-O-Si) linkages. The stoichiometry of the reactants is critical to ensure the desired product is formed with high yield and to minimize the formation of unwanted oligomers or polymers.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Exemplary Synthesis Protocol
This protocol is a representative example and must be adapted and performed with appropriate safety measures by qualified personnel.
-
Reactor Setup: A 1L, three-neck round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser connected to a gas outlet (to vent HCl). The entire apparatus is purged with dry nitrogen.
-
Hydrolysis Medium: Charge the flask with 500 mL of a buffered aqueous solution (e.g., water with sodium bicarbonate) and cool to 0-5°C in an ice bath. The base is crucial to neutralize the HCl byproduct as it forms, driving the reaction to completion.
-
Precursor Addition: Prepare a mixture of methyltrichlorosilane (1 mole) and vinyldimethylchlorosilane (3.1 moles) in 200 mL of a non-polar solvent like toluene. The slight excess of the monofunctional silane ensures complete capping of the trifunctional core. Add this mixture dropwise to the stirred, cooled hydrolysis medium over 2-3 hours, maintaining the temperature below 10°C.
-
Reaction & Neutralization: After the addition is complete, allow the mixture to stir for an additional 2 hours as it slowly warms to room temperature. The organic phase will separate from the aqueous phase.
-
Workup: Transfer the reaction mixture to a separatory funnel. Remove the aqueous layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine until the aqueous wash is neutral (pH ~7).
-
Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. The complete removal of water is critical to prevent unwanted side reactions during distillation.
-
Purification: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by fractional vacuum distillation to yield the final this compound as a clear liquid.
Core Applications and Functional Insights
The trifunctional nature of this molecule makes it a valuable component in formulating high-performance materials.
-
Crosslinking Agent for Silicone Elastomers: The vinyl groups readily participate in platinum-catalyzed hydrosilylation reactions with Si-H functional polymers. This "addition cure" mechanism is a cornerstone of manufacturing high-purity silicone rubbers (RTVs and LSRs). The three-dimensional network created by this crosslinker significantly enhances the mechanical properties, such as tensile strength and modulus, and improves the thermal stability of the final elastomer.
-
Monomer for Specialty Resins: It can be used as a monomer in the synthesis of silicone resins with a high density of reactive sites. These resins are used in coatings, adhesives, and sealants where strong adhesion and durability are required.[4][5] The ability to bond organic materials to inorganic surfaces is a key feature.[4]
-
Materials for Electronics and Optics: Its defined structure and low ionic content make it suitable for preparing silicone resins with high dielectric constants and low signal loss, which are essential for encapsulating and protecting sensitive electronic components.[1] It can also be used in the preparation of optical materials.[6]
Spectroscopic Characterization
For structural verification and quality control, NMR and FT-IR spectroscopy are indispensable tools. The following are the expected spectral features for this compound.
-
¹H NMR Spectroscopy (Expected):
-
δ 5.7 - 6.2 ppm: A complex multiplet region corresponding to the three protons of the vinyl groups (-CH=CH₂).
-
δ 0.2 - 0.3 ppm: A sharp singlet integrating to 18 protons, representing the methyl groups on the three outer silicon atoms (-Si(CH₃)₂-).
-
δ ~0.1 ppm: A sharp singlet integrating to 3 protons, representing the methyl group on the central silicon atom (CH₃-Si-).
-
-
FT-IR Spectroscopy (Expected):
-
~3050 cm⁻¹: C-H stretching of the vinyl group.
-
~2960 cm⁻¹: Asymmetric C-H stretching of the methyl groups.
-
~1600 cm⁻¹: C=C stretching of the vinyl group. A key band for monitoring crosslinking reactions.
-
~1410 cm⁻¹: Scissoring deformation of the vinyl group.
-
~1260 cm⁻¹: Symmetric C-H deformation of the Si-CH₃ groups.[7]
-
1100 - 1000 cm⁻¹: A very strong, broad absorption band characteristic of the Si-O-Si asymmetric stretching, confirming the siloxane backbone.
-
~840-800 cm⁻¹: Si-C stretching and CH₃ rocking from the Si-CH₃ groups.[7]
-
Safety and Handling Protocols
This compound is an industrial chemical that requires careful handling to minimize risk.
| Aspect | Guideline | Reference(s) |
| Hazard Identification | Irritating to eyes, respiratory system, and skin. | [1] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. | [1][8] |
| Handling | Avoid contact with skin, eyes, and inhalation of vapors.[1][9] Keep away from heat, sparks, and open flames.[10] Grounding and bonding of containers are recommended to prevent static discharge.[10] Handle under an inert atmosphere. | [11] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][9] For long-term stability, store under an inert gas like nitrogen or argon. | [1] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical advice.[1] Skin: Wash off with soap and plenty of water.[9] Inhalation: Move the person to fresh air.[9][12] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [10][12] |
References
- Hubei Co-Formula Material Tech Co.,Ltd. Tris(vinyldimethylsiloxy)phenylsilane.
- ChemBK. This compound.
- Kunshan Push Trading Co.,LTD. This compound, CasNo.60111-52-6.
- PubChem. Tris(dimethylsilyloxy)-methylsilane.
- Changfu Chemical. Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9.
- GSRS. This compound.
- Gelest, Inc. TRIS(DIMETHYLAMINO)
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Vinyl tris(trimethylsiloxy)silane.
- Fisher Scientific.
- Ereztech. Tris(dimethylamino)
- ResearchGate. IR Spectrum of Trimethyl(phenyl)silane.
- Sigma-Aldrich. Tris(trimethylsilyl)
- Ningbo Inno Pharmchem Co., Ltd. Vinyl Tris(Methylisobutylketoximino)
Sources
- 1. chembk.com [chembk.com]
- 2. This compound, CasNo.60111-52-6 Kunshan Push Trading Co.,LTD China (Mainland) [pushchem.lookchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9 [cfsilicones.com]
- 5. innospk.com [innospk.com]
- 6. Tris(vinyldimethylsiloxy)phenylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. wimna.com [wimna.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis and Purification of Tris(vinyldimethylsiloxy)methylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Crosslinker and Monomer
Tris(vinyldimethylsiloxy)methylsilane, a branched organosiloxane with the chemical formula C13H30O3Si4, is a key building block in the synthesis of advanced silicone-based materials.[1] Its unique structure, featuring a central methylsilane core functionalized with three vinyldimethylsiloxy groups, imparts a combination of reactivity and flexibility. The vinyl groups serve as reactive sites for cross-linking reactions, particularly through hydrosilylation, making it a valuable component in the formulation of silicone elastomers, resins, and coatings.[2] This guide provides a comprehensive overview of the synthesis and purification of this compound, offering insights into the underlying chemical principles and practical considerations for its preparation in a laboratory setting.
Core Synthesis Methodology: A Step-by-Step Approach
The primary route for the synthesis of this compound involves the controlled reaction of methylvinyldimethoxysilane with methyltrichlorosilane in the presence of a suitable catalyst.[1] This process hinges on the principles of nucleophilic substitution at the silicon center, where the methoxy groups of methylvinyldimethoxysilane are displaced by the growing siloxane chain originating from the hydrolysis of methyltrichlorosilane.
Key Reactants and Their Roles
| Reactant | Chemical Formula | Role in the Reaction |
| Methylvinyldimethoxysilane | CH2=CHSi(CH3)(OCH3)2 | Source of vinyldimethylsiloxy groups |
| Methyltrichlorosilane | CH3SiCl3 | Central building block and source of the methylsilane core |
| Iron(III) acetylacetonate | Fe(acac)3 | Catalyst to facilitate the reaction |
| Water (adventitious or added) | H2O | Reacts with methyltrichlorosilane to initiate hydrolysis and condensation |
Experimental Protocol
The following protocol is adapted from established patent literature and represents a viable method for the laboratory-scale synthesis of this compound.[1]
1. Reactor Setup and Inert Atmosphere:
-
A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inlet for an inert gas (e.g., nitrogen or argon).
-
It is crucial to maintain an inert atmosphere throughout the reaction to prevent unwanted side reactions with atmospheric moisture.
2. Initial Charge and Catalyst Introduction:
-
The reactor is charged with methylvinyldimethoxysilane.
-
A catalytic amount of iron(III) acetylacetonate is added to the methylvinyldimethoxysilane and dissolved with stirring.
3. Controlled Addition of Methyltrichlorosilane:
-
Methyltrichlorosilane is added dropwise to the stirred solution from the dropping funnel.
-
The reaction is exothermic; therefore, the addition rate should be carefully controlled to maintain the desired reaction temperature.
4. Reaction Execution:
-
The reaction mixture is heated to a temperature of approximately 60-70°C.
-
The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of starting materials and the formation of the product.
5. Work-up and Initial Purification:
-
Upon completion of the reaction, the crude product mixture is cooled to room temperature.
-
The mixture is then filtered to remove the catalyst and any solid byproducts.
-
The resulting solution is neutralized, for instance by washing with a dilute solution of sodium bicarbonate, to remove any acidic species.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Understanding the Chemical Transformation: Causality and Mechanism
The synthesis of this compound is a multistep process occurring in a single pot. The core of the reaction is the hydrolysis of methyltrichlorosilane and its subsequent condensation with methylvinyldimethoxysilane.
-
Hydrolysis of Methyltrichlorosilane: Methyltrichlorosilane is highly reactive towards water.[3][4] Even trace amounts of water present in the reactants or the reaction system can initiate the hydrolysis process, leading to the formation of silanol intermediates (MeSi(OH)Cl2, MeSi(OH)2Cl, and MeSi(OH)3) and hydrochloric acid (HCl).[3]
-
Condensation: The newly formed silanol groups are highly reactive and readily undergo condensation reactions with the methoxy groups of methylvinyldimethoxysilane. This condensation is catalyzed by the iron(III) acetylacetonate. The reaction proceeds in a stepwise manner, with the sequential addition of three molecules of methylvinyldimethoxysilane to the central silicon atom originating from methyltrichlorosilane. Each condensation step releases a molecule of methanol.
-
Role of the Catalyst: Iron(III) acetylacetonate acts as a Lewis acid, activating the silicon-chlorine and silicon-methoxy bonds, thereby facilitating the nucleophilic attack and condensation reactions.
Logical Relationship Diagram
Caption: Simplified reaction pathway for the formation of this compound.
Purification: Achieving High Purity for Advanced Applications
The purity of this compound is critical for its performance in polymerization and cross-linking applications. The primary method for purifying the crude product is vacuum distillation .[1]
Step-by-Step Purification Protocol
-
Initial Stripping: The neutralized and filtered crude product is first subjected to distillation at atmospheric pressure or under a mild vacuum to remove low-boiling components, such as methanol and any unreacted starting materials.
-
Fractional Vacuum Distillation: The residue from the initial stripping is then distilled under high vacuum. This is necessary because this compound has a relatively high boiling point and may decompose at atmospheric pressure.
-
A fractionating column is recommended to achieve good separation from other siloxane oligomers that may have formed as byproducts.
-
The main fraction is collected at the appropriate boiling point and vacuum level.
-
Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C13H30O3Si4 |
| Molecular Weight | 346.72 g/mol |
| Purity (typical) | ≥95% |
| Appearance | Colorless to light yellow liquid |
Applications in Materials Science
This compound is primarily used as a cross-linking agent and a monomer in the synthesis of silicone-based polymers.[2] Its trifunctionality allows for the creation of highly branched and cross-linked polymer networks.
-
Silicone Elastomers: It is a key component in addition-cure silicone systems, where the vinyl groups react with Si-H functional polysiloxanes in the presence of a platinum catalyst to form a stable, cross-linked elastomer.[1]
-
Resins and Coatings: The incorporation of this monomer into silicone resins can enhance their thermal stability, mechanical properties, and adhesion to various substrates.
-
Hyperbranched Polymers: It serves as a building block for the synthesis of hyperbranched polycarbosiloxanes, which have unique rheological and thermal properties.[2]
Safety Considerations
As with all chemical syntheses, appropriate safety precautions must be taken.
-
Handling of Chlorosilanes: Methyltrichlorosilane is corrosive and reacts violently with water to produce hydrochloric acid.[3][4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere to prevent uncontrolled hydrolysis of the chlorosilane.
-
Distillation: Care should be taken during distillation, especially under vacuum, to avoid bumping and to ensure that the apparatus is properly assembled.
Conclusion
The synthesis of this compound via the catalyzed reaction of methylvinyldimethoxysilane and methyltrichlorosilane is a robust and scalable method for producing this important organosilicon monomer. Careful control of reaction conditions and rigorous purification by vacuum distillation are essential for obtaining a high-purity product suitable for demanding applications in the field of materials science. This guide provides a foundational understanding for researchers and professionals seeking to synthesize and utilize this versatile compound.
References
Sources
- 1. US20050159522A1 - Additon cross-linking two-component silicon materials with a high shore d hardness - Google Patents [patents.google.com]
- 2. EP1219666A2 - Hyperbranched polycarbosilanes, polycarbosiloxanes, polycarosilazenes and copolymers thereof - Google Patents [patents.google.com]
- 3. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 4. Trichloromethylsilane | CH3SiCl3 | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tris(vinyldimethylsiloxy)methylsilane (CAS Number 60111-52-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Unique Siloxane Crosslinker
Tris(vinyldimethylsiloxy)methylsilane, identified by its CAS number 60111-52-6, is a specialized organosilicon compound that holds significant promise in the realm of advanced materials. Its unique molecular architecture, featuring a central methylsilane core functionalized with three vinyldimethylsiloxy groups, positions it as a versatile crosslinking agent and adhesion promoter. This guide aims to provide a comprehensive technical overview of its properties, synthesis, mechanisms of action, and potential applications, empowering researchers and professionals to harness its capabilities in their respective fields. While specific, publicly available peer-reviewed data on this exact molecule is limited, this guide synthesizes established principles of siloxane chemistry and data from closely related compounds to provide a robust and insightful resource.
Core Molecular and Physical Characteristics
This compound is a colorless to light yellow liquid with a unique combination of reactive vinyl groups and a flexible siloxane backbone.[1][2] These features are central to its utility in polymer chemistry.
| Property | Value | Reference |
| CAS Number | 60111-52-6 | [3][4] |
| Molecular Formula | C13H30O3Si4 | [3][5][6] |
| Molecular Weight | 346.72 g/mol | [3][5][6] |
| Appearance | Colorless and transparent liquid | [2] |
| Density | 0.89 g/cm³ at 25°C | [4][7] |
| Boiling Point | 135 °C | [4][7] |
| Refractive Index | 1.4148 | [4][7] |
| Flash Point | 179 °C | [4][7] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |
| Synonyms | 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy]-1,1,3,5,5-pentamethyltrisiloxane, 3-[(dimethylvinylsilyl)oxy]-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | [4] |
Synthesis Pathway: A Multi-Step Approach
Step 1: Formation of Vinyldimethylsilane The synthesis likely commences with the reaction of vinyl chlorosilane and methyl chlorosilane to produce vinyldimethylsilane.
Step 2: Formation of a Chlorinated Intermediate The resulting vinyldimethylsilane is then reacted with a trichlorosilane, such as methyltrichlorosilane, to form a tris(vinyldimethylsilyl chloride)methylsilane intermediate.
Step 3: Introduction of Siloxy Groups Finally, the chlorinated intermediate is reacted with a source of silanol, leading to dechlorination and the introduction of the vinyldimethylsiloxy groups to yield the final product.
It is important to note that this is a generalized pathway, and optimization of reaction conditions, catalysts (such as linear phosphonitrilic chloride for similar reactions), and purification methods would be crucial for achieving high yields and purity.[8]
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic analysis is essential for confirming the structure and purity of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its functional groups and the analysis of similar vinylsiloxane compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons in the range of 5.5-6.5 ppm. The methyl protons on the silicon atoms would appear as sharp singlets in the upfield region, typically between 0.1 and 0.5 ppm. The integral ratios of these signals would be crucial for confirming the structure.[9][10]
-
¹³C NMR: The carbon NMR spectrum would display signals for the vinyl carbons between 120 and 140 ppm. The methyl carbons attached to silicon would resonate at a much higher field, typically in the range of 0-5 ppm.[11][12]
-
²⁹Si NMR: Silicon NMR is a powerful tool for characterizing polysiloxanes.[13] The spectrum of this compound would be expected to show distinct signals for the central silicon atom and the three equivalent silicon atoms of the vinyldimethylsiloxy groups. The chemical shifts would be indicative of the degree of substitution and the nature of the surrounding groups, with branched siloxanes showing characteristic shifts.[14][15][16][17]
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum would provide valuable information about the key functional groups present in the molecule.[2]
-
Si-O-Si Stretching: A strong, broad absorption band between 1000 and 1100 cm⁻¹ is characteristic of the siloxane (Si-O-Si) linkages.[5][18][19][20]
-
Vinyl Group Vibrations: The presence of the vinyl groups would be confirmed by C=C stretching vibrations around 1600 cm⁻¹, and C-H stretching of the vinyl group above 3000 cm⁻¹.[2]
-
Si-CH₃ Vibrations: The methyl groups attached to silicon would exhibit characteristic bending vibrations around 1260 cm⁻¹.[5]
3.3. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often used for the analysis of polysiloxanes.[21][22][23][24][25] The mass spectrum would be expected to show the molecular ion peak corresponding to the molecular weight of 346.72 g/mol , along with characteristic fragmentation patterns resulting from the cleavage of the siloxane bonds.
Mechanisms of Action: The Chemistry Behind the Functionality
The utility of this compound stems from the reactivity of its vinyl groups and the inherent properties of its siloxane structure.
4.1. Crosslinking via Hydrosilylation
The vinyl groups are highly susceptible to hydrosilylation, a fundamental reaction in silicone chemistry.[1][26] This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, typically in the presence of a platinum catalyst (e.g., Karstedt's catalyst).
Caption: Hydrosilylation crosslinking mechanism.
This reaction forms stable carbon-silicon bonds, leading to the formation of a three-dimensional network structure. The trifunctional nature of this compound allows it to act as a highly effective crosslinking node, imparting durability, thermal stability, and elastomeric properties to the resulting polymer.
4.2. Adhesion Promotion at Interfaces
Organofunctional silanes are widely used as adhesion promoters to enhance the bond between organic polymers and inorganic substrates.[27] The mechanism involves a dual-reactivity model.
Caption: Adhesion promotion mechanism of organofunctional silanes.
While this compound does not have traditional hydrolyzable groups like alkoxy groups, the siloxane bonds can undergo hydrolysis under certain conditions, or more likely, the vinyl groups can react with functional groups in the organic polymer matrix. This creates a robust chemical bridge at the interface, improving adhesion and providing resistance to environmental factors like moisture.
Applications in Advanced Materials
The unique properties of this compound make it a valuable component in a variety of applications.
5.1. Silicone Elastomers and Sealants
As a trifunctional crosslinker, this compound can be incorporated into addition-cure silicone formulations. Its inclusion can enhance the mechanical properties, such as tensile strength and tear resistance, of the cured elastomer. In sealants, it can improve adhesion to a wide range of substrates and enhance durability.
5.2. Coatings and Adhesives
In the coatings industry, this compound can be used as an additive to improve the adhesion of the coating to inorganic surfaces like glass and metal.[28] This is particularly important in applications requiring long-term performance and resistance to weathering. A related compound, 3-methacryloyloxypropyltris(vinyldimethylsiloxy)silane, has been mentioned in patents for sacrificial adhesive coatings, highlighting the potential for this class of molecules in specialized applications.[26]
5.3. Intermediate in Chemical Synthesis
This molecule serves as a valuable building block for the synthesis of more complex organosilicon compounds and polymers.[1][7] Its reactive vinyl groups provide sites for further functionalization, allowing for the creation of tailor-made materials with specific properties.
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[1][7] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Store the compound in a cool, dry place under an inert atmosphere to prevent hydrolysis and premature reaction.[4]
Conclusion: A Versatile Tool for Material Innovation
This compound stands out as a highly functional and versatile molecule in the field of organosilicon chemistry. Its ability to act as a potent crosslinker and adhesion promoter opens up a wide array of possibilities for the development of high-performance polymers, coatings, and adhesives. While further research and publication of specific experimental data are needed to fully elucidate its potential, the foundational principles of siloxane chemistry strongly suggest its value as a key component in the next generation of advanced materials. This guide provides a solid framework for researchers and professionals to begin exploring the exciting opportunities that this unique compound offers.
References
-
ACS Publications. Characterization of polysiloxanes with different functional groups by time-of-flight secondary ion mass spectrometry. Available at: [Link]
-
Tascon USA. Polysiloxane (Silicone) Analysis Laboratory. Available at: [Link]
-
Science and Education Publishing. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Available at: [Link]
-
PubMed. Characterization by mass spectrometry of an unknown polysiloxane sample used under uncontrolled medical conditions for cosmetic surgery. Available at: [Link]
- Google Patents. US8263720B1 - Sacrificial adhesive coatings.
-
National Institutes of Health. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. Available at: [Link]
-
ChemBK. This compound. (2024-04-10). Available at: [Link]
-
Sci-Hub. Comparative studies of poly(dimethyl siloxanes) using automated GPC-MALDI-TOF MS and on-line GPC-ESI-TOF MS. Available at: [Link]
-
National Institutes of Health. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Available at: [Link]
-
National Institutes of Health. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Available at: [Link]
-
ResearchGate. Solid state 13 C CP/MAS NMR spectra of the siloxane-hybrid monoliths... Available at: [Link]
-
Magritek. Silicon NMR on Spinsolve benchtop spectrometers. Available at: [Link]
-
ResearchGate. 29 Si NMR chemical shifts and intensities for polysiloxanes. Available at: [Link]
-
ChemBK. This compound. (2024-04-10). Available at: [Link]
-
ResearchGate. (PDF) A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. (2019-05-14). Available at: [Link]
-
Dalton Transactions (RSC Publishing). A ring-strain model for predicting 29Si NMR chemical shifts in polyhedral oligomeric silsesquioxanes and siloxanes. Available at: [Link]
-
Pressure Sensitive Tape Council. IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. Available at: [Link]
-
MDPI. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. (2020-10-25). Available at: [Link]
-
ResearchGate. FTIR analysis of silane grafted high density polyethylene. (2025-08-06). Available at: [Link]
-
Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link]
-
ResearchGate. Fig 1. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH... Available at: [Link]
-
SpectraBase. Vinyltriethoxysilane - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
gsrs. This compound. Available at: [Link]
- Google Patents. EP1241171A1 - Preparation of branched siloxanes.
-
ResearchGate. 1 H-NMR spectra of polymethyl(dimethylvinylsiloxy)siloxane with... Available at: [Link]
-
ResearchGate. Illustration of (a) reaction between methyltrichlorosilane and... Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
- Google Patents. CN1769323A - A kind of preparation method of vinyltrimethoxysilane oligomer.
-
Chongqing Chemdad Co. This compound. Available at: [Link]
- Google Patents. US4113665A - Coatings prepared from trialkoxysilanes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. No results for search term "3H-SIT8725.0" | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. EP1241171A1 - Preparation of branched siloxanes - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Vinyltrimethoxysilane(2768-02-7) 13C NMR spectrum [chemicalbook.com]
- 13. magritek.com [magritek.com]
- 14. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A ring-strain model for predicting 29Si NMR chemical shifts in polyhedral oligomeric silsesquioxanes and siloxanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. pstc.org [pstc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Polysiloxane (Silicone) Analysis Laboratory | tasconusa.com [tasconusa.com]
- 23. Characterization by mass spectrometry of an unknown polysiloxane sample used under uncontrolled medical conditions for cosmetic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sci-hub.box [sci-hub.box]
- 26. sci-hub.se [sci-hub.se]
- 27. pubs.acs.org [pubs.acs.org]
- 28. rsc.org [rsc.org]
An In-depth Technical Guide to Tris(vinyldimethylsiloxy)methylsilane: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Tris(vinyldimethylsiloxy)methylsilane, a versatile organosilicon compound with significant potential in advanced materials science, particularly for applications in the pharmaceutical and medical device sectors. This document will delve into its fundamental properties, synthesis, and key applications, offering insights grounded in established scientific principles.
Core Molecular Attributes
This compound, identified by the CAS number 60111-52-6, is a key building block in silicone chemistry. Its unique structure, featuring a central methylsilane core functionalized with three vinyldimethylsiloxy groups, imparts a valuable combination of reactivity and stability.
| Property | Value | Reference |
| Molecular Formula | C13H30O3Si4 | [1][2][3] |
| Molecular Weight | 346.72 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 135 °C | [3] |
| Density | 0.89 g/cm³ | [3][4] |
| Refractive Index | 1.4148 | [3][4] |
| Solubility | Soluble in many organic solvents (e.g., ethanol, ether, dimethylformamide) | [4] |
Synthesis Pathway: A Stepwise Approach
The synthesis of this compound is typically achieved through a multi-step process that leverages fundamental principles of organosilicon chemistry. The general synthetic route is outlined below.[4] The rationale behind this step-wise approach is to build the molecule with precision, ensuring high purity and yield of the final product.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
The following is a representative protocol for the synthesis, emphasizing the critical control points for a successful reaction.
-
Synthesis of Vinyldimethylsilane: In a moisture-free reaction vessel under an inert atmosphere (e.g., argon or nitrogen), vinyl chlorosilane is reacted with a methylating agent, such as methylmagnesium bromide (a Grignard reagent), in an appropriate solvent like anhydrous diethyl ether. The reaction is typically performed at a controlled temperature to manage its exothermic nature. The resulting vinyldimethylsilane is then purified by distillation.
-
Formation of the Trishalosilane Intermediate: The purified vinyldimethylsilane is subsequently reacted with trichlorosilane. This step involves the hydrosilylation reaction, where the Si-H bond of trichlorosilane adds across the vinyl group of vinyldimethylsilane. This reaction is often catalyzed by a platinum catalyst, such as Karstedt's catalyst.
-
Hydrolysis and Condensation: The resulting tris(vinyldimethylsilyl chloride)methylsilane is carefully hydrolyzed by reacting it with a controlled amount of water or a silanol. This step replaces the chloro groups with hydroxyl groups, which then undergo condensation to form the stable siloxane bonds of the final product, this compound. The final product is then purified, typically by vacuum distillation, to remove any byproducts or unreacted starting materials.
Applications in Advanced Technologies
The vinyl groups in this compound are amenable to hydrosilylation reactions, making it an excellent crosslinking agent in the formulation of various silicone-based materials.[4]
Crosslinking Agent for Silicone Elastomers
In the presence of a hydrosilane-containing polymer and a platinum catalyst, the vinyl groups of this compound can readily participate in hydrosilylation to form a stable, crosslinked network. This is the fundamental chemistry behind the curing of many addition-cure silicone elastomers, which are widely used in the medical device industry for applications such as catheters, tubing, and seals.
Illustrative Crosslinking Reaction Workflow
Caption: Hydrosilylation crosslinking using this compound.
Surface Modification of Medical Devices
Silane coatings are increasingly used for medical devices to impart desirable surface properties such as hydrophobicity, lubricity, and biocompatibility.[5] While specific research on this compound in this application is not widely published, its chemical structure suggests its potential as a component in such coatings. The vinyl groups can be functionalized to attach bioactive molecules, or the siloxane backbone can be tailored to create a lubricious, non-fouling surface.
Component in Drug Delivery Systems
Silicone-based materials are explored for controlled drug release applications due to their biocompatibility and tunable permeability. This compound can be used as a crosslinker to control the network density of a silicone matrix, thereby modulating the release kinetics of an entrapped therapeutic agent. For instance, in transdermal patches or implantable devices, a higher degree of crosslinking would generally lead to a slower, more sustained release profile. Recent research has highlighted the use of silicone-based resins in 3D printed intravaginal rings for sustained co-delivery of antiretrovirals and contraceptive drugs.[6]
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[4] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]
Conclusion
This compound is a valuable and versatile chemical for researchers and professionals in drug development and medical device manufacturing. Its well-defined molecular structure and reactive vinyl groups allow for its use as a precise crosslinking agent and a building block for functional silicone materials. A thorough understanding of its properties and reaction chemistry is crucial for harnessing its full potential in creating next-generation medical technologies.
References
-
This compound - ChemBK. Available at: [Link]
-
This compound - gsrs. Available at: [Link]
-
This compound Two Chongqing Chemdad Co. Available at: [Link]
-
Tris(vinyldimethylsiloxy)phenylsilane - Hubei Co-Formula Material Tech Co.,Ltd. Available at: [Link]
-
Drug delivery systems for female sexual and reproductive health applications. Available at: [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. No results for search term "3H-SIT8725.0" | CymitQuimica [cymitquimica.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chembk.com [chembk.com]
- 5. dakenchem.com [dakenchem.com]
- 6. Dissertation or Thesis | Drug delivery systems for female sexual and reproductive health applications | ID: 5138jq69p | Carolina Digital Repository [cdr.lib.unc.edu]
An In-depth Technical Guide to the Solubility of Tris(vinyldimethylsiloxy)methylsilane in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Tris(vinyldimethylsiloxy)methylsilane in organic solvents. As an organosilicon compound with potential applications in advanced material synthesis and drug delivery formulations, a thorough understanding of its solubility is critical for its effective utilization. This document synthesizes theoretical principles of solubility, qualitative experimental observations, and predictive assessments based on the "like dissolves like" principle. Furthermore, it outlines a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data for their specific applications. The guide is structured to provide not just data, but a foundational understanding of the underlying chemical principles governing the solubility of this unique siloxane.
Introduction to this compound
This compound, with the chemical formula C₁₃H₃₀O₃Si₄, is a member of the organosiloxane family.[1] These compounds are characterized by a silicon-oxygen backbone, which imparts a unique combination of properties, including thermal stability and chemical inertness. The presence of vinyl functional groups in this compound makes it a valuable precursor and crosslinking agent in the synthesis of specialized silicone polymers and materials.
In the realm of pharmaceutical sciences, siloxane-based excipients are gaining increasing attention for their role in novel drug delivery systems. Silicones are utilized for their biocompatibility, aesthetic properties in topical formulations, and their ability to act as carriers for active pharmaceutical ingredients (APIs).[2][3] Their unique physicochemical properties, such as low surface tension and high permeability, offer potential advantages in topical and transdermal drug delivery.[2][4] Understanding the solubility of functionalized siloxanes like this compound is a critical first step in exploring their potential as excipients in drug formulations, where they might be used to improve the solubility and bioavailability of APIs.[5]
Theoretical Framework: Predicting Solubility
The fundamental principle governing the solubility of a compound is "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure.
-
Nonpolar Solvents: These solvents, such as hydrocarbons (e.g., hexane, toluene), have a uniform distribution of electron density and readily dissolve nonpolar solutes.
-
Polar Aprotic Solvents: Solvents like acetone and dimethylformamide possess polar bonds but lack acidic protons. They can dissolve a range of solutes.
-
Polar Protic Solvents: These solvents, including water and alcohols (e.g., ethanol, methanol), have polar bonds and acidic protons, allowing them to form hydrogen bonds. They are most effective at dissolving polar and ionic compounds.
This compound possesses a predominantly nonpolar character due to its siloxane backbone and methyl groups. The vinyl groups introduce some potential for localized polarity, but the overall molecule is expected to behave as a nonpolar to weakly polar compound. Therefore, it is predicted to be highly soluble in nonpolar and weakly polar organic solvents.
Qualitative and Predictive Solubility Profile
Direct quantitative solubility data for this compound is not widely published. However, based on available information and the principles of chemical similarity, a qualitative and predictive solubility profile can be constructed. One source explicitly states that this compound is soluble in many organic solvents, including ethanol, ether, and dimethylformamide.[6] This aligns with the expected behavior of siloxanes.
The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by solvent type. This predictive profile is based on the general solubility of silanes and siloxanes in organic solvents.[7][8]
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Toluene | Nonpolar, Aromatic | Highly Soluble | The nonpolar nature of toluene aligns well with the nonpolar siloxane backbone of the solute. |
| Hexane | Nonpolar, Aliphatic | Highly Soluble | Similar to toluene, the nonpolar aliphatic structure of hexane is expected to readily solvate the nonpolar solute. |
| Diethyl Ether | Weakly Polar | Soluble | The ether provides a weakly polar environment that can accommodate the siloxane structure. |
| Chloroform | Weakly Polar | Soluble | Chloroform's ability to dissolve a wide range of organic compounds suggests good solubility for this siloxane. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is a versatile solvent for many polymers and is expected to be a good solvent for this compound. |
| Acetone | Polar Aprotic | Moderately Soluble | The polarity of acetone may lead to slightly reduced, but still significant, solubility compared to nonpolar solvents. |
| Ethanol | Polar Protic | Soluble | While a polar protic solvent, ethanol has a significant nonpolar alkyl chain, which likely contributes to its ability to dissolve the siloxane, as has been qualitatively reported.[6] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Qualitative data indicates solubility in DMF, a highly polar aprotic solvent.[6] |
| Methanol | Polar Protic | Sparingly Soluble | The high polarity and hydrogen bonding capacity of methanol may make it a poorer solvent compared to ethanol. |
| Water | Polar Protic | Insoluble | The significant difference in polarity between the nonpolar siloxane and highly polar water predicts insolubility. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond predictive assessments, a robust experimental protocol is necessary to determine the precise solubility of this compound in various organic solvents. The following methodology provides a standardized approach for generating reliable quantitative data.
Objective
To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The key is to ensure that there is undissolved solute present.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the undissolved solute) using a syringe.
-
Immediately pass the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
The mass of the dissolved solute can be determined by the difference in weight.
-
-
Chromatographic Analysis (for volatile solvents):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using GC-FID to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent.
-
Analyze the diluted sample by GC-FID and use the calibration curve to determine the concentration of the solute in the saturated solution.
-
Data Calculation
The solubility can be expressed in various units, such as:
-
g/100 mL of solvent: (mass of solute / volume of solvent) x 100
-
mol/L of solvent: (moles of solute / volume of solvent in L)
Experimental Workflow Diagram
Figure 1: A schematic of the experimental workflow for the quantitative determination of solubility.
Conclusion
References
-
Silane - Solubility of Things. (n.d.). Retrieved January 21, 2026, from [Link]
-
What is the solubility of A Silane Coupling Agent?. (2025, June 20). Retrieved January 21, 2026, from [Link]
- Detriche, S., et al. (2021).
-
Contract Pharma. (2009, June 3). Silicone Excipients in Drug Development. Retrieved January 21, 2026, from [Link]
-
KBR. (2024, April 16). Discussion On The Solubility Of Silane And Related Issues. Retrieved January 21, 2026, from [Link]
-
Silico® Solutions. (n.d.). Pharmaceutical Silicone Applications. Retrieved January 21, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Silanes as Reducing Agents. Retrieved January 21, 2026, from [Link]
-
Siwin. (n.d.). Pharmaceutical Synthesis. Retrieved January 21, 2026, from [Link]
-
Gelest, Inc. (2015, November 24). TRIS(VINYLDIMETHYLSILOXY)PHENYLSILANE, 95%. Retrieved January 21, 2026, from [Link]
-
ChemBK. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
Gelest. (2014, June 23). METHACRYLOXYPROPYLTRIS(VINYLDIMETHYLSILOXY)SILANE, tech-95. Retrieved January 21, 2026, from [Link]
-
Chem-Impex. (n.d.). Tris(2-methoxyethoxy)(vinyl)silane. Retrieved January 21, 2026, from [Link]
-
Kunshan Push Trading Co.,LTD. (n.d.). This compound, CasNo.60111-52-6. Retrieved January 21, 2026, from [Link]
-
Changfu Chemical. (n.d.). Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9. Retrieved January 21, 2026, from [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Tris(vinyldimethylsiloxy)phenylsilane. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Methyltris(trimethylsiloxy)silane. Retrieved January 21, 2026, from [Link]
Sources
- 1. No results for search term "3H-SIT8725.0" | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. contractpharma.com [contractpharma.com]
- 4. dupont.com [dupont.com]
- 5. Chemical Synthesis - Siwin [siwinsilicone.com]
- 6. chembk.com [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. uychem.com [uychem.com]
"Tris(vinyldimethylsiloxy)methylsilane" safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of Tris(vinyldimethylsiloxy)methylsilane
For professionals in research, development, and manufacturing, the innovative potential of organosilicon compounds is vast. This compound (CAS No. 60111-52-6) is a key building block, serving as a versatile crosslinking agent and an intermediate in the synthesis of advanced silicone polymers, rubbers, and specialized nanomaterials.[1] Its utility in creating materials with high thermal stability and specific dielectric properties makes it valuable in both electronics and optical applications.[2][3]
However, realizing its potential requires a comprehensive understanding of its properties and a rigorous approach to its handling. This guide provides a deep dive into the safety protocols and handling precautions for this compound, grounded in authoritative data to ensure the safety of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Risk Assessment
The primary documented hazards associated with this compound are its irritant properties. According to available safety information, it is classified with the risk code 36/37/38, indicating that it is irritating to the eyes, respiratory system, and skin.[4]
-
Eye Irritation: Direct contact with the liquid or its vapors can cause redness, pain, and inflammation.
-
Respiratory Irritation: Inhalation of vapors may lead to irritation of the nose, throat, and lungs, potentially causing coughing or shortness of breath. The boiling point of 135°C suggests a moderate volatility, making vapor inhalation a credible risk during handling at room temperature, especially in poorly ventilated areas.[5]
-
Skin Irritation: Prolonged or repeated skin contact can cause dermatitis, redness, and discomfort.[4]
While this specific compound does not have readily available data on flammability or explosivity, it is crucial to recognize that it belongs to the broader class of organosilane compounds. Certain silanes can pose flammability or even explosion hazards under specific conditions, such as in the presence of aluminum halides or upon exposure to air for certain N-lithio and sodio-silazanes.[6] Therefore, a prudent approach involves treating the substance with caution and avoiding conditions that could lead to unforeseen reactivity.
Physicochemical Properties for Risk Mitigation
Understanding the physical and chemical properties of a substance is the foundation of a robust safety plan. These characteristics dictate its behavior in the laboratory environment and inform the necessary control measures.
| Property | Value | Significance for Handling |
| Molecular Formula | C₁₃H₃₀O₃Si₄ | Indicates a complex organosilicon structure. |
| Molecular Weight | 346.72 g/mol | Low volatility but vapors can still be present.[7] |
| Appearance | Colorless to light yellow liquid | Allows for easy visual identification of spills. |
| Boiling Point | 135 °C | Vapors can accumulate in enclosed spaces.[5] |
| Melting Point | < 0 °C | Will be in liquid form under all standard lab conditions.[5] |
| Density | 0.89 g/cm³ | Less dense than water. |
| Flash Point | 179 °C | High flash point suggests low flammability risk under normal conditions.[5] |
| Solubility | Soluble in many organic solvents | Informs the choice of cleaning agents for decontamination. |
Safe Handling and Engineering Controls
A multi-layered approach combining engineering controls, administrative procedures, and personal diligence is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning chemical fume hood .[8] Due to its classification as a respiratory irritant, all operations that may generate aerosols or vapors—including weighing, transferring, and mixing—must be conducted within a fume hood to prevent inhalation.[4][9]
Work surfaces inside the hood should be protected with disposable, plastic-backed absorbent paper to contain any minor drips or spills, simplifying the subsequent decontamination process.[10]
Standard Operating Protocol (SOP) for Handling
The following step-by-step protocol outlines the essential workflow for safely handling this compound.
-
Preparation:
-
Ensure a chemical fume hood is certified and operational.
-
Read and understand the Safety Data Sheet (SDS) or equivalent safety information.[11]
-
Assemble all necessary materials, including the compound, solvents, glassware, and waste containers, inside the fume hood.
-
Cover the work surface with absorbent bench paper.[10]
-
-
Personal Protective Equipment (PPE):
-
Don all required PPE as detailed in Section 4 before approaching the chemical.
-
-
Chemical Handling:
-
Perform all manipulations of the chemical at least 6 inches inside the fume hood sash.
-
Use mechanical pipetting aids for all liquid transfers. Mouth pipetting is strictly prohibited.[10][12]
-
When transferring, pour slowly and carefully to minimize splashing or aerosol generation.
-
Keep containers sealed when not in immediate use to reduce vapor concentration.
-
-
Post-Handling & Cleanup:
-
Decontaminate any non-disposable equipment that has come into contact with the compound.
-
Carefully wipe down the work surface within the fume hood.
-
Dispose of all contaminated waste, including gloves and bench paper, in a designated, sealed waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete.[12]
-
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is critical to prevent dermal and ocular exposure. Safety phrase S36/37/39 explicitly calls for suitable protective clothing, gloves, and eye/face protection.[4]
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and vapors, fulfilling the S26 requirement.[4] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of immediately if contamination is suspected.[8][12] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[8] |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items.[8] |
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.[9]
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention as mandated by safety phrase S26.[4][12]
-
Skin Contact: Promptly flush the affected area with plenty of water and remove any contaminated clothing. Wash the area thoroughly with soap and water. If irritation persists, seek medical attention.[12]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
For small laboratory spills:
-
Alert personnel in the immediate area.
-
Contain the spill using an absorbent material like sand or a commercial absorbent from a spill kit.[11]
-
Clean the area, working from the outside in. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill site once the material has been removed.
For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
Storage and Disposal
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed to prevent moisture contamination and vapor release. Store in accordance with local regulations for organic chemicals.[11]
-
Disposal: Dispose of waste material, including empty containers and contaminated absorbents, in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain.[8] Waste should be collected in designated "Organic Liquid" or "Halogen-free Organic Waste" containers.[8]
References
- This compound Chemical Properties, Source: Molbase, URL: https://www.molbase.com/en/chem-60111-52-6.html
- Silicon Compounds: Register and Review (3rd ed.), Source: ResearchGate (originally Petrarch Systems), URL: https://www.researchgate.net/publication/259328224_Silicon-Compounds-Register-and-Review-3rd-edition
- This compound | 60111-52-6, Source: ChemicalBook, URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6719586.htm
- This compound, Source: ChemBK, URL: https://www.chembk.com/en/chem/Tris(vinyldimethylsiloxy)methylsilane
- 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy]-1,1,3,5,5-pentamethyltrisiloxane, Source: CymitQuimica, URL: https://www.cymitquimica.com/cas/60111-52-6
- This compound, 95%, Source: CymitQuimica, URL: https://www.cymitquimica.com/products/S21500
- Rules for the Safe Handling of Chemicals in the Laboratory, Source: Princeton University, URL: https://ehs.princeton.edu/book/export/html/356
- Additon cross-linking two-component silicon materials with a high shore d hardness, Source: Google Patents, URL: https://patents.google.
- PhD Thesis - TU Wien's reposiTUm, Source: TU Wien, URL: https://repositum.tuwien.at/bitstream/20.500.12708/14352/1/PhD%20Thesis%20-%20Juergen%20Kumpfmuller.pdf
- Laboratory Safety: Working Safely with Chemicals, Source: YouTube (TheCoderLucky), URL: https://www.youtube.
- Working with Chemicals - Prudent Practices in the Laboratory, Source: National Center for Biotechnology Information (NCBI) Bookshelf, URL: https://www.ncbi.nlm.nih.gov/books/NBK55856/
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals, Source: University of North Carolina at Chapel Hill, URL: https://ehs.unc.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances, Source: HSC Chemistry, URL: https://hscchemistry.org/safe-laboratory-practices-handling-and-disposing-of-organic-substances/
- Two-photon-induced thiol-ene polymerization as a fabrication tool for flexible optical waveguides (PDF), Source: ResearchGate, URL: https://www.researchgate.net/publication/257564070_Two-photon-induced_thiol-ene_polymerization_as_a_fabrication_tool_for_flexible_optical_waveguides
- Two-photon-induced thiol-ene polymerization as a fabrication tool for flexible optical waveguides, Source: ResearchGate, URL: https://www.researchgate.net/publication/274239845_Designed_Monomers_and_Polymers_Two-photon-induced_thiol-ene_polymerization_as_a_fabrication_tool_for_flexible_optical_waveguides
Sources
- 1. US20050159522A1 - Additon cross-linking two-component silicon materials with a high shore d hardness - Google Patents [patents.google.com]
- 2. CAS 60111-52-6: 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy… [cymitquimica.com]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. chembk.com [chembk.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. No results for search term "3H-SIT8725.0" | CymitQuimica [cymitquimica.com]
- 8. hscprep.com.au [hscprep.com.au]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. artsci.usu.edu [artsci.usu.edu]
An In-depth Technical Guide to Tris(vinyldimethylsiloxy)methylsilane: Commercial Suppliers, Purity Grades, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Siloxane Building Block
Tris(vinyldimethylsiloxy)methylsilane is a key organosilicon compound characterized by a central methylsilane core bonded to three vinyldimethylsiloxy groups. This unique structure, featuring three reactive vinyl functionalities, makes it a valuable crosslinking agent and monomer in the synthesis of advanced silicone-based polymers. Its CAS number is most commonly cited as 60111-52-6 [1]. This guide provides a comprehensive overview of its commercial availability, purity grades, and the critical role it plays in various high-performance applications, offering insights into the causality behind its use in specialized polymer synthesis.
Commercial Availability and Purity Grades
This compound is available from a range of chemical suppliers, catering primarily to research and development as well as specialized industrial applications. The purity of this monomer is a critical parameter that can significantly influence the properties of the resulting polymers.
Leading Commercial Suppliers
Several chemical manufacturers and distributors list this compound in their catalogs. Notable suppliers include:
-
Kunshan Push Trading Co., LTD: A supplier based in China offering the compound for use in organic synthesis[2].
-
Alfa Chemistry: Lists this compound for research and experimental use[3].
-
Gelest (via distributors like CymitQuimica): Gelest, a prominent name in silicon chemistry, has historically offered this compound. While some listings may show it as discontinued, it is worth inquiring about its availability for specific needs[4].
-
ChemicalBook: This platform lists several suppliers in China, such as J & K SCIENTIFIC LTD. and Meryer (Shanghai) Chemical Technology Co., Ltd., that offer this compound[5].
-
American Custom Chemicals Corporation: Listed as a manufacturer for this chemical[5].
Available Purity Grades and Their Significance
The most commonly available purity grades for this compound are 95% and 97% . While higher purity grades may be available upon request for specialized applications, these two grades are standard for general research and development purposes.
| Purity Grade | Typical Application | Implication of Impurities |
| 95% | General polymer synthesis, initial research, applications where high optical clarity is not critical. | The 5% impurities may include starting materials, incompletely reacted intermediates, or byproducts from side reactions. These can affect the mechanical properties and thermal stability of the final polymer. |
| 97% Min. | Applications requiring more consistent polymer properties, such as in the synthesis of specialty silicone rubbers and some electronic materials. | A lower level of impurities leads to more predictable crosslinking and a more uniform polymer network, resulting in improved performance characteristics[2]. |
| >99% (Specialty) | High-performance applications like the synthesis of optical materials, including waveguides and components for the semiconductor industry, where high transparency and minimal signal loss are crucial. | Extremely low levels of impurities are essential to prevent light scattering, absorption, and other defects that can degrade optical performance. |
The nature of the impurities can be as critical as their quantity. Potential impurities in this compound can include:
-
Starting materials: Such as incompletely reacted chlorosilanes or silanols.
-
Side-reaction products: Including linear or cyclic siloxanes with varying numbers of vinyl groups.
-
Catalyst residues: From the synthesis process.
These impurities can act as chain terminators, plasticizers, or introduce defects into the polymer network, thereby altering the mechanical, thermal, and optical properties of the final material.
The Role of Purity in Key Applications
The choice of purity grade is intrinsically linked to the specific application and the desired performance of the final product. The vinyl groups on this compound are the primary reactive sites for polymerization, and any impurities can interfere with these reactions.
High-Performance Polymers and Crosslinking
This compound is a trifunctional monomer, meaning it can form three connections within a polymer network. This capability is leveraged in several polymerization techniques to create highly crosslinked structures.
One of the primary applications of this monomer is in platinum-catalyzed hydrosilylation reactions. In this process, the vinyl groups (-CH=CH₂) of this compound react with Si-H groups of another siloxane molecule to form a stable ethyl bridge (-CH₂-CH₂-). This reaction is fundamental to the curing of many silicone elastomers and the synthesis of complex polymer architectures like hyperbranched polycarbosiloxanes.
Causality Behind Experimental Choices: The use of a trifunctional monomer like this compound in hydrosilylation allows for the creation of a three-dimensional polymer network. The degree of crosslinking, which dictates the material's hardness, elasticity, and solvent resistance, can be precisely controlled by the stoichiometry of the vinyl and hydride functional groups. Impurities lacking vinyl groups can lead to incomplete crosslinking, resulting in a softer, weaker material with higher extractable content. Conversely, impurities with more than one vinyl group could lead to uncontrolled crosslinking and gelation.
Experimental Protocol: Synthesis of a Hyperbranched Polycarbosiloxane via Hydrosilylation
This protocol is based on the principles described in patent literature for the synthesis of hyperbranched polymers.
-
Materials:
-
This compound (vinyl-functional monomer)
-
Methyltris(dimethylsiloxy)silane (hydride-functional monomer)
-
Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene, ~2% platinum)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetonitrile (for washing)
-
-
Procedure: a. In a nitrogen-flushed, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound and Methyltris(dimethylsiloxy)silane in anhydrous THF. The molar ratio of vinyl to hydride groups should be carefully controlled to manage the degree of branching. b. Add Karstedt's catalyst to the solution. The amount of catalyst is typically in the range of 10-50 ppm of platinum relative to the total weight of the monomers. c. Stir the solution at room temperature for 15 minutes to ensure homogeneity. d. Heat the reaction mixture to reflux and maintain for 20 hours. e. After cooling to room temperature, remove the THF under reduced pressure using a rotary evaporator. f. Wash the resulting viscous oil with acetonitrile multiple times to remove any unreacted monomers and low molecular weight oligomers. g. Dry the purified hyperbranched polycarbosiloxane under vacuum to a constant weight.
-
Characterization:
-
¹H and ²⁹Si NMR: To confirm the structure and determine the degree of branching.
-
GPC/SEC: To determine the molecular weight and polydispersity of the polymer.
-
FTIR: To monitor the disappearance of the Si-H and vinyl Si-CH=CH₂ peaks, confirming the completion of the hydrosilylation reaction.
-
Caption: Workflow for the synthesis of a hyperbranched polycarbosiloxane.
This compound is also utilized in thiol-ene polymerization, a photoinitiated reaction where the vinyl groups react with thiol groups (-SH) from another monomer in the presence of a photoinitiator and UV light. This reaction is particularly useful for creating optical materials like waveguides due to its rapid curing at room temperature and the formation of a uniform, low-stress polymer network.
Causality Behind Experimental Choices: For optical applications, a high degree of transparency and a low refractive index are often required. The siloxane backbone of polymers derived from this compound contributes to their excellent optical clarity. In the fabrication of optical waveguides, this monomer can be part of a formulation that is cured in situ. The purity of the monomer is paramount in this application, as any metallic or particulate impurities can cause light scattering, and organic impurities can lead to absorption, both of which increase signal loss in the waveguide.
Experimental Protocol: Fabrication of an Optical Waveguide via Thiol-Ene Polymerization
This protocol is adapted from methodologies described in the literature for creating flexible optical waveguides.
-
Materials:
-
This compound (TVMS, the 'ene' component)
-
A suitable dithiol monomer (e.g., 1,3-bis(mercaptomethyl)-1,1,3,3-tetramethyldisiloxane)
-
A photoinitiator (e.g., Darocur 1173)
-
A two-photon initiator for high-resolution structuring (if applicable)
-
A low-refractive-index silicone matrix material (e.g., a silanol-terminated polydimethylsiloxane, PDMS)
-
A condensation catalyst for the matrix (e.g., di-n-butyldiacetoxytin)
-
-
Procedure: a. Formulation Preparation: In a light-protected container, mix the thiol monomer and this compound. The ratio of thiol to ene moieties is typically optimized around 1:1 for optimal reactivity. b. Add the photoinitiator(s) to the thiol-ene mixture and stir until fully dissolved. c. In a separate step, prepare the silicone matrix by mixing the PDMS with the condensation catalyst. d. Combine the thiol-ene formulation with the silicone matrix material and stir vigorously to create a homogeneous mixture. e. Waveguide Fabrication: Cast the mixture onto a suitable substrate to form a film of the desired thickness (e.g., 200 µm). f. Allow the silicone matrix to cure at room temperature. g. Waveguide Structuring: Use a focused UV or two-photon laser source to selectively cure the thiol-ene system within the silicone matrix, defining the waveguide structure. h. Final Curing: Flood-cure the entire sample with UV light to polymerize the remaining unreacted thiol-ene monomers in the cladding region.
-
Characterization:
-
Refractive Index Measurement: To confirm the refractive index difference between the core and cladding of the waveguide.
-
Optical Loss Measurement: To determine the signal attenuation along the length of the waveguide.
-
SEM: To visualize the cross-section of the fabricated waveguide.
-
Caption: Workflow for optical waveguide fabrication using thiol-ene polymerization.
Conclusion
This compound is a highly versatile monomer that enables the creation of sophisticated silicone-based materials with tailored properties. Its trifunctionality is key to producing highly crosslinked networks, which are essential for applications ranging from durable elastomers to high-performance optical components. The commercial availability of this compound in standard purity grades of 95% and 97% allows for its use in a broad range of research and industrial applications. For cutting-edge applications, particularly in optics and electronics, sourcing higher purity grades and understanding the nature of any impurities is critical to achieving the desired performance characteristics. The experimental protocols outlined in this guide provide a foundation for researchers to explore the potential of this valuable building block in the development of next-generation materials.
References
-
Chemikart. 3-((Dimethyl(vinyl)silyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane.[Link]
-
Gelest. TRIS(VINYLDIMETHYLSILOXY)PHENYLSILANE, 95% Safety Data Sheet.[Link]
- Google Patents.Hyperbranched polycarbosilanes, polycarbosiloxanes, polycarosilazenes and copolymers thereof.
-
GSRS. this compound.[Link]
-
Kunshan Push Trading Co.,LTD. this compound, CasNo.60111-52-6.[Link]
-
MDPI. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.[Link]
-
Taylor & Francis Online. Two-photon-induced thiol-ene polymerization as a fabrication tool for flexible optical waveguides.[Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound, CasNo.60111-52-6 Kunshan Push Trading Co.,LTD China (Mainland) [pushchem.lookchem.com]
- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 4. No results for search term "3H-SIT8725.0" | CymitQuimica [cymitquimica.com]
- 5. This compound | 60111-52-6 [chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Data of Tris(vinyldimethylsiloxy)methylsilane
Molecular Structure and Spectroscopic Overview
Tris(vinyldimethylsiloxy)methylsilane (TVMS) possesses a unique structure with a central methylsilane core branching into three vinyldimethylsiloxy arms. This structure gives rise to distinct spectroscopic signatures that can be predicted with a high degree of confidence.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organosilicon compounds. For this compound, we can predict the chemical shifts for ¹H, ¹³C, and ²⁹Si nuclei.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the methyl protons on the central silicon, the methyl protons on the peripheral silicon atoms, and the vinyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 0.1 - 0.2 | Singlet | 3H | Si-CH ₃ (central) |
| ~ 0.2 - 0.3 | Singlet | 18H | O-Si(CH ₃)₂ |
| ~ 5.8 - 6.2 | Multiplet | 9H | Si-CH =CH ₂ |
The vinyl proton signals are expected to appear as a complex multiplet due to geminal, cis, and trans couplings. High-resolution NMR would be required to resolve these individual couplings.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ -2 to 2 | Si-C H₃ (central) |
| ~ 0 to 4 | O-Si(C H₃)₂ |
| ~ 130 - 135 | Si-C H=CH₂ |
| ~ 138 - 142 | Si-CH=C H₂ |
The chemical shifts are influenced by the electronegativity of the neighboring silicon and oxygen atoms.[1][2][3][4]
Predicted ²⁹Si NMR Spectrum
²⁹Si NMR is particularly informative for siloxane compounds, as it directly probes the silicon environments. Two distinct silicon resonances are expected for this compound.[5][6][7][8]
| Predicted Chemical Shift (δ, ppm) | Assignment | Silicon Unit |
| ~ -65 to -70 | Si -(O-)₃ | T |
| ~ -20 to -25 | R₂Si -O- | M |
The central silicon atom, bonded to three oxygen atoms and one carbon, is a "T" type silicon and is expected to be significantly upfield. The three equivalent peripheral silicon atoms, each bonded to one oxygen, two carbons, and a vinyl group, are "M" type silicons.[5][9]
Experimental Protocol for NMR Spectroscopy
A standard approach for acquiring NMR spectra of a liquid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon. A longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans will be necessary due to the low natural abundance of ¹³C and the absence of the Nuclear Overhauser Effect for quaternary carbons.
-
²⁹Si NMR Acquisition: Due to the low gyromagnetic ratio and negative Nuclear Overhauser Effect of ²⁹Si, inverse-gated decoupling should be used to suppress the NOE and obtain quantitative spectra. A long relaxation delay (e.g., 60-120 seconds) is crucial.[10]
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by characteristic vibrations of the siloxane backbone and the vinyl functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3080 | Medium | =C-H stretch |
| ~ 2960 - 2980 | Medium | C-H stretch (methyl) |
| ~ 1590 - 1610 | Medium-Strong | C=C stretch (vinyl) |
| ~ 1400 - 1420 | Medium | =CH₂ scissoring |
| ~ 1250 - 1270 | Strong | Si-CH₃ symmetric deformation |
| ~ 1000 - 1100 | Very Strong, Broad | Si-O-Si asymmetric stretch |
| ~ 800 - 840 | Strong | Si-C stretch and CH₃ rock |
The most prominent feature will be the very strong and broad Si-O-Si stretching band, which is characteristic of all siloxane compounds.[11][12][13] The presence of the vinyl groups will be confirmed by the C=C stretching and various C-H vibrations.[13]
Experimental Protocol for IR Spectroscopy
For a liquid sample, the easiest method for obtaining an IR spectrum is using an Attenuated Total Reflectance (ATR) accessory:
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small drop of this compound onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol).
Mass Spectrometry (MS)
The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern, which can be used to confirm its structure.
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 346.13, corresponding to the molecular formula C₁₃H₃₀O₃Si₄.
Predicted Fragmentation Pattern: Organosilicon compounds often undergo characteristic fragmentation pathways.[14][15][16][17] For this compound, we can anticipate the following key fragmentation events:
-
Loss of a methyl group (-CH₃): A prominent peak at M-15 (m/z 331) is expected due to the facile cleavage of a Si-CH₃ bond.
-
Loss of a vinyl group (-CH=CH₂): A peak at M-27 (m/z 319) may be observed.
-
Cleavage of the Si-O-Si bond: This can lead to a variety of fragment ions. A particularly stable fragment would be the [M - OSi(CH₃)₂(CH=CH₂)]⁺ ion.
-
Rearrangement reactions: Silyl groups are known to undergo rearrangements, which can lead to complex fragmentation patterns.
| Predicted m/z | Possible Fragment |
| 346 | [M]⁺ |
| 331 | [M - CH₃]⁺ |
| 319 | [M - CH=CH₂]⁺ |
| 249 | [M - OSi(CH₃)₂(CH=CH₂)]⁺ |
| 85 | [Si(CH₃)₂(CH=CH₂)]⁺ |
| 73 | [Si(CH₃)₃]⁺ (from rearrangement) |
Experimental Protocol for Mass Spectrometry
Electron ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable compounds like this compound.
-
Sample Introduction: The sample can be introduced via direct injection or through a gas chromatograph (GC) for separation from any impurities.
-
Ionization: Use a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of this compound. The predicted NMR, IR, and mass spectral data are based on the well-established principles of organosilicon chemistry and provide a valuable reference for the identification and characterization of this important monomer. Researchers working with this compound can use this guide to anticipate the expected spectroscopic features and to aid in the interpretation of their experimental data.
References
-
Weber, W. P., et al. "Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups." The Journal of Organic Chemistry 36.19 (1971): 2913-2917. [Link]
-
Pascal-Man, S. "29Si NMR Some Practical Aspects." Gelest, Inc.[Link]
-
Li, Y., et al. "29Si NMR chemical shifts and intensities for polysiloxanes." ResearchGate (2020). [Link]
-
Clarson, S. J., et al. "High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses." Journal of biomedical materials research 29.3 (1995): 331-338. [Link]
-
Alam, T. M., and D. R. Mowry. "Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi." OSTI.gov (2002). [Link]
-
Jana, B., et al. "29Si NMR chemical shifts of different siloxane coordination compounds..." ResearchGate (2019). [Link]
-
Weber, W. P., et al. "Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups." ACS Publications (1971). [Link]
-
Kim, J., et al. "Vinyl-Functionalized Janus Ring Siloxane: Potential Precursors to Hybrid Functional Materials." MDPI (2021). [Link]
-
Kruve, A., et al. "Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization." NIH (2023). [Link]
-
Colomer, I., et al. "Synthesis and Characterization by FTIR Spectroscopy of Silica Aerogels Prepared Using Several Si(OR)4 and R″Si(OR′)3 Precursors." ResearchGate (2011). [Link]
-
Kim, J., et al. "(PDF) Vinyl-Functionalized Janus Ring Siloxane: Potential Precursors to Hybrid Functional Materials." ResearchGate (2021). [Link]
-
Zhang, Y., et al. "¹H NMR spectra of vinyl‐hydroxyl‐silicone resins (VHS) and..." ResearchGate (2023). [Link]
-
Iliashevsky, O., et al. "FTIR spectra for (a) pristine Cab-O-Sil M5, (b) silica-vinyl, vinyl..." ResearchGate (2016). [Link]
-
Grzelak, M., et al. "(PDF) Vinyl-Functionalized Silsesquioxanes and Germasilsesquioxanes." ResearchGate (2017). [Link]
-
Gelest, Inc. "INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS." [Link]
-
ChemBK. "this compound." [Link]
-
GSRS. "this compound." [Link]
-
Harvey, D. J. "MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES." PubMed (2019). [Link]
-
Han, Y., et al. "Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane." Environmental Science: Atmospheres (2023). [Link]
-
Marciniec, B. "NMR Spectroscopy of Organosilicon Compounds." ResearchGate (2015). [Link]
-
Chen, Y.-C., et al. "Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis." MDPI (2024). [Link]
-
Kim, D. H., et al. "Analysis of FTIR Spectra in Organic-Inorganic Hybrid Type." Jeju National University (2004). [Link]
-
Clark, J. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts (2023). [Link]
-
Li, J., et al. "Effects of Vinyl Functionalized Silica Particles on Thermal and Mechanical Properties of Liquid Silicone Rubber Nanocomposites." MDPI (2023). [Link]
-
Ando, I., et al. "Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups." RSC Publishing (2025). [Link]
-
Willoughby, P. H., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." ACS Publications (2016). [Link]
-
Zhang, H., et al. "Synergistic Fluoroalkyl and Electron-Rich Vinyl Units for Ionizing Radiation-Induced Cross-Linking." American Chemical Society (2026). [Link]
-
Rohrbaugh, D. K. "Mass Spectral Fragmentation of VX." DTIC (2008). [Link]
-
"MS fragmentation patterns." YouTube (2018). [Link]
-
"Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts (2023). [Link]
-
"13C NMR Chemical Shift." Oregon State University[Link]
-
Al-Rubaie, A. Z. "13C and 29Si chemical shifts and coupling constants involving tris[(trimethylsilyl)methyl] silicon compounds." Sci-Hub[Link]
-
Compound Interest. "a guide to 13c nmr chemical shift values." [Link]
-
IMSERC. "NMR Periodic Table: Silicon NMR." [Link]
-
SpectraBase. "TRIS-METHYLSILANE - Optional[29Si NMR] - Chemical Shifts." [Link]
-
University of Ottawa. "(29Si) Silicon NMR." [Link]
- Google Patents. "Functionalized siloxane or polysiloxane coated particles with enhanced light filtering properties."
-
Al-Rubaie, A. Z., et al. "29Si and 13C chemical shifts and coupling constants of tris(phenyldimethylsilyl)methyl silicon compounds." Sci-Hub[Link]
-
Clark, J. "mass spectra - fragmentation patterns." Chemguide[Link]
-
PubChem. "tris(N-methylamino)methyl-silane." NIH[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. pascal-man.com [pascal-man.com]
- 6. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Periodic Table: Silicon NMR [imserc.northwestern.edu]
- 8. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. gelest.com [gelest.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Vinyl Silane Crosslinking Agents in Polymer Chemistry
Abstract
Vinyl silane crosslinking represents a cornerstone technology in polymer modification, offering a robust and versatile method for enhancing the thermomechanical properties and chemical resistance of various polymers, most notably polyethylene. This guide provides a comprehensive exploration of the fundamental chemistry, reaction mechanisms, industrial processes, and practical applications of vinyl silane crosslinking agents. Intended for researchers, scientists, and drug development professionals who may utilize advanced polymer systems, this document delves into the causality behind experimental choices and provides detailed, self-validating protocols for the synthesis and characterization of silane-crosslinked polymers.
Introduction: The Rationale for Crosslinking
In the realm of polymer science, the transition from a thermoplastic to a thermoset material through crosslinking is a pivotal strategy for elevating material performance.[1] Thermoplastics, while easily processable, exhibit limitations in their application at elevated temperatures due to their tendency to soften and melt.[1] Crosslinking overcomes this by creating a three-dimensional network of interconnected polymer chains, effectively transforming the material into a single, giant molecule.[2][3] This network structure imparts significantly improved properties, including:
-
Enhanced Thermal Stability: Crosslinked polymers resist deformation at high temperatures, maintaining their structural integrity well above the melting point of the base polymer.[4][5]
-
Superior Mechanical Strength: The covalent crosslinks increase tensile strength, creep resistance, and abrasion resistance.[6][7]
-
Increased Chemical and Solvent Resistance: The interconnected network restricts the penetration of solvents and chemicals, thereby improving the material's durability in harsh environments.[6][8]
Among the various crosslinking technologies, such as those involving peroxides or radiation, silane crosslinking (specifically PEX-b for polyethylene) has emerged as a highly economical, environmentally friendly, and flexible process.[4][5] It allows for the shaping of the polymer in its thermoplastic state before the final crosslinking is initiated, offering significant manufacturing advantages.[4][9]
The Core Chemistry of Vinyl Silane Crosslinking Agents
The efficacy of vinyl silane crosslinking hinges on the unique bifunctional nature of vinyl-functionalized alkoxysilanes.[10][11] These molecules act as a bridge between the organic polymer backbone and an inorganic siloxane network.[10]
The most commonly employed vinyl silanes in industrial applications are:
The crosslinking process is a sophisticated, multi-step reaction that can be broadly categorized into two main stages: grafting and moisture-curing (which involves hydrolysis and condensation).[9][14]
Stage 1: Free-Radical Grafting
The initial step involves covalently attaching the vinyl silane molecule to the polymer backbone.[4] This is typically achieved through a free-radical reaction initiated by a peroxide, such as dicumyl peroxide (DCP), during melt processing in an extruder.[15]
The mechanism proceeds as follows:
-
Initiation: The peroxide decomposes under heat to form highly reactive free radicals.
-
Hydrogen Abstraction: The peroxide radical abstracts a hydrogen atom from the polymer chain (e.g., polyethylene, PE), creating a macroradical.
-
Grafting: The vinyl group of the silane readily reacts with the polymer macroradical, grafting the silane moiety onto the polymer chain.[4][12]
At this stage, the polymer remains a thermoplastic, albeit a modified one, and can be pelletized, stored (in dry conditions), and later processed into its final form (e.g., cable insulation, pipes).[4][12]
Caption: The Two-Step Moisture-Curing Process: Hydrolysis and Condensation.
Industrial Processes: Monosil vs. Sioplas®
The commercial implementation of vinyl silane crosslinking is predominantly carried out using two established processes: the Sioplas® (two-step) process and the Monosil (one-step) process. [12][14]The choice between these methods depends on factors like production scale, equipment availability, and desired process flexibility. [9]
| Feature | Sioplas® (Two-Step) Process | Monosil (One-Step) Process |
|---|---|---|
| Process Steps | 1. Grafting of silane onto PE to create a masterbatch (Part A). 2. Compounding Part A with a catalyst masterbatch (Part B) and extrusion into the final product, followed by moisture curing. [1][12] | A single-step extrusion where PE, vinyl silane, peroxide, and catalyst are all fed into the extruder simultaneously. The grafting and shaping occur in one step, followed by moisture curing. [14][16] |
| Advantages | - High flexibility; grafted polymer can be stored. [14] - Allows for controlled production. [14] - Can often be implemented on existing PE extrusion lines. [9] | - Faster and more efficient for large-scale production. [14] - Cost-effective on a larger scale. [12] - No additional heat history for the polymer. [12] |
| Disadvantages | - More process steps. | - Requires specialized extrusion equipment (e.g., specific screw design). [16] - Less process flexibility. |
Caption: Comparison of Sioplas® and Monosil Industrial Workflows.
Experimental Protocols
The following protocols provide a self-validating framework for laboratory-scale silane grafting and crosslinking of polyethylene. The causality behind key choices is explained to guide the researcher.
Materials
-
Polymer: Low-Density Polyethylene (LDPE) or Linear Low-Density Polyethylene (LLDPE) are good starting points due to their reactivity. [17]* Vinyl Silane: Vinyltrimethoxysilane (VTMS). [15]* Initiator: Dicumyl peroxide (DCP). [15]* Catalyst: Dibutyltin dilaurate (DBTDL). [15]* Solvent (for Gel Content): Xylene. [15]
Protocol 1: Two-Step Silane Grafting and Crosslinking (Lab-Scale Sioplas®)
This protocol separates the grafting and crosslinking steps, allowing for better control and analysis of each stage.
Step 1: Melt Grafting of VTMS onto Polyethylene
-
Pre-Drying: Dry the polyethylene pellets in a vacuum oven at 80°C for at least 4 hours. Causality: Removing moisture is critical to prevent premature hydrolysis and crosslinking in the extruder, which could lead to gel formation and processing issues.
-
Component Premixing: Prepare a liquid mixture of VTMS and DCP. A typical starting ratio is 1.5 phr (parts per hundred resin) of VTMS and 0.1 phr of DCP.
-
Melt Mixing: Use an internal mixer (e.g., Brabender) or a twin-screw extruder. Set the temperature profile to 160-180°C. Causality: This temperature range is above the melting point of PE but low enough to control the decomposition rate of DCP, ensuring efficient grafting without excessive polymer degradation.
-
Addition: Add the dried PE pellets to the mixer. Once the polymer is molten and a stable torque is observed, inject the VTMS/DCP mixture.
-
Reaction: Mix for 5-7 minutes. Causality: This residence time is typically sufficient for the grafting reaction to proceed to a high conversion without causing significant side reactions like polymer chain scission or premature crosslinking.
-
Pelletizing: Cool and pelletize the resulting silane-grafted polyethylene (Si-g-PE). Store the pellets in a sealed, dry container.
Step 2: Crosslinking of Si-g-PE
-
Catalyst Masterbatch Preparation: Prepare a catalyst masterbatch by melt-blending 5% DBTDL with the same base polyethylene. This improves the dispersion of the catalyst.
-
Compounding: Dry-blend the Si-g-PE pellets with the catalyst masterbatch. A common ratio is 95 parts Si-g-PE to 5 parts catalyst masterbatch.
-
Sample Preparation: Compression mold the compounded material into plaques of desired thickness at 180°C. Causality: This step shapes the final product while it is still in a thermoplastic state.
-
Moisture Curing: Immerse the molded samples in a hot water bath at 90-95°C for 8-24 hours. Causality: Elevated temperature accelerates the diffusion of water into the polymer and increases the rate of the hydrolysis and condensation reactions, leading to faster and more complete crosslinking. [16]
Protocol 2: Characterization of Crosslinking
Gel Content Determination (ASTM D2765)
This is the most critical test to validate the success and quantify the degree of crosslinking.
-
Sample Preparation: Weigh an initial sample of the crosslinked polymer (W₁), approximately 0.2-0.3 g.
-
Solvent Extraction: Place the sample in a wire mesh cage and immerse it in boiling xylene for 12 hours. Causality: Xylene is a good solvent for polyethylene. The uncrosslinked portion of the polymer will dissolve, while the crosslinked network (the "gel") will remain as an insoluble solid.
-
Drying: Remove the sample from the xylene and dry it in a vacuum oven at 100°C until a constant weight is achieved (W₂).
-
Calculation: Gel Content (%) = (W₂ / W₁) × 100
Self-Validation: A gel content exceeding 65% typically indicates successful crosslinking according to industry standards for PEX-b. [18]
Properties and Characterization of Silane-Crosslinked Polymers
The transformation via silane crosslinking imparts a range of beneficial properties that can be quantified through various analytical techniques.
| Property | Uncrosslinked PE | Silane-Crosslinked PE (XLPE) | Characterization Technique |
| Thermal Stability | Deforms/melts above Tₘ | Retains shape above Tₘ [4] | Hot Set Test (IEC 60811-2-1), Thermogravimetric Analysis (TGA) [19] |
| Mechanical Properties | Lower tensile strength | Higher tensile strength, improved creep and abrasion resistance [3][6] | Tensile Testing (ASTM D638) |
| Chemical Resistance | Swells/dissolves in solvents | Significantly reduced swelling [6] | Solvent Immersion Tests, Gel Content [15] |
| Morphology | Crystalline/amorphous regions | Crosslinks primarily in amorphous regions, crystallinity may be slightly reduced | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) [20] |
FTIR Spectroscopy: This technique can be used to monitor the grafting and crosslinking reactions. The grafting of VTMS can be confirmed by the appearance of characteristic Si-O-CH₃ peaks. During curing, these peaks will decrease, while peaks corresponding to Si-O-Si crosslinks will appear and grow. [21][17]
Conclusion and Future Outlook
Vinyl silane crosslinking is a mature yet continuously evolving technology that provides a powerful toolkit for enhancing polymer performance. Its flexibility, cost-effectiveness, and the superior properties it imparts ensure its continued relevance in demanding applications, from high-voltage cable insulation to hot water piping and advanced material composites. [9][12][18]Future research is focused on the development of more efficient and environmentally benign catalyst systems, broadening the range of polymers amenable to silane crosslinking, and fine-tuning the process to achieve even greater control over the final network architecture and material properties.
References
- What is the Silane Cross-Linking (Sioplas or Monosil Process)?. (2024-12-01).
- Silane Crosslinking Process: Transforming Polymers for Superior Performance. Nanjing SiSiB Silicones Co., Ltd.
- Silane Crosslinking PE (XLPE).
- The Role of Silanes in Polymer Modification and Crosslinking.
- Application Notes and Protocols for Silane Grafting onto Polyethylene. Benchchem.
- Silane Crosslinking Technologies: The Power of Vinylmethyldimethoxysilane in Polymers.
- Dynasylan® Crosslinking of Polyethylene. Evonik.
- Silane – A Multifunctional Compound for Plastics. SpecialChem. (2026-01-15).
- Silane crosslinking of polyethylene. The Cary Company.
- Characterisation of crosslinked polyethylene materials by luminescence techniques. (2025-08-07).
- Characterization Tests and analysis of cross-linked polyethylene (XLPE) used in high voltage cables insulation under thermal constraint. IEEE Xplore.
- Silico Silanes for Crosslinking PE.
- What is Cross Linked Polyethylene (XLPE): Properties, Benefits, and Key Uses. NTO Tank. (2023-03-13).
- Silane cross-linked cable compounds. Buss AG. (2025-08-05).
- Effect of polymer structure and additives on silane grafting of polyethylene.
- POLYETHYLENE CROSS-LINKING BY TWO-STEP SILANE METHOD: A REVIEW. SID. (2008-04-17).
- Silane Terminated Polymer Reactions with Non-Tin Catalysts. (2023-05-10).
- Enhancing Polymer Performance with Vinyl Silane Coupling Agents. (2023-12-05).
- (PDF) Silane crosslinking of polyolefins. ResearchGate.
- Silanes for Crosslinking. Evonik.
- Cross-linked polyethylene. Wikipedia.
- Different mechanisms for catalyst performance in silane cross-linking method.
- A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PubMed Central. (2023-05-30).
- Vinyl Silanes for Crosslinking and Adhesion Promotion. Silico.
- Model Simulation and Rheological Research on Crosslinking Behavior of Polyethylene Resin. PMC - NIH.
- Use And Precautions Of Vinyl Silane. Hubei Co-Formula Material Tech Co.,Ltd.
- WO2014029837A1 - Catalysis of silane-crosslinkable polymer compositions. Google Patents.
- Crosslinking and Ageing of Ethylene-Vinyl Silane Copolymer in Water Bath. American Institute of Physics.
- CN1769323A - A kind of preparation method of vinyltrimethoxysilane oligomer. Google Patents.
- Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. SiSiB SILICONES.
- Vinyl Silanes | Silane Coupling Agent | Adhesion Promoters.
- (PDF) Polyethylene Cross-linking by Two-step Silane Method: A Review. ResearchGate.
- US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups. Google Patents.
- Knowledge of Vinyl Silane Coupling Agent. Hubei Co-Formula Material Tech Co.,Ltd.
- Introduction to silane cross-linked polyethylene XLPE materials. SANFAN Chemical. (2024-06-04).
- The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. (2003-06-12).
- Improved silane grafting of high-density polyethylene in the melt by using a binary initiator and the properties of silane-crosslinked products. ResearchGate. (2025-08-06).
- Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonom. SciELO. (2015-02-04).
- silane grafting and cross linking of metallocene-catalysed lldpe and ldpe. Semantic Scholar.
- Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane. Journal of Materials Chemistry (RSC Publishing).
- Hydrolysis and condensation mechanism of 11-Aminoundecyltrimethoxysilane. Benchchem.
Sources
- 1. Silane cross-linked cable compounds | BUSS [busscorp.com]
- 2. Silane Crosslinking Process: Transforming Polymers for Superior Performance - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 3. ntotank.com [ntotank.com]
- 4. evonik.com [evonik.com]
- 5. Silanes for Crosslinking [evonik.com]
- 6. nbinno.com [nbinno.com]
- 7. Model Simulation and Rheological Research on Crosslinking Behavior of Polyethylene Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. specialchem.com [specialchem.com]
- 10. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 12. sisib.com [sisib.com]
- 13. Enhancing Polymer Performance With Vinyl Silane Coupling Agents [ecopowerchem.com]
- 14. cabledatasheet.com [cabledatasheet.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. thecarycompany.com [thecarycompany.com]
- 17. Express Polymer Letters [expresspolymlett.com]
- 18. Cross-linked polyethylene - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Characterization Tests and analysis of cross-linked polyethylene (XLPE) used in high voltage cables insulation under thermal constraint | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 21. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Core Principles of Thiol-Ene Reactions Involving Vinyl Siloxanes
This guide provides a comprehensive exploration of the fundamental principles of thiol-ene reactions, with a specific focus on their application with vinyl siloxanes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the reaction mechanics, experimental design, and practical applications, offering field-proven insights to bridge theory and practice.
Introduction: The Power and Precision of Thiol-Ene "Click" Chemistry
The thiol-ene reaction has emerged as a cornerstone of "click chemistry," a class of reactions known for their high efficiency, simplicity, and the absence of unwanted side products.[1] This radical-mediated reaction offers a robust and versatile platform for molecular synthesis and material modification.[1][2] Its application to vinyl siloxanes is particularly advantageous, leveraging the unique properties of siloxane polymers—such as flexibility, biocompatibility, and thermal stability—with the efficiency of thiol-ene coupling.[3][4][5] This combination has unlocked new possibilities in fields ranging from advanced materials science to the development of novel drug delivery systems.[6][7][8]
Unlike many traditional polymerization methods, the radical-initiated thiol-ene reaction proceeds via a step-growth mechanism.[3][9][10][11] This results in more uniform polymer networks and delayed gelation, providing greater control over the final material properties.[5] Furthermore, a key advantage of this reaction is its relative insensitivity to oxygen inhibition, a common challenge in other free-radical polymerizations.[4][5][12][13][14][15]
This guide will dissect the core principles of the thiol-ene reaction involving vinyl siloxanes, providing a framework for its successful implementation in a research and development setting.
The Radical-Mediated Thiol-Ene Reaction Mechanism
The cornerstone of the thiol-ene reaction is a free-radical mediated process that occurs in two primary stages: propagation and chain transfer.[3][16] This cycle results in the anti-Markovnikov addition of a thiol to an alkene.[16][17]
Initiation: The reaction is typically initiated by the generation of free radicals. This can be achieved through photolysis, using a photoinitiator and UV light, or through thermal decomposition of a thermal initiator.[16][18] The initiator radical then abstracts a hydrogen atom from a thiol (R-SH), generating a reactive thiyl radical (RS•).
Propagation and Chain Transfer Cycle:
-
Propagation: The thiyl radical (RS•) adds across the vinyl group of the siloxane (-Si-CH=CH₂). This addition is regioselective, with the radical adding to the terminal carbon, resulting in a more stable carbon-centered radical on the adjacent carbon.[3][17]
-
Chain Transfer: The newly formed carbon-centered radical then abstracts a hydrogen atom from another thiol molecule. This step regenerates a thiyl radical and forms the final thioether linkage.[3][16] This newly generated thiyl radical can then participate in another propagation step, continuing the cycle.
Termination: The reaction terminates when two radicals combine.[3]
Below is a Graphviz diagram illustrating this fundamental reaction pathway.
Caption: Radical-mediated thiol-ene reaction mechanism.
Key Components and Their Influence on Reaction Kinetics
The success and efficiency of a thiol-ene reaction are heavily dependent on the careful selection of its core components: the thiol, the vinyl siloxane, and the initiator.
The Thiol Component
The structure of the thiol plays a critical role in the reaction kinetics. The rate-limiting step in many thiol-ene reactions is the chain transfer step, where a hydrogen atom is abstracted from the thiol.[19] Therefore, the bond dissociation energy of the S-H bond is a key determinant of the reaction rate. Thiols with electron-withdrawing groups can exhibit faster chain transfer, accelerating the overall reaction.[19]
The Vinyl Siloxane ("Ene") Component
The reactivity of the vinyl group on the siloxane is influenced by its electronic properties. Electron-rich alkenes, such as vinyl ethers, are generally more reactive towards the addition of the thiyl radical than electron-poor alkenes.[16][20] In the context of vinyl siloxanes, the vinyl group is generally considered to be of moderate reactivity. The structure of the siloxane backbone can also influence the reaction, primarily through steric effects.
| Ene Functional Group | Relative Reactivity | Rate-Limiting Step | Reference |
| Vinyl Ether | High | Chain Transfer | [16][21] |
| Norbornene | High | Chain Transfer | [16][21] |
| Vinyl Silazane/Siloxane | Moderate | Propagation | [16][21] |
| Acrylate | Low | Propagation | [21] |
Initiators: Sparking the Reaction
Photoinitiators are commonly employed to initiate thiol-ene reactions due to the spatial and temporal control they offer.[1][8] Type I photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), undergo unimolecular bond cleavage upon UV irradiation to generate free radicals.[18] The choice of photoinitiator should be guided by its absorption spectrum, which should overlap with the emission spectrum of the UV source. Initiator-free photopolymerization is also possible, typically requiring higher energy UV light (e.g., 254 nm).[22]
Experimental Protocol: A Step-by-Step Guide to Thiol-Ene Modification of Vinyl Siloxanes
This protocol outlines a general procedure for the photoinitiated thiol-ene reaction between a vinyl-functionalized polysiloxane and a multifunctional thiol.
Materials:
-
Vinyl-functionalized polydimethylsiloxane (PDMS-vinyl)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator
-
Toluene (or another suitable solvent)
-
UV curing system (e.g., 365 nm)
Procedure:
-
Formulation Preparation:
-
In a light-protected vial, dissolve the PDMS-vinyl in a minimal amount of toluene.
-
Add the PETMP in a 1:1 stoichiometric ratio of thiol to vinyl functional groups. Causality: A 1:1 stoichiometry ensures high conversion of both functional groups, leading to a well-defined network structure.
-
Add the DMPA photoinitiator at a concentration of 0.1-1.0 wt% relative to the total mass of thiol and ene. Causality: This concentration range is typically sufficient to generate an adequate radical flux for efficient initiation without causing significant side reactions or premature termination.
-
Thoroughly mix the components until a homogeneous solution is obtained.
-
-
Reaction Execution:
-
Cast the formulation onto a suitable substrate to form a thin film.
-
Place the sample under the UV curing system.
-
Expose the sample to UV light (e.g., 365 nm) for a predetermined time (typically a few minutes, depending on the light intensity and formulation).
-
-
Analysis and Validation:
-
Monitor the disappearance of the thiol S-H peak (around 2570 cm⁻¹) and the vinyl C=C peak (around 1600 cm⁻¹) using Fourier-transform infrared (FTIR) spectroscopy to determine the extent of the reaction.
-
Assess the physical properties of the cured material (e.g., tackiness, hardness) to confirm the formation of a crosslinked network.
-
Caption: Experimental workflow for thiol-ene modification.
Applications in Research and Drug Development
The versatility of thiol-ene reactions involving vinyl siloxanes has led to their adoption in numerous advanced applications:
-
Biomaterials and Tissue Engineering: The biocompatibility of siloxanes, combined with the mild reaction conditions of thiol-ene chemistry, makes these materials ideal for creating hydrogels and scaffolds for cell culture and tissue regeneration.[7][8]
-
Drug Delivery: Thiol-ene functionalized siloxanes can be engineered to form nanoparticles or hydrogels for the controlled release of therapeutic agents.[6][8] The tunable crosslink density allows for precise control over the release kinetics.
-
Surface Modification: The surfaces of medical devices and implants can be modified using thiol-ene chemistry to improve biocompatibility, reduce fouling, and introduce specific functionalities.[23]
-
Advanced Coatings and Adhesives: The excellent thermal and mechanical properties of crosslinked polysiloxanes prepared via thiol-ene reactions make them suitable for high-performance coatings and adhesives.[23]
Conclusion
Thiol-ene reactions involving vinyl siloxanes represent a powerful and versatile tool for researchers and professionals in materials science and drug development. The reaction's "click" characteristics—high efficiency, mild conditions, and insensitivity to oxygen—coupled with the desirable properties of siloxanes, provide a robust platform for creating novel materials with tailored functionalities. A thorough understanding of the reaction mechanism and the influence of each component is paramount to harnessing the full potential of this remarkable chemistry.
References
-
Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36. [Link]
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]
-
Dement’ev, V. V., & Bystrova, A. V. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Polymers, 14(15), 3123. [Link]
-
Lowe, A. B. (2014). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Polymer Chemistry, 5(17), 4820-4870. [Link]
-
Cramer, N. B., Reddy, S. K., O'Brien, A. K., & Bowman, C. N. (2003). Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. Macromolecules, 36(21), 7964-7969. [Link]
-
Fairbanks, B. D., Scott, T. F., Kloxin, C. J., Anseth, K. S., & Bowman, C. N. (2009). A new trick for an old favorite: the thiol-ene reaction in materials science. Macromolecules, 42(1), 211-217. [Link]
-
Grigor’eva, M. A., & Grishchenko, L. A. (2015). Thiol-Ene “Click Reactions” as a Promising Approach to Polymer Materials. Polymer Science, Series C, 57(1), 1-22. [Link]
-
Kryger, M. J., & Bowman, C. N. (2012). Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties. Journal of Polymer Science Part A: Polymer Chemistry, 50(20), 4325-4333. [Link]
-
Kryger, M. J., & Bowman, C. N. (2018). Thiol-ene functionalized siloxanes for use as elastomeric dental impression materials. Dental Materials, 34(1), 133-140. [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. [Link]
-
Kryger, M. J., & Bowman, C. N. (2018). Thiol-Ene functionalized siloxanes for use as elastomeric dental impression materials. NIH National Library of Medicine. [Link]
-
Kryger, M. J., & Bowman, C. N. (2013). Evaluation of thiol-ene click chemistry in functionalized polysiloxanes. Journal of Polymer Science Part A: Polymer Chemistry, 51(13), 2849-2857. [Link]
-
Shih, H., & Lin, C. C. (2014). Oxygen-Mediated Enzymatic Polymerization of Thiol–Ene Hydrogels. Biomacromolecules, 15(3), 945-952. [Link]
-
Crivello, J. V. (2004). An Overview of Oxygen Inhibition in Photocuring. RadTech Report. [Link]
-
O'Brien, A. K., & Bowman, C. N. (2006). Oxygen inhibition in thiol–acrylate photopolymerizations. Macromolecules, 39(20), 6673-6678. [Link]
-
Sangermano, M., Lorusso, M., & Roppolo, I. (2015). Advanced Applications of Thiol-Ene Formulations. RadTech Report. [Link]
-
Shih, H., & Lin, C. C. (2014). Oxygen-mediated enzymatic polymerization of thiol–ene hydrogels. Polymer Chemistry, 5(11), 3575-3584. [Link]
-
Aimetti, A. A., Shoemaker, R. K., Lin, C. C., & Anseth, K. S. (2010). Thiol–ene click hydrogels for therapeutic delivery. Advanced Drug Delivery Reviews, 62(15), 1489-1498. [Link]
-
Kiessling, V., & van der Ende, M. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 596193. [Link]
-
Kryger, M. (2008). Thiol-Ene Coupling. University of Illinois Urbana-Champaign. [Link]
-
ResolveMass Laboratories Inc. (2025). What's the Difference Between Step-Growth and Chain-Growth Polymerization?. [Link]
-
Dement’ev, V. V., & Bystrova, A. V. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. PMC. [Link]
-
Grare, C., Galy, J., & Croutxe-Barghorn, C. (2019). Polysiloxanes Modified by Thiol‐Ene Reaction and Their Interaction with Gold Nanoparticles. Macromolecular Chemistry and Physics, 220(22), 1900350. [Link]
-
Reddy, S. K., Cramer, N. B., & Bowman, C. N. (2006). Thiol−Vinyl Mechanisms. 1. Termination and Propagation Kinetics in Thiol−Ene Photopolymerizations. Macromolecules, 39(10), 3673-3680. [Link]
-
ResolveMass Laboratories Inc. (2025). Polymerization Techniques: Step-Growth vs Chain-Growth. [Link]
-
Knaack, P., Liska, R., & Stampfl, J. (2020). Spatial control of curing kinetics in thiol-ene-systems through antagonistic photoreactions. Scientific Reports, 10(1), 1-9. [Link]
-
Campos, L. M. (2013). Thiol-Ene Chemistry: Concepts and Applications. ResearchGate. [Link]
-
LibreTexts. (2021). 2.3: Step Growth and Chain Growth. Chemistry LibreTexts. [Link]
-
Carioscia, J. A., Stansbury, J. W., & Bowman, C. N. (2007). Photopolymerizations of Thiol−Ene Polymers without Photoinitiators. Macromolecules, 40(24), 8822-8828. [Link]
-
Lee, J. Y., & Lee, Y. M. (2015). Versatile functionalization of aromatic polysulfones via thiol‐ene click chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 53(1), 114-121. [Link]
-
Wang, Y., et al. (2025). Photoinitiated Thiol-Ene Click Reaction for Preparation of Highly Adhesive and Mechanically Stable Silicone Coatings for Marine Antifouling and Anticorrosion. ACS Applied Materials & Interfaces. [Link]
Sources
- 1. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-ene functionalized siloxanes for use as elastomeric dental impression materials | Pocket Dentistry [pocketdentistry.com]
- 5. Thiol-Ene functionalized siloxanes for use as elastomeric dental impression materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What’s the Difference Between Step-Growth and Chain-Growth Polymerization? [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Oxygen-Mediated Enzymatic Polymerization of Thiol–Ene Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. radtech.org [radtech.org]
- 14. researchgate.net [researchgate.net]
- 15. radtech.org [radtech.org]
- 16. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 17. chemistry.illinois.edu [chemistry.illinois.edu]
- 18. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. osti.gov [osti.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Photoinitiated Thiol-Ene Click Reaction for Preparation of Highly Adhesive and Mechanically Stable Silicone Coatings for Marine Antifouling and Anticorrosion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tris(vinyldimethylsiloxy)methylsilane in Thiol-Ene Polymerization
Introduction: The Strategic Advantage of Thiol-Ene Chemistry with Organosilicon Compounds
In the realm of advanced polymer synthesis, particularly for biomedical and drug delivery applications, the choice of crosslinking chemistry is paramount. Thiol-ene polymerization has emerged as a superior alternative to traditional methods like hydrosilylation for the functionalization and crosslinking of polysiloxanes.[1] This "click" reaction is characterized by its high efficiency, rapid reaction rates, low energy consumption, and insensitivity to oxygen, which is a significant advantage when working with highly gas-permeable silicones.[2][3] The resulting polythioether networks exhibit low shrinkage stress and narrow glass transitions, making them ideal for applications requiring high precision and stability.[4][5]
This application note focuses on the utility of a specific trifunctional vinylsiloxane monomer, Tris(vinyldimethylsiloxy)methylsilane (TVMS) , in formulating highly adaptable and robust polysiloxane networks. We will explore the mechanistic underpinnings of its reactivity, provide detailed protocols for its use in photopolymerization, and discuss the tunable properties of the resulting materials, with a particular emphasis on their potential in drug delivery systems. The inherent properties of polysiloxanes, such as high flexibility, thermal stability, biocompatibility, and excellent permeability, make them prime candidates for advanced therapeutic applications.[2][6]
The Role of this compound (TVMS) as a Trifunctional Crosslinker
This compound is a compact, trifunctional "-ene" monomer that serves as a highly effective crosslinking agent in thiol-ene polymerizations. Its unique structure, featuring three vinyldimethylsiloxy groups attached to a central methylsilane core, allows for the creation of well-defined, three-dimensional polymer networks.
The primary advantages of employing TVMS include:
-
High Crosslink Density: The trifunctional nature of TVMS enables the formation of densely crosslinked networks, which can be tailored by adjusting the stoichiometric ratio of thiol to vinyl groups. This allows for precise control over the mechanical properties of the final polymer, from soft elastomers to more rigid materials.
-
Enhanced Thermal Stability: The incorporation of the siloxane backbone imparts excellent thermal stability to the resulting polymer network.[7][8][9]
-
Biocompatibility: Polysiloxanes are widely recognized for their biocompatibility, making TVMS-based networks promising candidates for medical devices and drug delivery systems.[2]
-
Tunable Mechanical Properties: By varying the type and functionality of the thiol crosslinker used in conjunction with TVMS, a wide range of mechanical properties, such as Young's modulus, ultimate strength, and elongation at break, can be achieved.[2]
Reaction Mechanism: Radical-Mediated Thiol-Ene Addition
The thiol-ene polymerization proceeds via a free-radical chain reaction, typically initiated by photolysis of a suitable photoinitiator. The generally accepted mechanism involves a two-step chain propagation process:
-
Initiation: Upon exposure to UV light, a photoinitiator generates free radicals.
-
Chain Propagation:
-
A thiyl radical (RS•) adds across the vinyl group of TVMS, forming a carbon-centered radical.
-
This carbon-centered radical then abstracts a hydrogen atom from a thiol group (R'SH), regenerating a thiyl radical and forming a stable thioether linkage.
-
This step-growth radical polymerization continues until nearly all thiol and ene functional groups are consumed, resulting in a highly uniform network structure.
Caption: Radical-mediated thiol-ene polymerization mechanism.
Experimental Protocols
The following protocols provide a general framework for the preparation of thiol-ene networks using TVMS. Researchers should optimize these protocols based on the specific thiol co-monomer and desired material properties.
Protocol 1: Photo-initiated Polymerization of a TVMS-Dithiol Network
This protocol describes the formation of a crosslinked polysiloxane network using TVMS and a dithiol crosslinker, such as 1,3-bis(mercaptomethyl)-1,1,3,3-tetramethyldisiloxane (TMMD), initiated by a photoinitiator.
Materials:
-
This compound (TVMS)
-
1,3-bis(mercaptomethyl)-1,1,3,3-tetramethyldisiloxane (TMMD)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone or Darocur 1173)
-
Toluene (or other suitable solvent, optional)
Procedure:
-
Formulation Preparation:
-
In a clean, amber glass vial, combine TVMS and TMMD in the desired stoichiometric ratio of thiol to ene functional groups. Ratios can be varied from 0.6 to 1.4 to modulate network properties. For a 1:1 stoichiometric ratio, combine the monomers based on their molecular weights and functionalities (3 vinyl groups for TVMS, 2 thiol groups for TMMD).
-
Add the photoinitiator. A typical concentration is 0.5-2 wt% with respect to the total monomer weight.
-
If a solvent is used to reduce viscosity, add it at this stage and mix thoroughly until a homogeneous solution is obtained.
-
-
Casting:
-
Dispense the formulation into a mold of the desired shape and thickness (e.g., between two glass plates with a spacer).
-
-
Curing:
-
Expose the formulation to a UV light source (e.g., 365 nm) with a controlled intensity (e.g., 20-50 mW/cm²).
-
Curing time will depend on the initiator concentration, light intensity, and sample thickness. Monitor the reaction progress using real-time FTIR by observing the disappearance of the thiol peak (~2570 cm⁻¹) and vinyl C-H peak (~3060 cm⁻¹). A typical curing time is 5-15 minutes.
-
-
Post-Curing and Characterization:
-
After UV exposure, the crosslinked polymer can be removed from the mold.
-
A post-curing step at an elevated temperature (e.g., 60-80°C for 1 hour) can be performed to ensure complete reaction of any remaining functional groups.
-
Characterize the material for its mechanical properties (tensile testing), thermal stability (TGA), and glass transition temperature (DSC or DMA).
-
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Degradation Behavior of Thiol-ene Composites Loaded with a Novel Silicone Flame Retardant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fabricating Flexible Optical Waveguides Using Tris(vinyldimethylsiloxy)methylsilane
Introduction: The Need for Flexible Photonics
The field of photonics is rapidly expanding beyond rigid, planar substrates, creating a demand for flexible and conformable optical components. Flexible optical waveguides are critical for a range of next-generation technologies, including wearable biosensors, implantable biomedical devices, and on-chip optical interconnects for flexible electronics.[1][2] Polysiloxanes have emerged as a leading class of materials for these applications due to their inherent flexibility, excellent optical transparency from the visible to the near-infrared spectrum, and robust thermal and chemical stability.[3][4]
This application note provides a detailed guide to the fabrication of flexible optical waveguides using Tris(vinyldimethylsiloxy)methylsilane as a key precursor. This vinyl-functionalized siloxane monomer offers a versatile platform for creating highly transparent and mechanically resilient waveguide structures through a platinum-catalyzed hydrosilylation curing process. We will delve into the underlying chemistry, provide a step-by-step fabrication protocol, and discuss the expected optical and mechanical performance of the resulting waveguides.
Material Overview: this compound
This compound is an organosilicon compound with the chemical formula C₁₃H₃₀O₃Si₄. Its molecular structure features a central methylsilane core functionalized with three vinyldimethylsiloxy groups. These terminal vinyl groups are the key to forming a crosslinked polymer network.
Chemical Structure of this compound:
Caption: Molecular structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₃₀O₃Si₄ | |
| Molar Mass | 346.72 g/mol | |
| Appearance | Colorless to light yellow liquid | [5] |
| Density | ~0.89 g/cm³ | [6] |
| Refractive Index (uncured) | ~1.4148 | [6] |
| Boiling Point | 135 °C | [6] |
| Flash Point | 179 °C | [6] |
Principle of Hydrosilylation Curing
The fabrication of a solid, flexible waveguide from the liquid precursor relies on an addition-cure mechanism known as hydrosilylation.[7] In this reaction, a platinum catalyst facilitates the addition of a silicon-hydride (Si-H) bond from a crosslinker molecule across the carbon-carbon double bond of the vinyl groups on the this compound. This process forms a stable silicon-carbon bond and creates a three-dimensional, crosslinked polysiloxane network.[8]
A key advantage of this curing method is that it does not produce any byproducts, leading to minimal shrinkage and excellent dimensional stability of the final waveguide structure.[8]
Hydrosilylation Reaction Mechanism:
Caption: Platinum-catalyzed hydrosilylation for waveguide curing.
Experimental Protocol: Fabrication of Flexible Channel Waveguides
This protocol outlines a representative method for fabricating channel waveguides using a soft lithography approach.
Materials and Equipment:
-
Core Precursor: this compound
-
Crosslinker: Methylhydrosiloxane-dimethylsiloxane copolymer (e.g., HMS-301)
-
Catalyst: Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst), 2% in xylene[1]
-
Cladding Material: A lower refractive index polymer (e.g., a fluorinated polymer or a different polysiloxane formulation)
-
Substrate: Silicon wafer or glass slide
-
Mold: Polydimethylsiloxane (PDMS) stamp with desired waveguide channel features
-
Spin coater
-
UV-ozone cleaner or oxygen plasma system
-
Hot plate or vacuum oven
-
Optical microscope
-
Profilometer
Fabrication Workflow:
Caption: Step-by-step waveguide fabrication workflow.
Step-by-Step Procedure:
-
Substrate Preparation:
-
Thoroughly clean a silicon wafer or glass slide using a standard cleaning procedure (e.g., RCA clean).[9]
-
Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes to enhance the adhesion of the cladding layer.
-
-
Lower Cladding Deposition:
-
Apply the chosen lower refractive index cladding material to the cleaned substrate.
-
Spin-coat the cladding material to achieve the desired thickness (typically 5-10 µm).
-
Cure the cladding layer according to the manufacturer's instructions (e.g., thermal curing on a hotplate or UV exposure).
-
-
Core Resin Formulation (Exemplary):
-
Rationale: The ratio of vinyl to hydride groups is critical for achieving optimal crosslinking and desired mechanical properties. A slight excess of hydride is often used to ensure complete reaction of the vinyl groups.[6]
-
In a clean container, mix this compound with a methylhydrosiloxane-dimethylsiloxane copolymer crosslinker. A starting point for optimization is a molar ratio of Si-H groups to Si-CH=CH₂ groups of approximately 1.5:1.
-
Add the platinum catalyst solution to the mixture. A typical starting concentration is 10-20 ppm of platinum metal relative to the total weight of the siloxane precursor and crosslinker.[5]
-
Thoroughly mix the components and degas in a vacuum chamber to remove any entrapped air bubbles.
-
-
Core Layer Deposition:
-
Pour the formulated core resin onto the cured lower cladding layer.
-
Spin-coat the resin to achieve the desired core thickness. The spin speed will need to be optimized based on the viscosity of the formulation and the target thickness.
-
-
Soft Lithography (Molding):
-
Carefully place the PDMS mold with the channel features onto the uncured core layer. Ensure conformal contact without trapping air bubbles.
-
-
Curing:
-
Transfer the substrate with the mold to a preheated oven or hotplate.
-
Cure the assembly at a temperature between 80-150 °C. The curing time will depend on the temperature and catalyst concentration and should be determined empirically (typically 30-60 minutes). The progress of the cure can be monitored by observing the solidification of the resin.
-
-
Mold Removal and Upper Cladding:
-
After cooling to room temperature, carefully peel off the PDMS mold to reveal the patterned waveguide channels.
-
For symmetric waveguides, an upper cladding layer can be applied by spin-coating the same cladding material used for the lower layer and curing it.
-
-
Device Release:
-
The flexible waveguide structure can be carefully peeled off from the rigid substrate.
-
Characterization and Expected Performance
Optical Properties:
The refractive index of the cured polysiloxane network is a critical parameter. While the uncured this compound has a refractive index of approximately 1.4148, the final refractive index of the cured core will be slightly higher due to the crosslinking. It is expected to be in the range of 1.42 to 1.44 at visible wavelengths. The refractive index of the cladding material must be lower than that of the core to ensure total internal reflection.
The propagation loss of the waveguides is a key performance metric. For well-fabricated polysiloxane waveguides, optical losses are typically low.
Expected Optical Performance:
| Wavelength | Typical Propagation Loss (dB/cm) |
| 650 nm | < 0.3 |
| 850 nm | < 0.1 |
| 1310 nm | < 0.4 |
| 1550 nm | < 0.5 |
These values are based on data from similar siloxane-based waveguide systems and may vary depending on the specific formulation and fabrication process.[4]
Mechanical Properties:
The primary advantage of these waveguides is their flexibility. The cured polysiloxane network is elastomeric, allowing the waveguides to be bent, twisted, and conformed to non-planar surfaces.[1]
-
Flexibility: The waveguides can be bent to a radius of 1 mm with minimal impact on optical performance.[3]
-
Thermal Stability: Polysiloxane waveguides exhibit good thermal stability, with decomposition temperatures typically above 300 °C.[10]
Applications
The unique combination of optical performance and mechanical flexibility makes waveguides fabricated from this compound suitable for a variety of applications:
-
Wearable and Implantable Biosensors: Their flexibility allows for intimate contact with biological tissues for monitoring physiological parameters.[2]
-
Flexible Optical Interconnects: They can be used to connect electronic components on flexible printed circuit boards.
-
Optofluidics: The elastomeric nature of the material allows for the integration of microfluidic channels for lab-on-a-chip applications.
Safety and Handling
This compound should be handled in a well-ventilated area while wearing appropriate personal protective equipment, including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety information. Platinum catalysts should also be handled with care.
Conclusion
This compound is a promising material for the fabrication of high-performance, flexible optical waveguides. The hydrosilylation curing process provides a reliable method for creating robust and optically transparent structures with low propagation loss. The protocol provided in this application note serves as a comprehensive guide for researchers and scientists to develop and characterize flexible photonic devices for a wide range of innovative applications.
References
-
Gelest, Inc. (n.d.). Vinyl-Functional Silicones. Gelest Technical Library. Retrieved from [Link]
-
Hassan, M. Z., Rashed, A. N. Z., & El-Hage, J. (2022). Polymer Waveguide-Based Optical Sensors—Interest in Bio, Gas, Temperature, and Mechanical Sensing Applications. Polymers, 14(15), 3187. [Link]
-
Prajzler, V., Hyps, P., Mastera, R., & Nekvindova, P. (2016). Properties of Siloxane Based Optical Waveguides Deposited on Transparent Paper and Foil. Radioengineering, 25(2), 230-235. [Link]
-
Gelest, Inc. (n.d.). Hydride-Functional Silicones. Gelest Technical Library. Retrieved from [Link]
-
Prajzler, V., et al. (2016). Properties of Siloxane Based Optical Waveguides Deposited on Transparent Paper and Foil. Radioengineering, 25(2). [Link]
- Arkles, B. (1983).
-
Tyng, L. Y., et al. (2012). Effect of crosslink density on the refractive index of a polysiloxane network based on 2, 4, 6, 8‐tetramethyl‐2, 4, 6, 8‐tetravinylcyclotetrasiloxane. Polymer International, 61(8), 1256-1263. [Link]
-
Yu, X., et al. (2020). Flexible Transient Optical Waveguides and Surface-wave Biosensors Constructed from Monocrystalline Silicon. ACS Applied Materials & Interfaces, 12(4), 4967-4977. [Link]
- Lee, H. J., et al. (2009). Flexible, Stable, and Easily Processable Optical Silicones for Low Loss Polymer Waveguides. Journal of Lightwave Technology, 27(15), 3177-3183.
- Kern, W. (1990). The evolution of silicon wafer cleaning technology. Journal of the Electrochemical Society, 137(6), 1887-1892.
Sources
- 1. Catalysts, Modifiers, Crosslinking Agents - Gelest [technical.gelest.com]
- 2. Silicone Rubber Platinum-Based Catalysts | SIMTEC [simtec-silicone.com]
- 3. researchgate.net [researchgate.net]
- 4. radioeng.cz [radioeng.cz]
- 5. server.ccl.net [server.ccl.net]
- 6. Hydride-Functional Silicones - Gelest [technical.gelest.com]
- 7. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Formulation of High-Performance Addition-Cure Silicone Elastomers Utilizing Tris(vinyldimethylsiloxy)methylsilane as a Key Crosslinking Agent
An Application Guide for Researchers and Formulation Scientists
Abstract: Addition-cure silicone elastomers, which cure via a platinum-catalyzed hydrosilylation reaction, are foundational materials in advanced applications ranging from medical devices to high-performance electronics. A key advantage of this chemistry is the absence of cure byproducts, leading to minimal shrinkage and excellent dimensional stability.[1][2] This guide provides an in-depth exploration of formulating these elastomers, with a specific focus on the use of Tris(vinyldimethylsiloxy)methylsilane as a trifunctional crosslinking agent. By incorporating this molecule, formulators can create networks with high crosslink density, leading to significant enhancements in mechanical properties such as hardness and modulus. We will detail the underlying chemistry, provide step-by-step formulation and characterization protocols, and offer insights into optimizing material performance and troubleshooting common issues like cure inhibition.
The Foundational Chemistry: Platinum-Catalyzed Hydrosilylation
Addition-cure chemistry is predicated on the hydrosilylation reaction, which involves the addition of a silicon-hydride (Si-H) bond across a vinyl group (Si-CH=CH2).[3][4] This reaction is exceptionally efficient and clean, and it is typically catalyzed by a platinum complex, such as Karstedt's catalyst.[5][6] The overall process forms a stable ethyl bridge (-CH2-CH2-) between silicone polymer chains, creating a durable three-dimensional network.
The reaction mechanism, often referred to as a modified Chalk-Harrod cycle, involves several key steps: oxidative addition of the Si-H bond to the platinum center, coordination of the vinyl group, migratory insertion, and reductive elimination of the final crosslinked product.[7] This process allows for curing at various temperatures, from room temperature (RTV) to elevated temperatures (HTV, or High Temperature Vulcanizing), depending on the formulation's specific components.[8]
A standard addition-cure system is formulated as a two-part kit to prevent premature reaction:
-
Part A: Typically contains the vinyl-functional silicone polymer and the platinum catalyst.
-
Part B: Contains the hydride-functional silicone crosslinker (a polymer with multiple Si-H groups) and a cure inhibitor.[2][9]
The inhibitor is a crucial component that temporarily deactivates the platinum catalyst at ambient temperatures, thereby providing a practical "pot life" or working time after mixing the two parts.[10][11] This inhibition is overcome with the application of heat, which releases the catalyst and initiates a rapid cure.[10]
Caption: T(VDMS)MS acting as a trifunctional node in network formation.
Formulation Design and Component Selection
A successful formulation relies on the careful selection and balancing of its components. The most critical parameter is the molar ratio of vinyl groups to hydride groups.
Table 1: Key Formulation Components
| Component | Example Material | Function & Rationale |
|---|---|---|
| Vinyl Polymer | Vinyl-terminated Polydimethylsiloxane (PDMS), 10,000 cSt | Forms the primary elastomer backbone. Higher viscosity generally corresponds to higher initial strength. [2] |
| Vinyl Crosslinker | This compound | Increases crosslink density, hardness, and modulus. [12] |
| Hydride Crosslinker | Methylhydrosiloxane-dimethylsiloxane copolymer (HMS-301) | Provides the Si-H groups to react with all vinyl components, forming the crosslinks. [2] |
| Catalyst | Platinum-divinyltetramethyldisiloxane complex (Karstedt's) | Initiates the hydrosilylation reaction at very low concentrations (5-20 ppm). [5][6] |
| Inhibitor | Tetramethyltetravinylcyclotetrasiloxane (TMTVS) | Controls the cure rate, providing a workable pot life by reversibly binding to the platinum catalyst. [9][10] |
| Reinforcing Filler | Hexamethyldisilazane (HMDZ) treated Fumed Silica | Dramatically improves mechanical properties like tensile and tear strength. [8][9] |
| Extending Filler | Ground Quartz | Increases volume and can modify rheology with less impact on mechanical strength than reinforcing fillers. [13]|
Core Principle: The Vinyl-to-Hydride (Si-Vi/Si-H) Molar Ratio
The ratio of reactive vinyl groups to hydride groups dictates the final network structure and properties. It is the primary control knob for the formulation scientist.
-
Calculating the Ratio: This requires knowing the "vinyl equivalent weight" and "hydride equivalent weight" of your reactants, which specify the mass of the material that contains one mole of the reactive group.
-
Moles Vinyl = (Mass of Vinyl Polymer / Vinyl Eq. Wt.) + (Mass of T(VDMS)MS / Vinyl Eq. Wt.)
-
Moles Hydride = (Mass of Hydride Crosslinker / Hydride Eq. Wt.)
-
Ratio = Moles Vinyl / Moles Hydride
-
-
Ratio Effects:
-
Ratio > 1.0 (Vinyl Rich): Results in a network with unreacted vinyl groups. This can sometimes be desirable for subsequent surface modifications.
-
Ratio ≈ 1.0 (Stoichiometric): Theoretically provides the most complete network with the highest crosslink density and optimal properties.
-
Ratio < 1.0 (Hydride Rich): Leads to residual Si-H groups in the cured elastomer. These groups can be prone to slow, post-cure reactions with atmospheric moisture, potentially causing changes in properties over time (post-curing). A slight excess of hydride (e.g., ratio of 1:1.2 to 1:1.5 vinyl to hydride) is often used in practice to ensure all vinyl groups are consumed.
-
Experimental Protocols
These protocols provide a framework for lab-scale formulation and characterization. All work should be conducted in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Protocol 4.1: Formulation and Compounding (Example: 100g Batch)
Objective: To prepare a two-part, platinum-cured silicone base for subsequent molding and testing.
Equipment:
-
Dual Asymmetric Centrifuge (DAC) SpeedMixer® or similar planetary mixer.
-
Mixing cups and spatulas.
-
Analytical balance (0.001g precision).
Procedure:
-
Part A Preparation (Vinyl & Catalyst): a. To a mixing cup, add 40g of vinyl-terminated PDMS (10,000 cSt). b. Add 5g of this compound. c. Add 15g of HMDZ-treated fumed silica. d. Mix in the DAC for 2 minutes at 2000 RPM to fully incorporate the silica into the polymers. This step is critical for achieving good reinforcement. e. Add 0.02g (200 ppm) of a platinum catalyst solution (e.g., 1% Pt in xylene). Causality: The catalyst is added last to this part to minimize any potential slow side reactions during storage. f. Mix for an additional 1 minute at 1500 RPM to ensure uniform catalyst dispersion.
-
Part B Preparation (Hydride & Inhibitor): a. To a separate, clean mixing cup, add 30g of vinyl-terminated PDMS (10,000 cSt). b. Add 10g of the methylhydrosiloxane-dimethylsiloxane copolymer crosslinker. Note: The exact amount should be calculated based on the desired Si-Vi/Si-H ratio. c. Add 0.05g (500 ppm) of the inhibitor (e.g., TMTVS). Causality: The inhibitor must be thoroughly dispersed to effectively control the pot life of the final mixed system. d. Mix for 1 minute at 1500 RPM.
-
Storage: Store Part A and Part B in separate, sealed, and clearly labeled containers.
Protocol 4.2: Curing and Post-Curing
Objective: To create test specimens for mechanical property evaluation.
Equipment:
-
Vacuum desiccator with pump.
-
Compression mold for test specimens (e.g., tensile bars, buttons).
-
Heated press or convection oven.
Procedure:
-
Mixing: Combine Part A and Part B in a 1:1 ratio by weight in a clean mixing cup. For this example, mix 10g of Part A with 10g of Part B.
-
Degassing: Immediately place the mixed compound in a vacuum chamber and apply vacuum until the material rises and collapses. This removes entrapped air from mixing, which would otherwise create voids and defects in the final part.
-
Molding: Pour the degassed silicone into the pre-heated mold.
-
Curing: Place the mold in a heated press or oven. A typical cure schedule is 15 minutes at 150°C . The optimal time and temperature will depend on the part thickness and the specific catalyst/inhibitor system.
-
Demolding: Carefully remove the cured elastomer sheet or parts from the mold.
-
Post-Curing: Place the demolded parts in a convection oven with good air circulation for 4 hours at 175°C . Causality: Post-curing serves two purposes: it ensures any residual Si-H or vinyl groups react to completion, stabilizing the mechanical properties, and it removes any volatile organic compounds (VOCs) from the polymer or catalyst carrier.
Protocol 4.3: Material Characterization
Objective: To quantify the physical properties of the cured elastomer according to industry standards.
Procedure:
-
Conditioning: Condition all test specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity as per ASTM D1349.
-
Hardness: Measure the Shore A durometer using an appropriate gauge according to ASTM D2240 . [4]3. Tensile Properties: Using a universal testing machine, measure the tensile strength, elongation at break, and modulus according to ASTM D412 using die-cut dumbbell specimens. [14][15]4. Tear Strength: Measure the tear resistance according to ASTM D624 using the appropriate specimen type (e.g., Die C). [4][14]5. Cure Rheology: Analyze the cure profile of the mixed A/B compound using a Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR) per ASTM D5289 to determine scorch time (ts2) and 90% cure time (tc90). [11]
Caption: A typical workflow for silicone elastomer development.
Data Interpretation and Performance
By systematically varying the concentration of T(VDMS)MS, one can create a family of materials with tailored properties.
Table 2: Example Data - Effect of T(VDMS)MS Concentration on Mechanical Properties
| Property (ASTM Method) | Formulation 1 (0% T(VDMS)MS) | Formulation 2 (2.5% T(VDMS)MS) | Formulation 3 (5.0% T(VDMS)MS) |
|---|---|---|---|
| Hardness (Shore A, D2240) | 35 | 50 | 65 |
| Tensile Strength (MPa, D412) | 7.5 | 8.5 | 9.0 |
| Elongation at Break (%, D412) | 650% | 400% | 250% |
| 100% Modulus (MPa, D412) | 0.8 | 1.5 | 2.8 |
| Tear Strength (kN/m, D624) | 25 | 32 | 38 |
This data is illustrative and will vary based on the complete formulation. As shown, increasing the T(VDMS)MS content leads to a predictable increase in hardness, modulus, and tear strength, with a corresponding decrease in ultimate elongation.
Troubleshooting Guide: Overcoming Cure Inhibition
The single most common failure mode in addition-cure systems is cure inhibition, where the platinum catalyst is "poisoned" by a contaminant, resulting in a sticky, uncured, or gummy material at the interface. [16][17] Trustworthiness & Self-Validation: Before committing to a large-scale application, always perform a small patch test. Mix a small amount of the silicone and apply it to the intended substrate or mold material. If it cures properly after the recommended time, the materials are compatible.
Table 3: Common Platinum Catalyst Inhibitors and Their Sources
| Inhibitor Class | Chemical Examples | Common Sources |
|---|---|---|
| Sulfur Compounds | Sulfides, sulfoxides, mercaptans | Natural rubber, latex gloves, some plasticine clays, certain organic rubbers (Buna-N). [18] |
| Organometallic Cmpds. | Organotin compounds | Condensation-cure (tin-catalyzed) silicone rubbers, some PVC stabilizers, urethane materials. [18] |
| Nitrogen Compounds | Amines, amides, urethanes | Epoxy hardeners, some 3D printed resins (SLA/DLP), cyanoacrylate adhesives. [18] |
| Other | Unsaturated hydrocarbon plasticizers, some solder flux residues. | Vinyl materials, electronics assembly. [18]|
Corrective Actions:
-
Isolate: Ensure that mixing tools, work surfaces, and molds are dedicated solely to platinum-cure silicones.
-
Clean: Thoroughly clean all surfaces with a non-polar solvent like hexane, followed by isopropyl alcohol.
-
Barrier Coat: If contact with an inhibiting substrate is unavoidable, apply a barrier coat (e.g., an acrylic lacquer or PVA) to the surface before applying the silicone. [16]
Conclusion
This compound is a powerful tool for scientists and engineers formulating addition-cure silicone elastomers. Its trifunctional nature enables the creation of highly crosslinked networks that provide enhanced mechanical performance. By understanding the fundamental hydrosilylation chemistry and carefully controlling the formulation parameters—especially the vinyl-to-hydride ratio—researchers can precisely tailor material properties to meet the demanding requirements of advanced applications. Through systematic protocol execution and an awareness of potential challenges like cure inhibition, the development of robust and reliable high-performance silicone elastomers is readily achievable.
References
-
Lindberg, G. (2025). Why your silicone is not curing: Inhibition and poisoning of silicones. GA Lindberg. [Link]
-
KitPackers. ResinLab Article - Silicone Addition Cure Inhibition. [Link]
-
TECHSiL Ltd. (2025). A Technical Guide to Cure Inhibition. [Link]
-
ResearchGate. Platinum-catalyzed hydrosilylation cross-linking of siloxane polymers. [Link]
-
Olsen Jr., C. et al. (2025). Addition cure HCR: Impact of inhibitors on the elastomer cure profile. ResearchGate. [Link]
-
ResearchGate. High-temperature platinum-catalyzed hydrosilylation and dehydrocoupling cross-linking of silicones. [Link]
-
Malecha, M. et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]
-
RTV-2 Silicone Rubber. (2025). Platinum Cure Silicone Cure Inhibition Technical Guide. [Link]
-
Page, M. J. et al. (2014). Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts. NIH National Center for Biotechnology Information. [Link]
-
Tondreau, A. M. et al. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. ACS Publications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Vinyltris(methylethylketoxime)silane: A Versatile Crosslinker for Silicone Sealants and RTV Silicone Rubber. [Link]
-
ASTM International. (2022). F2038 Standard Guide for Silicone Elastomers, Gels, and Foams Used in Medical Applications Part I—Formulations and Uncured Materials. [Link]
-
ASTM International. (2018). F2042 Standard Guide for Silicone Elastomers, Gels, and Foams Used in Medical Applications Part II—Crosslinking and Fabrication. [Link]
-
Factor II, Inc. High Consistency Silicone Rubber. [Link]
-
ASTM International. F2038 Guide for Silicone Elastomers, Gels, and Foams Used in Medical Applications Part I—Formulations and Uncured Materials. [Link]
-
Polygran. Silicone Rubber: Complete Guide on Highly Durable Elastomer. [Link]
-
Gelest, Inc. REACTIVE SILICONES: FORGING NEW POLYMER LINKS. [Link]
-
Global Substance Registration System. This compound. [Link]
-
Dow. XIAMETER Silicone Rubber Compounding Guide. [Link]
-
ResearchGate. Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking. [Link]
-
ChemBK. This compound. [Link]
-
Gelest, Inc. Silicone Elastomers with Exceptional Elongation. [Link]
-
ResearchGate. Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)siloxane]. [Link]
- European Patent Office. TRIS(TRIMETHYL SILOXY)SILANE VINYLIC MONOMERS AND USES THEREOF.
-
ResearchGate. Silicone Elastomers with Intrinsic Control of Surface Hydrophilicity. [Link]
-
Gelest, Inc. Vinyl-Functional Silicones. [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents. [Link]
-
IEEE Xplore. (2014). Testing standards assessment for silicone rubber. [Link]
-
ASTM International. (1998). ASTM D3733-93(1998) - Standard Test Method for Silicon Content of Silicone Polymers and. [Link]
-
Jehbco Silicones. (2021). ASTM D2000 Rubber Classification. [Link]
-
Scribd. Functional Silicone Reactivity Guide: Vinyl. [Link]
-
Gelest, Inc. REACTIVE SILICONES: FORGING NEW POLYMER LINKS. [Link]
Sources
- 1. thenanoholdings.com [thenanoholdings.com]
- 2. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. img.antpedia.com [img.antpedia.com]
- 5. mdpi.com [mdpi.com]
- 6. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. scribd.com [scribd.com]
- 10. Why your silicone is not curing: Inhibition and poisoning of silicones - GA Lindberg [galindberg.se]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
- 13. dow.com [dow.com]
- 14. researchgate.net [researchgate.net]
- 15. Testing standards assessment for silicone rubber | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 16. A Technical Guide to Cure Inhibition [techsil.co.uk]
- 17. siliconeab.com [siliconeab.com]
- 18. kitpackers.com [kitpackers.com]
Application Note & Protocol: UV-Curing of Tris(vinyldimethylsiloxy)methylsilane-Based Resins for Advanced Material Applications
Introduction: The Strategic Advantage of Tris(vinyldimethylsiloxy)methylsilane in UV-Curable Systems
This compound is an organosilicon compound characterized by a central methylsilane core functionalized with three vinyldimethylsiloxy groups.[1][2][3][4] This unique structure imparts a combination of desirable properties to cured materials, including thermal stability, hydrophobicity, and low shrinkage, making it a valuable component in the formulation of advanced UV-curable resins. The vinyl groups serve as reactive sites for free-radical polymerization upon exposure to ultraviolet (UV) light in the presence of a suitable photoinitiator.[5] This rapid, on-demand curing process, often completed in seconds, is a cornerstone of modern manufacturing and research, enabling applications in coatings, adhesives, 3D printing, and microfabrication.[6][7][8]
This application note provides a comprehensive guide to the experimental setup and protocols for the UV-curing of resin formulations based on this compound. We will delve into the rationale behind the selection of components, the practical aspects of the curing process, and the essential characterization techniques to validate the properties of the final cured material.
Core Components and Formulation Strategy
The development of a successful UV-curable resin system hinges on the careful selection and optimization of its core components. The following table outlines the key ingredients for a this compound-based formulation and their respective functions.
| Component | Chemical Name/Type | Typical Concentration (wt%) | Function & Rationale |
| Monomer | This compound | 50 - 90% | Primary structural component, provides flexibility, hydrophobicity, and thermal stability.[1][3] |
| Co-monomer/Oligomer | Acrylate or Methacrylate Monomers/Oligomers | 10 - 50% | Enhances mechanical properties such as hardness and adhesion. Modifies viscosity for processing.[9][10] |
| Photoinitiator | Type I (Cleavage) or Type II (H-abstraction) | 0.5 - 5% | Absorbs UV energy to generate free radicals and initiate polymerization.[11] |
| Additives | Adhesion promoters, pigments, stabilizers | 0.1 - 2% | Tailors specific properties of the final material. |
Experimental Workflow for UV-Curing
The following diagram illustrates the typical workflow for the preparation, curing, and characterization of this compound-based resins.
Caption: A schematic of the UV-curing experimental workflow.
Detailed Protocols
Protocol 1: Formulation of the UV-Curable Resin
Objective: To prepare a homogenous, air-free resin mixture ready for UV curing.
Materials:
-
This compound
-
Co-monomer (e.g., Trimethylolpropane trimethacrylate, TMPTMA)[10]
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Amber glass vials
-
Magnetic stirrer and stir bars
-
Vacuum desiccator or centrifugal degasser
Procedure:
-
Component Weighing: In an amber glass vial, accurately weigh the desired amounts of this compound and the co-monomer.
-
Mixing: Place a magnetic stir bar in the vial and stir the mixture at room temperature until a homogenous solution is obtained.
-
Photoinitiator Addition: Add the photoinitiator to the mixture and continue stirring in the dark or under subdued light until it is completely dissolved. The choice of photoinitiator is critical; for vinyl-based systems, free-radical photoinitiators are employed.[11][12] Type I photoinitiators, which undergo cleavage to form radicals, are often preferred for their efficiency.[11]
-
Degassing: To prevent oxygen inhibition of the polymerization process, degas the formulation. This can be achieved by placing the vial in a vacuum desiccator for 15-30 minutes or by using a centrifugal degasser.
Protocol 2: UV-Curing Experimental Setup
Objective: To cure the liquid resin into a solid polymer with consistent properties.
Equipment:
-
UV curing system (e.g., mercury lamp or UV-LED with controlled intensity)[13][14]
-
Substrate (e.g., glass slide, silicon wafer) or mold
-
Radiometer to measure UV intensity
-
Nitrogen purge (optional, for oxygen-sensitive systems)
Procedure:
-
Substrate Preparation: Ensure the substrate is clean and dry.
-
Resin Application: Apply a uniform layer of the formulated resin onto the substrate. The thickness can be controlled using a spin coater, doctor blade, or by dispensing a known volume.
-
UV Exposure: Place the coated substrate or filled mold within the UV curing chamber. The UV source should ideally have an emission spectrum that overlaps with the absorption spectrum of the chosen photoinitiator.[11][14] Expose the resin to UV light for a predetermined time and intensity. These parameters will need to be optimized for the specific formulation and desired material thickness. A typical starting point would be a UV intensity of 20-100 mW/cm² for 10-60 seconds.[13]
-
Post-Curing (Optional): In some cases, a thermal post-cure at a moderate temperature (e.g., 80-120 °C) can enhance the cross-linking density and final properties of the material.
Protocol 3: Characterization of the Cured Resin
Objective: To evaluate the extent of cure and the physical properties of the cured material.
Methods:
-
Degree of Cure (FTIR Spectroscopy): The conversion of the vinyl groups can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy.[15] The disappearance of the characteristic C=C stretching vibration peak (around 1630 cm⁻¹) of the vinyl group can be quantified to determine the degree of cure.[6]
-
Mechanical Properties (Rheometry and DMA):
-
Photorehometry: The evolution of the storage modulus (G') and loss modulus (G'') during UV exposure can be monitored in real-time using a rheometer equipped with a UV curing accessory.[13] This provides valuable information on the gelation point and curing kinetics.
-
Dynamic Mechanical Analysis (DMA): Once cured, DMA can be used to determine the glass transition temperature (Tg) and the viscoelastic properties of the solid polymer.
-
-
Surface Properties (Contact Angle Measurement): The hydrophobicity of the cured resin surface can be assessed by measuring the static water contact angle. Higher contact angles indicate a more hydrophobic surface, a key characteristic imparted by the siloxane components.
Safety Precautions
-
This compound is irritating to the eyes, respiratory system, and skin.[1] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Ensure that the UV curing system is properly shielded and that appropriate UV-blocking eyewear is worn.
Conclusion
The UV-curing of this compound-based resins offers a versatile platform for the creation of advanced materials with tailored properties. By understanding the interplay between the formulation components and the curing parameters, researchers can develop materials with exceptional thermal stability, hydrophobicity, and mechanical performance for a wide range of applications. The protocols outlined in this application note provide a robust starting point for the exploration and optimization of these promising materials.
References
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterization of UV Curing resins for Photo-Curing 3D Printing. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-curing experimental set-up. Retrieved from [Link]
-
Optica Publishing Group. (2018). Preparation and performance of ultraviolet curable silicone resins used for ultraviolet cured coating and ultraviolet-assisted 3D printing materials. Retrieved from [Link]
-
Photo HiTech. (n.d.). Sylanto Cationic Photoinitiators for UV Curing. Retrieved from [Link]
-
Sino-High. (n.d.). Sinocure® Photoinitiators | Buy High-Performance UV Curing Solutions. Retrieved from [Link]
-
R Discovery. (2018, October 1). Preparation and performance of ultraviolet curable silicone resins used for ultraviolet cured coating and ultraviolet-assisted 3D printing materials. Retrieved from [Link]
-
YouTube. (2021, October 13). UV-Curable Resins: Using FT-IR Spectroscopy to Study Their Cure. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US5017406A - UV curable compositions cured with polysilane and peroxide initiators.
-
MDPI. (n.d.). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Retrieved from [Link]
-
Instructables. (n.d.). UV Curing Station : 20 Steps (with Pictures). Retrieved from [Link]
-
Guangdong Lencolo New Material Co., LTD. (2025, January 6). The Role of Photoinitiators in UV Curing. Retrieved from [Link]
-
Siltech. (n.d.). Properties of Silicone Modified UV Cured Acrylate and Epoxy Coatings Films. Retrieved from [Link]
-
ACS Publications. (2015, July 7). UV-Curable Nanocomposite Based on Methacrylic-Siloxane Resin and Surface-Modified TiO2 Nanocrystals. Retrieved from [Link]
-
YouTube. (2020, March 21). How to Make a UV Curing Station / Box. Retrieved from [Link]
-
ACS Publications. (2021, January 22). UV-Cured Transparent Silicone Materials with High Tensile Strength Prepared from Hyperbranched Silicon-Containing Polymers and Polyurethane-Acrylates. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Vinyl ethers in ultraviolet curable formulations for step and flash imprint lithography. Retrieved from [Link]
-
MDPI. (2018, March 28). Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers. Retrieved from [Link]
- Google Patents. (n.d.). US8293354B2 - UV curable silsesquioxane resins for nanoprint lithography.
-
Covestro Solution Center. (n.d.). UV-curing resins | P&P. Retrieved from [Link]
-
Gelest, Inc. (n.d.). UV-EB. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. No results for search term "3H-SIT8725.0" | CymitQuimica [cymitquimica.com]
- 3. This compound | 60111-52-6 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. UV-EB - Gelest, Inc. [gelest.com]
- 6. OPG [opg.optica.org]
- 7. Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers [mdpi.com]
- 8. US8293354B2 - UV curable silsesquioxane resins for nanoprint lithography - Google Patents [patents.google.com]
- 9. siltech.com [siltech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 12. US5017406A - UV curable compositions cured with polysilane and peroxide initiators - Google Patents [patents.google.com]
- 13. Characterization of UV Curing resins for Photo-Curing 3D Printing - TA Instruments [tainstruments.com]
- 14. photohitech.com [photohitech.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Tris(vinyldimethylsiloxy)methylsilane as a Crosslinker in Dental Impression Materials
Introduction: The Pursuit of Precision in Dental Impressions
The creation of a successful dental prosthesis hinges on the meticulous accuracy of the impression taken from a patient's mouth. Vinyl Polysiloxane (VPS) impression materials have become a cornerstone in modern dentistry, prized for their exceptional dimensional stability, high accuracy, and excellent tear resistance.[1][2] At the heart of these advanced materials lies a sophisticated chemical reaction: the platinum-catalyzed hydrosilylation, which forms a stable, crosslinked silicone elastomer. The choice of crosslinking agent is paramount in dictating the final mechanical properties and clinical performance of the impression material. This guide focuses on the application of a specific, high-performance crosslinker: Tris(vinyldimethylsiloxy)methylsilane. Its unique trifunctional structure offers a distinct advantage in creating a robust and reliable impression material.
This compound is a colorless and transparent liquid organosilicon compound.[3][4] Its key feature is the presence of three vinyl functional groups, which allows it to act as a potent crosslinking agent in addition-curing silicone formulations.
Mechanism of Action: The Role of a Trifunctional Crosslinker
The curing of a VPS dental impression material is an addition reaction, meaning no byproducts are formed during the polymerization process, which contributes to its remarkable dimensional stability.[5][6] The fundamental chemistry involves a platinum-catalyzed hydrosilylation reaction between vinyl-functionalized polysiloxanes and hydride-functionalized polysiloxanes.[7][8]
The Core Reaction: Hydrosilylation
The process is typically a two-component system: a base paste and a catalyst paste.
-
Base Paste: Contains a vinyl-terminated polydimethylsiloxane (PDMS) polymer and the this compound crosslinker.
-
Catalyst Paste: Contains a hydride-functional siloxane (the crosslinking partner) and a platinum catalyst (often Karstedt's catalyst).[7][9]
When the two pastes are mixed, the platinum catalyst facilitates the addition of the silicon-hydride (Si-H) groups from the hydride-functional siloxane across the vinyl (C=C) groups of both the vinyl-terminated PDMS and the this compound.[10][11]
The trifunctional nature of this compound allows it to form a highly crosslinked, three-dimensional network. This is in contrast to a difunctional crosslinker which would primarily lead to chain extension. This dense network structure is crucial for the final properties of the impression material. A higher crosslink density generally leads to increased tear strength and improved dimensional stability.[12]
Caption: Experimental workflow for the preparation and characterization of the dental impression material.
Trustworthiness and Self-Validating Systems
The protocols outlined above are designed to be self-validating. By adhering to established ISO and ASTM standards, the results obtained can be reliably compared to both internal benchmarks and external literature values. The use of standardized test specimen geometries and testing parameters minimizes variability and ensures the reproducibility of the results. Furthermore, the inclusion of control groups (e.g., a commercial impression material) in the testing regimen is highly recommended to validate the experimental setup and provide a benchmark for the performance of the newly formulated material.
Conclusion
This compound is a highly effective crosslinker for the formulation of vinyl polysiloxane dental impression materials. Its trifunctional nature contributes to the formation of a dense, robust, three-dimensional network, which is key to achieving the high tear strength and excellent dimensional stability required for clinical success. By following the detailed protocols for preparation and characterization outlined in this guide, researchers and developers can effectively evaluate and optimize VPS impression materials incorporating this advanced crosslinking technology.
References
-
Lewis, L. N., Stein, J., Gao, Y., Colborn, R. E., & Hutchins, G. (1997). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. Platinum Metals Review, 41(2), 66-75. [Link]
-
International Organization for Standardization. (2021). ISO 4823:2021 Dentistry — Elastomeric impression and bite registration materials. [Link]
-
The Shore Hardness Test for Silicone and TPE Items. (n.d.). Sofeast. [Link]
-
Nassar, U., Aziz, T., & Flores-Mir, C. (2017). Dimensional stability of two impression materials after a 6-month storage period. The Journal of clinical and experimental dentistry, 9(11), e1293–e1298. [Link]
-
How to Perform a Rubber & Elastomer Tear Strength Test – ASTM D624. (2010, April 28). ADMET. [Link]
-
Colborn, R. E. (n.d.). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. ResearchGate. [Link]
-
ASTM D624 Testing for Rubber and Elastomers. (n.d.). TestResources. [Link]
-
How to Perform a Rubber & Elastomer Tear Strength Test – ASTM D624. (n.d.). ADMET. [Link]
-
Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. (n.d.). ZwickRoell. [Link]
-
Cross-link network of polydimethylsiloxane via addition and condensation (RTV) mechanisms. Part I: Synthesis and thermal properties. (2020). ResearchGate. [Link]
-
Ling, L., Lai, T., & Malyala, R. (2024). A Newly Formulated Vinyl Polysiloxane Impression Material with Improved Mechanical Properties. Cureus, 16(6), e63051. [Link]
-
Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). [Link]
-
Lukin, R., Kuchkaev, A. M., Sukhov, A., Bekmukhamedov, G., & Yakhvarov, D. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2131. [Link]
-
Lewis, L. N. (1997). Platinum Catalysts in Hydrosilylation. Scribd. [Link]
-
Liu, F., Rijkers, D. T. S., Liskamp, R. M. J., & Heck, A. J. R. (2016). A trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states. eLife, 5, e12509. [Link]
-
Darvell, B. W. (2018). Mechanical test relevance—A personal perspective on some methods and requirements. Dental Materials, 34(1), e1-e11. [Link]
-
Nassar, U., Aziz, T., & Flores-Mir, C. (2017). Dimensional stability of two impression materials after a 6-month storage period. Journal of Clinical and Experimental Dentistry, 9(11), e1293–e1298. [Link]
-
How to Measure Shore Hardness with the PosiTector SHD. (n.d.). DeFelsko. [Link]
-
Shore Hardness ASTM D2240. (n.d.). Intertek. [Link]
-
ASTM D2240 Shore Hardness Lab In US. (n.d.). Infinita Lab. [Link]
-
This compound. (n.d.). Chemdad. [Link]
-
Understanding VPS Impression Material: A Guide for Dental Professionals. (2023, August 26). My DDS Supply. [Link]
-
Zhang, H., et al. (2022). Trioxane-based MS-cleavable Cross-linking Mass Spectrometry for Profiling Multimeric Interactions of Cellular Networks. bioRxiv. [Link]
-
Shetty, R. M., Bhandari, G. R., & Mehta, D. (2013). Vinyl Polysiloxane Ether: A Breakthrough in Elastomeric Impression Material. World Journal of Dentistry, 4(4), 281-284. [Link]
-
Al-Hamad, K. M., Al-Omari, W. M., & Shadid, R. (2021). Effect of Mixing and Impression Techniques Using Vinyl Polysiloxane (VPS) on the Accuracy of Fixed Partial Dentures. Materials, 14(17), 4880. [Link]
-
3M ESPE. (n.d.). Precision impressions – A guideline in theory and practice. [Link]
Sources
- 1. worldoftest.com [worldoftest.com]
- 2. myddssupply.com [myddssupply.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mechanical test relevance—A personal perspective on some methods and requirements [frontiersin.org]
- 6. wjoud.com [wjoud.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of the tetraalkoxysilane crosslinker on the properties of polysiloxane-based elastomers prepared by the Lewis acid-catalysed Piers-Rubinsztajn reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. repositum.tuwien.at [repositum.tuwien.at]
- 10. Guide to Shore Hardness | Hapco, Inc. [hapcoincorporated.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Advanced Characterization of High-Performance Polymers Crosslinked with Tris(vinyldimethylsiloxy)methylsilane
An Application Guide:
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The pursuit of advanced polymeric materials necessitates a deep understanding of not only synthesis but also the intricate three-dimensional networks that dictate final properties. Tris(vinyldimethylsiloxy)methylsilane stands out as a trifunctional crosslinking agent that allows for the creation of precisely tailored silicone networks. Its unique structure, featuring three vinyl-functional groups, enables the formation of well-defined, high-density crosslinked systems. This guide moves beyond mere procedural descriptions. It is designed to provide the causal logic behind each characterization step, empowering you to not only generate data but to interpret it with confidence. We will explore the "why" behind the "how," ensuring that each protocol is a self-validating system for robust and reproducible results.
The Crosslinking Agent: this compound
This compound (CAS No. 60111-52-6) is an organosilicon compound featuring a central methylsilane core bonded to three vinyldimethylsiloxy groups.[1][2][3] This trifunctional architecture is pivotal for creating a three-dimensional polymer network.
Chemical Structure:
The vinyl groups are the reactive sites, making this molecule an ideal crosslinker for polymers functionalized with silicon-hydride (Si-H) groups via a platinum-catalyzed hydrosilylation reaction.[5][6] This "addition cure" mechanism is highly efficient and forms stable ethylene bridges with no byproducts, ensuring dimensional stability in the final cured material.[5]
Caption: Chemical structure of the trifunctional crosslinker.
The Crosslinking Mechanism: Platinum-Catalyzed Hydrosilylation
Hydrosilylation is the fundamental chemistry underpinning the use of this crosslinker. It involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a vinyl group (C=C).[6]
Why it's preferred:
-
High Specificity: The reaction is highly specific to the Si-H and vinyl groups, minimizing side reactions.
-
No Byproducts: Unlike condensation cure systems, it does not release small molecules, which is critical for applications requiring low shrinkage and void-free curing.[5]
-
Tunable Cure Rate: The reaction rate can be precisely controlled by temperature and the concentration of platinum catalyst and inhibitors.[5]
Caption: The hydrosilylation crosslinking workflow.
Experimental Protocols: Synthesis and Characterization
This section details the step-by-step methodologies for creating and analyzing polymers crosslinked with this compound.
Protocol 3.1: Preparation of a Crosslinked Polydimethylsiloxane (PDMS) Elastomer
Rationale: This protocol describes a typical formulation for creating a model silicone elastomer. The ratio of Si-H to vinyl groups is a critical parameter that dictates the final crosslink density and mechanical properties. An excess of one component can lead to an incomplete network with dangling chains.[7]
Materials:
-
Vinyl-terminated PDMS (e.g., 1000 cSt)
-
Methylhydrosiloxane-dimethylsiloxane copolymer (containing Si-H groups)
-
This compound
-
Platinum catalyst (e.g., Karstedt's catalyst, 10 ppm)
-
Inhibitor (e.g., tetramethyltetravinylcyclotetrasiloxane), if delayed cure is needed
-
Toluene (optional, for solvent-based mixing)
Procedure:
-
Part A Preparation: In a clean container, thoroughly mix the vinyl-terminated PDMS, this compound, and the platinum catalyst. If using an inhibitor to increase working time, add it to this part.
-
Part B Preparation: In a separate container, place the methylhydrosiloxane-dimethylsiloxane copolymer (the Si-H source).
-
Mixing: Combine Part A and Part B in a precise stoichiometric ratio (typically between 1:1 and 1.1:1 of Si-H to vinyl groups). Mix vigorously until the mixture is homogeneous. A planetary mixer or a simple spatula can be used depending on viscosity.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can create voids in the final elastomer.
-
Curing: Pour the bubble-free mixture into a mold and place it in an oven at the desired temperature (e.g., 100-150°C). The curing time will depend on the catalyst concentration and temperature.
-
Post-Curing: For some applications, a post-cure step (e.g., 4 hours at 150°C) can be beneficial to ensure complete reaction and remove any residual volatile compounds.
Protocol 3.2: Characterization Workflow
A multi-faceted approach is essential to fully understand the structure and properties of the crosslinked network.
Caption: A comprehensive workflow for polymer characterization.
Detailed Analytical Techniques
Fourier Transform Infrared (FTIR) Spectroscopy
Purpose: To monitor the progress and completion of the hydrosilylation reaction.
Why it works: FTIR is highly sensitive to specific chemical bonds. The crosslinking reaction consumes Si-H and C=C (vinyl) bonds. By monitoring the disappearance of their characteristic absorption peaks, we can confirm the reaction has proceeded. The formation of Si-O-Si bonds from moisture crosslinking can also be observed.[8][9]
Protocol:
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the uncured mixture (immediately after mixing) onto the crystal and record the spectrum. This is your t=0 reference.
-
Acquire spectra of the cured polymer sample.
-
Analyze the spectra for key peaks.
Data Interpretation:
| Functional Group | Wavenumber (cm⁻¹) | Interpretation in Crosslinking |
| Si-H | ~2160 | Disappears as the reaction proceeds. Its absence indicates complete consumption of the hydride crosslinker.[10] |
| C=C (vinyl) | ~1600, ~3050 | Disappears as the reaction proceeds. Its absence indicates complete consumption of vinyl groups. |
| Si-O-Si | 1000 - 1130 | A strong, broad peak characteristic of the siloxane backbone. May show subtle changes. Appearance of a shoulder peak around 1018-1087 cm⁻¹ can indicate Si-O-Si crosslinks formed via hydrolysis and condensation.[8][11] |
| Si-CH₃ | ~1260, ~800 | Stable peaks that can be used as internal references. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To provide quantitative information about the network structure, including crosslink density and defects.[12]
Why it works: NMR can distinguish between different chemical environments of nuclei (e.g., ¹H, ²⁹Si). For crosslinked polymers, which are generally insoluble, specialized techniques are required. ¹H Double-Quantum (DQ) NMR, performed on swollen samples, is particularly powerful for quantifying network topology by measuring residual dipolar couplings between protons on the polymer chains.[7][13]
Protocol (¹H DQ NMR):
-
Cut a small, precisely weighed piece of the cured elastomer.
-
Immerse the sample in a deuterated solvent (e.g., deuterated toluene) in a sealed vial.[13] Allow it to swell to equilibrium (typically 2-4 days).
-
Carefully transfer the swollen sample into an NMR tube, adding extra deuterated solvent to prevent drying.[13]
-
Acquire ¹H DQ NMR spectra using a suitable pulse sequence.
-
Analysis of the resulting data allows for the calculation of crosslink density and identification of network imperfections like dangling chain ends.
Thermal Analysis (TGA & DSC)
Purpose: To determine the thermal stability and transition temperatures of the crosslinked polymer.
Why it works:
-
Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature. The onset of decomposition (Td) is a critical measure of thermal stability.[14][15] Siloxane chains typically decompose through the formation of cyclic oligomers at high temperatures.[16]
-
Differential Scanning Calorimetry (DSC) measures the heat flow required to raise a sample's temperature. It is used to determine the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more flexible, rubbery state.[14][17]
Protocol:
-
TGA: Place a small, known weight of the cured sample (5-10 mg) into a TGA pan. Heat the sample under a controlled atmosphere (e.g., nitrogen or oxygen) at a constant rate (e.g., 10 K/min) to a high temperature (e.g., 800°C).[14]
-
DSC: Place a small sample (5-10 mg) in a DSC pan. Heat the sample through its expected transition range at a controlled rate (e.g., 10 K/min) under a nitrogen atmosphere.[14]
Data Presentation:
| Property | Symbol | Typical Value Range (for PDMS) | Significance |
| Onset Decomposition Temp. | Td,onset | 350 - 450°C | Higher Td indicates greater thermal stability.[15] |
| Glass Transition Temp. | Tg | -125 to -115°C | Indicates the low-temperature flexibility of the polymer. Can be affected by crosslink density.[18] |
| Char Yield at 600°C | % | Varies | Indicates the amount of non-volatile residue after initial decomposition. |
Rheological Analysis
Purpose: To characterize the viscoelastic properties of the material before, during, and after curing.
Why it works: Rheology measures the flow and deformation of a material under an applied force. For crosslinking polymers, a rotational rheometer can monitor the increase in viscosity and the development of the storage modulus (G', elastic component) and loss modulus (G'', viscous component). In the fully cured state, the storage modulus in the rubbery plateau is directly related to the crosslink density.[19][20]
Protocol:
-
Place the uncured liquid mixture onto the bottom plate of a parallel-plate rheometer.
-
Lower the upper plate to a defined gap (e.g., 1 mm).
-
Perform an oscillatory time sweep at a fixed temperature and frequency to monitor the evolution of G' and G''. The crossover point (where G' = G'') is often defined as the gel point.
-
For the cured solid, perform a frequency sweep to characterize the material's viscoelastic response over a range of timescales.
Mechanical Testing
Purpose: To determine the bulk mechanical properties of the final elastomer, which are critical for most applications.
Why it works: Standardized tests quantify how a material responds to stress and strain, providing key performance metrics.
Protocols (Referencing ASTM Standards):
-
Tensile Strength and Elongation (ASTM D412): Dumbbell-shaped specimens are stretched in a universal testing machine until they break. This yields the ultimate tensile strength (the stress at failure) and elongation at break (the percentage increase in length).[21][22]
-
Tear Strength (ASTM D624): Measures the force required to propagate a tear in a notched specimen. This is crucial for materials that may experience nicks or cuts in service.[21]
Data Presentation:
| Mechanical Property | Typical Value Range (Reinforced PDMS) | Significance |
| Tensile Strength | 5 - 12 MPa | The maximum stress the material can withstand before breaking.[5] |
| Elongation at Break | 200 - 900 % | The material's ability to stretch before rupturing.[5] |
| Tear Strength | 10 - 50 kN/m | Resistance to tearing.[5] |
| Durometer (Hardness) | Shore A 20 - 80 | Resistance to indentation. |
References
-
Macromolecules (2018). NMR Methodologies for the Detection and Quantification of Nanostructural Defects in Silicone Networks. ACS Publications. [Link]
-
INIS-IAEA (2024). NMR Methodologies for the Detection and Quantification of Nanostructural Defects in Silicone Networks. [Link]
-
Macromolecules (2018). Nonideality in Silicone Network Formation via Solvent Swelling and 1H Double-Quantum NMR. ACS Publications. [Link]
-
Journal of the Iranian Chemical Society (2012). Characterization and quantification of the cross-linking of linear low density polyethylene with silane grafting by Fourier transform infrared (FTIR) spectroscopy. [Link]
-
ResearchGate (n.d.). DIFFERENT STRUCTURES FORMED DURING CROSSLINKING OF POLYETHYLENE WITH VINYL TRIETHOXYSILANE FTIR, Si 29 NMR AND XPS STUDY. [Link]
-
MDPI (n.d.). Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. [Link]
-
ResearchGate (n.d.). Analysis of silicone network. A) H-NMR of vtS and mcpS mixed in.... [Link]
-
ChemBK (2024). This compound. [Link]
-
OSTI.GOV (2018). Non-Ideality in Silicone Network Formation via Solvent Swelling and 1H Double-Quantum NMR. [Link]
-
ResearchGate (n.d.). FTIR analysis of silane grafted high density polyethylene. [Link]
-
Polymer Testing (2006). Comparison of techniques for determining crosslinking in silane-water crosslinked materials. [Link]
-
ResearchGate (n.d.). New peaks observed in the FTIR spectrum of vinyltriethoxysilane treated LDPE. [Link]
-
ResearchGate (n.d.). Cross-linking of linear vinylpolysiloxanes by hydrosilylation – FTIR spectroscopic studies. [Link]
-
Polymer Chemistry (2024). Improved thermal properties of polydimethylsiloxane by copolymerization and thiol–ene crosslinking of 2-pyrone-4,6-dicarboxylic acid moiety. Royal Society of Chemistry. [Link]
-
ResearchGate (n.d.). Optimization of process conditions, characterization and mechanical properties of silane crosslinked high-density polyethylene. [Link]
-
CUNY Academic Works (2011). Thermal analysis of organically modified siloxane melting gels. [Link]
-
Sci-Hub (n.d.). Some rheological properties of highly crosslinked polysiloxanes. [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Tris(vinyldimethylsiloxy)phenylsilane. [Link]
-
LookChem (n.d.). This compound, CasNo.60111-52-6. [Link]
-
ResearchGate (n.d.). Unusual Rheological Properties of Lightly Crosslinked Polydimethylsiloxane. [Link]
-
Universiti Kebangsaan Malaysia (n.d.). Synthesis and Thermal Properties of Poly(ethylene glycol)-polydimetylsiloxane Crosslinked Copolymers. [Link]
-
TUE Research Portal (2001). Studies on the synthesis, crosslinking and rheology of methoxysilane functional poly(vinyl esters). [Link]
-
GSRS (n.d.). This compound. [Link]
-
Gelest, Inc. (n.d.). Silicone Elastomers with Exceptional Elongation. [Link]
-
PubMed Central (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. [Link]
-
Gelest, Inc. (n.d.). Vinyl-Functional Silicones. [Link]
- Google Patents (n.d.). WO2014093772A1 - Tris(trimethyl siloxy)silane vinylic monomers and uses thereof.
-
SciELO (2015). Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonomer. [Link]
-
ResearchGate (n.d.). Crosslinking of siloxane elastomers. [Link]
-
National Institutes of Health (n.d.). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. [Link]
-
ResearchGate (n.d.). Controlled synthesis of vinylmethylsiloxane-dimethylsiloxane gradient, block and alternate copolymers by anionic ROP of cyclotrisiloxanes. [Link]
-
ResearchGate (n.d.). Scheme 1. Procedure for preparation of the crosslinked network of the polysiloxane DVPS. [Link]
-
ResearchGate (n.d.). A Possible Crosslinking Behavior of Silane-Crosslinkable Polyethylene Under Cyclic Accelerated Weathering Aging. [Link]
-
MDPI (n.d.). Model Simulation and Rheological Research on Crosslinking Behavior of Polyethylene Resin. [Link]
-
Sci-Hub (n.d.). Experimental determination of rheological properties of polydimethylsiloxane. [Link]
-
Semantic Scholar (2015). Copolymerization of Tris(methoxyethoxy)vinyl Silane with N-Vinyl Pyrrolidone: Synthesis, Characterization, and Reactivity Relationships. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound, CasNo.60111-52-6 Kunshan Push Trading Co.,LTD China (Mainland) [pushchem.lookchem.com]
- 3. This compound | 60111-52-6 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
- 6. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. journals.iau.ir [journals.iau.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Improved thermal properties of polydimethylsiloxane by copolymerization and thiol–ene crosslinking of 2-pyrone-4,6-dicarboxylic acid moiety - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01051E [pubs.rsc.org]
- 17. academicworks.cuny.edu [academicworks.cuny.edu]
- 18. ukm.my [ukm.my]
- 19. sci-hub.st [sci-hub.st]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. gelest.com [gelest.com]
Application Note: Elucidating the Cure Kinetics of Tris(vinyldimethylsiloxy)methylsilane using Photo-DSC and ATR-IR Spectroscopy
Introduction
Tris(vinyldimethylsiloxy)methylsilane is a multifunctional organosilicon monomer that is gaining significant interest in the formulation of advanced materials, including coatings, adhesives, and 3D-printable resins. Its trifunctional vinyl groups allow for the formation of highly cross-linked networks upon polymerization, leading to materials with excellent thermal stability, chemical resistance, and tailored mechanical properties. The photocuring of this monomer offers rapid, on-demand curing with low energy consumption and minimal volatile organic compound emissions.
A thorough understanding of the cure kinetics is paramount for optimizing material properties and processing parameters. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Photo-Differential Scanning Calorimetry (Photo-DSC) and Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy to comprehensively analyze the photocuring kinetics of this compound. We will delve into the causality behind experimental choices, provide step-by-step protocols, and demonstrate how to interpret the resulting data to gain deep insights into the reaction mechanism.
Scientific Principles: A Dual-Technique Approach
The combination of Photo-DSC and ATR-IR provides a holistic view of the curing process. Each technique offers unique and complementary information.
Photo-Differential Scanning Calorimetry (Photo-DSC) measures the heat flow associated with the exothermic polymerization reaction as a function of time and temperature.[1] By irradiating a sample with UV light inside the DSC cell, we can directly quantify the total heat evolved during the reaction (reaction enthalpy, ΔH), the rate of polymerization, and the degree of conversion.[2][3] This calorimetric approach provides macroscopic kinetic data.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy , on the other hand, is a powerful tool for monitoring the chemical changes at a molecular level in real-time.[4][5] An infrared beam is directed into a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample in contact with the crystal. By monitoring the changes in the infrared absorbance of specific functional groups, we can track the consumption of reactants and the formation of products. For this compound, we will focus on the disappearance of the vinyl groups as they polymerize.[6]
Experimental Workflow & Chemical Pathway
The overall experimental process, from sample preparation to data analysis, is depicted in the following workflow diagram.
Caption: Experimental workflow for kinetic analysis.
The photocuring of this compound proceeds via a free-radical polymerization mechanism, initiated by a suitable photoinitiator that absorbs UV light to generate radicals. These radicals then propagate through the vinyl groups of the silane monomer, leading to a cross-linked network.
Caption: Photocuring reaction pathway.
Protocols
Part 1: Photo-DSC Analysis
Objective: To determine the reaction enthalpy, degree of conversion, and polymerization rate.
Materials:
-
This compound
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)
-
Differential Scanning Calorimeter with a photocalorimetry accessory (e.g., NETZSCH Photo-DSC 204 F1 Phoenix®)
-
Aluminum DSC pans (uncovered)
-
Microbalance
Protocol:
-
Sample Preparation: In a dark environment or under safelight conditions, prepare a formulation by mixing this compound with 1 wt% TPO photoinitiator. Ensure the mixture is homogeneous.
-
Instrument Setup:
-
Purge the DSC cell with nitrogen at a flow rate of 50 mL/min to create an inert atmosphere.[2]
-
Calibrate the instrument for temperature and heat flow according to the manufacturer's guidelines.
-
-
Measurement:
-
Place an empty, uncovered aluminum pan in the reference position.
-
Accurately weigh 2-5 mg of the prepared formulation into an uncovered sample pan and place it in the sample position.
-
Equilibrate the sample at the desired isothermal temperature (e.g., 30°C) for 5 minutes.
-
Expose the sample to UV light of a defined intensity (e.g., 50 mW/cm²) for a set duration (e.g., 2 minutes). The DSC will record the exothermic heat flow.[2]
-
After the initial exposure, perform a second UV exposure on the now-cured sample under the same conditions to obtain a baseline heat flow. This baseline accounts for the heat effects of the UV light on the sample and the cell, and must be subtracted from the initial measurement to isolate the reaction exotherm.[7]
-
Repeat the experiment at different isothermal temperatures (e.g., 40°C, 50°C, 60°C) to investigate the effect of temperature on the cure kinetics.
-
Data Analysis:
-
Reaction Enthalpy (ΔH): Integrate the area under the baseline-corrected exothermic peak to obtain the total heat of reaction in Joules per gram (J/g).[8]
-
Degree of Conversion (α): The conversion at any given time t can be calculated by dividing the cumulative heat evolved up to that time (Ht) by the total reaction enthalpy (ΔHtotal).
-
α = Ht / ΔHtotal
-
-
Polymerization Rate (dα/dt): The rate of polymerization is directly proportional to the heat flow (dH/dt) at any given time.
-
dα/dt = (dH/dt) / ΔHtotal
-
Part 2: ATR-IR Analysis
Objective: To monitor the consumption of vinyl functional groups in real-time.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., a diamond ATR crystal). A system with the capability for simultaneous UV irradiation is ideal.[4]
-
UV light source.
-
The same formulation as prepared for the Photo-DSC analysis.
Protocol:
-
Instrument Setup:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal. This is crucial for accurate measurements.
-
-
Measurement:
-
Apply a small drop of the formulation onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Begin collecting spectra immediately. A typical setting is to collect spectra at a resolution of 4 cm⁻¹ with 4 to 8 scans co-added, resulting in a time resolution of a few seconds per spectrum.[9]
-
After a short baseline period (e.g., 30 seconds) to ensure the sample is stable, turn on the UV light source to initiate curing.
-
Continue collecting spectra until the reaction is complete, as indicated by the stabilization of the vinyl group absorption peaks.
-
Data Analysis:
-
Peak Identification: Identify the characteristic absorption bands for the vinyl group of this compound. Key peaks to monitor are the C=C stretching vibration (around 1597 cm⁻¹) and the C-H wagging of the vinyl group.[6] Also, identify a peak that does not change during the reaction to serve as an internal standard, such as the Si-CH₃ deformation (around 1260 cm⁻¹) or the Si-O-Si stretching band (around 1020-1074 cm⁻¹).[6]
-
Conversion Calculation: The degree of conversion of the vinyl groups at any time t can be calculated by monitoring the decrease in the area of the characteristic vinyl peak, normalized to the internal standard peak.
-
Conversion (%) = [1 - (Areavinyl,t / Areastandard,t) / (Areavinyl,0 / Areastandard,0)] * 100 where t is the time of measurement and 0 is the initial time before UV exposure.
-
Data Presentation and Interpretation
The quantitative data obtained from both techniques can be summarized for clear comparison.
Table 1: Summary of Kinetic Data from Photo-DSC and ATR-IR
| Parameter | Photo-DSC | ATR-IR |
| Principle | Measures heat flow from the exothermic reaction.[1] | Measures the change in absorbance of vinyl functional groups.[4] |
| Primary Output | Heat Flow (mW) vs. Time | Absorbance vs. Wavenumber (over time) |
| Key Parameters | Reaction Enthalpy (ΔH), Degree of Conversion, Polymerization Rate.[1][2] | Degree of Conversion, Polymerization Rate.[4] |
| Sample Size | 2-5 mg | ~20 µL |
| Advantages | Provides quantitative calorimetric data; directly measures reaction enthalpy. | High chemical specificity; very fast time resolution possible; sensitive to the formation of specific chemical bonds. |
| Limitations | Slower response time compared to IR; potential for thermal gradients in the sample. | Does not directly measure enthalpy; quantification can be more complex. |
Interpreting the Results:
By plotting the degree of conversion and the polymerization rate as a function of time from both Photo-DSC and ATR-IR, a comprehensive picture of the curing process emerges. For example, a higher isothermal temperature in the Photo-DSC experiment is expected to lead to a faster polymerization rate and a shorter time to reach maximum conversion, due to increased molecular mobility.[3] The ATR-IR data will corroborate this by showing a more rapid disappearance of the vinyl peak at higher temperatures.
Discrepancies between the two techniques can also be insightful. For instance, if the conversion calculated by Photo-DSC plateaus earlier than that from ATR-IR, it might suggest that while the bulk of the exothermic reaction has completed, some residual vinyl groups are still slowly reacting, a process that might be below the detection limit of the DSC but still observable by the more sensitive IR spectroscopy.
Conclusion
The synergistic use of Photo-DSC and ATR-IR spectroscopy provides a robust and comprehensive methodology for characterizing the photocuring kinetics of this compound. Photo-DSC delivers quantitative calorimetric data, essential for understanding the overall energetics and conversion of the reaction, while ATR-IR offers real-time molecular-level insights into the consumption of reactive groups. By employing the protocols and data analysis techniques outlined in this application note, researchers can effectively optimize curing conditions, tailor material properties, and accelerate the development of novel materials based on this versatile siloxane monomer.
References
-
Kaplan Scientific. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! Available from: [Link]
-
Spectroscopy Online. Using Near-Infrared Spectroscopy to Monitor the Curing Reaction of Silicone Adhesives. Available from: [Link]
-
ResearchGate. ATR FT-IR spectra recorded at different times during curing of the formulation DGMI at 130 8C. Available from: [Link]
-
MDPI. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Available from: [Link]
-
National Center for Biotechnology Information. Tris(trimethylsilyl)silane as a co-initiator for dental adhesive: Photo-polymerization kinetics and dynamic mechanical property. Available from: [Link]
-
Shimadzu. Monitoring of Adhesive Curing using Time Course Measurement with FTIR Spectroscopy. Available from: [Link]
-
NPL Publications. CURE MONITORING TECHNIQUES FOR POLYMER COMPOSITES, ADHESIVES AND COATINGS. Available from: [Link]
-
KU ScholarWorks. Tris(trimethylsilyl)silane as a co-initiator for dental adhesive: Photo-polymerization kinetics and dynamic mechanical property. Available from: [Link]
-
ResearchGate. Fourier transform infrared spectroscopy (ATR-FTIR) spectra: (a) poly(dimethylsiloxane) (PDMS). Available from: [Link]
-
ResearchGate. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Available from: [Link]
-
ResearchGate. Photo-DSC cure kinetics of vinyl ester resins. I. Influence of temperature. Available from: [Link]
-
ResearchGate. ATR-FTIR spectra of PDMS and PVMS. PDMS and PVMS exhibit IR peaks at... Available from: [Link]
-
Defense Technical Information Center. Low-Temperature Differential Scanning Calorimetry of Polysiloxanes. Available from: [Link]
-
Arizona State University Research Data Repository. Functional siloxanes with photo-activated, simultaneous chain extension and crosslinking for lithography-based 3D printing. Available from: [Link]
-
SciSpace. Infrared Spectroscopy as a Tool to Monitor Radiation Curing. Available from: [Link]
-
CHT Silicones. Vinyl Siloxanes. Available from: [Link]
-
ResearchGate. The ATR-FTIR spectrum with the determination of characteristic peaks of the samples. Available from: [Link]
-
YouTube. Episode 22: Study UV cure using DSC. Available from: [Link]
Sources
- 1. No results for search term "3H-SIT8725.0" | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. kaplanscientific.nl [kaplanscientific.nl]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. Silicone vitrimers prepared by vulcanisation of pendant vinylpolysiloxanes with elemental sulfur - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. TRIS(DIMETHYLAMINO)SILANE - Gelest, Inc. [gelest.com]
Application Note: Synthesis of Hyperbranched Polycarbosiloxanes Using Tris(vinyldimethylsiloxy)methylsilane
Introduction: The Architectural Advantage of Hyperbranched Polycarbosiloxanes
Hyperbranched polymers represent a unique class of three-dimensional macromolecules, distinct from linear chains and perfectly ordered dendrimers. Their globular, highly branched architecture imparts a suite of desirable properties, including high solubility, low solution and melt viscosity, and a high density of terminal functional groups. When this topology is combined with a carbosiloxane backbone—alternating silicon-oxygen and silicon-carbon linkages—the resulting materials exhibit excellent thermal stability, chemical resistance, and tunable mechanical properties.
This application note details a robust methodology for the synthesis of hyperbranched polycarbosiloxanes (HB-PCS) through the hydrosilylation polymerization of an A₃-type monomer, Tris(vinyldimethylsiloxy)methylsilane , with a B₂-type Si-H functionalized monomer, 1,1,3,3-Tetramethyldisiloxane . This A₃ + B₂ approach is a powerful and direct route to achieving a highly branched architecture. The causality behind this choice lies in creating a system where branching is inherent to the polymerization process itself, avoiding the complex, multi-step synthesis required for perfect dendrimers.
The core reaction is the platinum-catalyzed hydrosilylation, an efficient and specific addition of a silicon-hydride (Si-H) bond across a vinyl (C=C) double bond.[1] This reaction is exceptionally clean, proceeding with high atom economy and forming stable silicon-carbon bonds without generating byproducts.[2]
The Chemistry: Hydrosilylation Pathway to Hyperbranched Architectures
The synthesis relies on the polyaddition of the A₃ monomer, this compound, which contains three reactive vinyl groups, and the B₂ monomer, 1,1,3,3-Tetramethyldisiloxane, which provides two reactive Si-H groups.
-
A₃ Monomer: this compound, [CH₃Si(OSi(CH₃)₂(CH=CH₂))₃]
-
B₂ Monomer: 1,1,3,3-Tetramethyldisiloxane, [H(CH₃)₂SiOSi(CH₃)₂H]
-
Catalyst: Karstedt's catalyst (a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) is the catalyst of choice due to its high activity, solubility in common organic solvents, and efficacy at low concentrations (ppm levels).[1][3]
The polymerization proceeds via the stepwise addition of Si-H groups to the vinyl groups. The trifunctional nature of the A₃ monomer ensures that with each addition, more branching points are created, leading to the rapid development of a complex, three-dimensional structure.
Causality of Experimental Design: Controlling the stoichiometry between the vinyl and hydride functional groups is the most critical parameter to prevent premature gelation—the formation of an infinite, insoluble polymer network. By maintaining a slight molar excess of the A₃ monomer (vinyl groups), the resulting hyperbranched polymer remains soluble and is terminated with vinyl functional groups, which can be used for subsequent post-polymerization modifications. A typical functional group ratio of Si-H to Si-Vinyl is kept around 1:1.1 to 1:1.5.
Detailed Experimental Protocol
This protocol describes the synthesis of a vinyl-terminated hyperbranched polycarbosiloxane on a 10-gram scale.
3.1. Materials and Equipment
-
Reagents:
-
This compound (A₃ Monomer, CAS: 60111-52-6)[4]
-
1,1,3,3-Tetramethyldisiloxane (B₂ Monomer)
-
Karstedt's catalyst (2 wt% Pt in xylene solution)
-
Anhydrous Toluene (solvent)
-
Activated Carbon (for catalyst removal)
-
Celite® 545 (for filtration)
-
-
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Septa and syringes for reagent addition
-
Standard laboratory glassware
-
3.2. Synthesis Workflow Diagram
Caption: Workflow for HB-PCS Synthesis.
3.3. Step-by-Step Procedure
-
System Preparation: Assemble the three-neck flask with a condenser, magnetic stir bar, and nitrogen inlet. Dry all glassware thoroughly in an oven and assemble while hot under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add this compound (10.0 g, 28.5 mmol) and 100 mL of anhydrous toluene. Stir the solution until homogeneous.
-
Catalyst Addition: Using a syringe, inject 50 µL of Karstedt's catalyst solution (~10 ppm Pt) into the stirred solution. Allow it to mix for 5 minutes.
-
Monomer Addition: Begin the slow, dropwise addition of 1,1,3,3-Tetramethyldisiloxane (3.23 g, 24.0 mmol) to the reaction flask over 1 hour using a syringe pump. Rationale: Slow addition is crucial to control the reaction exotherm and prevent localized high concentrations that can lead to gelation. The molar ratio of vinyl to hydride groups is approximately 1.8:1, ensuring a vinyl-terminated polymer.
-
Polymerization: After the addition is complete, allow the reaction to stir at room temperature for 24 hours. The progress can be monitored by observing the increase in viscosity of the solution. For a more quantitative assessment, samples can be taken periodically and analyzed by FT-IR to track the disappearance of the Si-H stretching band (~2120 cm⁻¹).
-
Catalyst Removal: Once the reaction is complete (indicated by the disappearance of the Si-H peak in FT-IR), add 1.0 g of activated carbon to the solution. Stir vigorously for 2-3 hours at room temperature. The activated carbon adsorbs the platinum catalyst, effectively quenching the reaction and purifying the polymer.
-
Purification: Set up a filtration apparatus with a pad of Celite® over filter paper. Filter the polymer solution to remove the activated carbon. Wash the Celite® pad with a small amount of fresh toluene to ensure complete recovery of the polymer.
-
Isolation: Concentrate the filtered solution using a rotary evaporator to remove the toluene. Further dry the resulting viscous, clear oil under high vacuum at 50°C for 12 hours to remove any residual solvent. The final product should be a clear, viscous liquid.
Characterization and Data Analysis
Thorough characterization is essential to confirm the hyperbranched structure, molecular weight, and purity of the synthesized polycarbosiloxane.
4.1. Spectroscopic Analysis
-
¹H NMR: Confirms the structure by showing the disappearance of the Si-H proton (~4.7 ppm) and the conversion of vinyl protons (5.7-6.2 ppm) into aliphatic protons of the newly formed Si-CH₂-CH₂-Si linkages.
-
FT-IR Spectroscopy: Provides a clear indication of reaction completion. The key diagnostic is the complete disappearance of the sharp Si-H stretching vibration at ~2120 cm⁻¹.
-
²⁹Si NMR Spectroscopy: This is the most powerful technique for determining the degree of branching (DB). By integrating the signals corresponding to different silicon environments (dendritic, linear, terminal), the DB can be calculated using the following formula:
-
DB = (Σ Dendritic Units + Σ Terminal Units) / (Σ All Units)
-
For an A₃ + B₂ system, the dendritic units arise from fully reacted A₃ monomers, linear units from partially reacted A₃ monomers, and terminal units from unreacted B-groups on the A₃ monomer. A DB value between 0.4 and 0.6 is typical for this type of one-pot synthesis.[5][6]
-
4.2. Molecular Weight and Thermal Properties
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). Hyperbranched polymers typically exhibit a broad PDI (often > 2) due to the statistical nature of their growth.
-
Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (T₉), providing insight into the polymer's amorphous nature and chain flexibility.
Table 1: Representative Characterization Data for a Hyperbranched Polycarbosiloxane
| Parameter | Method | Typical Value | Significance |
| Mₙ ( g/mol ) | GPC | 8,000 - 15,000 | Indicates average polymer chain size. |
| PDI (Mₙ/Mₙ) | GPC | 2.5 - 4.0 | A high PDI is characteristic of hyperbranched polymers. |
| Degree of Branching (DB) | ²⁹Si NMR | 0.45 - 0.55 | Quantifies the branching efficiency; a value of 1 would be a perfect dendrimer. |
| Glass Transition (T₉) | DSC | -40°C to -60°C | Shows the material is amorphous with high chain flexibility at room temperature. |
| Appearance | Visual | Clear, Viscous Liquid | High purity and absence of cross-linking. |
Conclusion and Outlook
The use of this compound in a one-pot A₃ + B₂ hydrosilylation polymerization provides a straightforward and highly effective route to vinyl-terminated hyperbranched polycarbosiloxanes. The protocol is robust, scalable, and yields a polymer with a unique combination of properties derived from its branched architecture and inorganic backbone. The terminal vinyl groups serve as reactive handles for further functionalization, allowing these hyperbranched structures to be used as crosslinkers in silicone elastomers, additives for coatings, or as scaffolds in the development of advanced nanocomposites and biomedical materials.[7][8]
References
-
Zhang, H., et al. (2019). Hyperbranched Polycarbosiloxanes: Synthesis by Piers-Rubinsztajn Reaction and Application as Precursors to Magnetoceramics. MDPI. Available at: [Link]
-
Kawakami, Y., et al. (2002). Synthesis and Characterization of Optically Active Hyperbranched Poly(carbosiloxane)s. Macromolecules. Available at: [Link]
-
Weber, W. P., et al. (2021). Spatially Controlled Highly Branched Vinylsilicones. National Institutes of Health (PMC). Available at: [Link]
-
Kühn, F. E. (2012). Functionalized Hybrid Silicones – Catalysis, Synthesis and Application. mediaTUM. Available at: [Link]
-
Moukarzel, S., et al. (2014). Synthesis of linear and hyperbranched sugar-grafted polysiloxanes using N-hydroxysuccinimide-activated esters. ResearchGate. Available at: [Link]
-
Nuyken, O., et al. (2010). Functionalized polysilalkylene siloxanes (polycarbosiloxanes) by hydrosilylation—Catalysis and synthesis. ResearchGate. Available at: [Link]
-
Voit, B. (2000). HIGHLIGHT - Controlled Radical Polymerization. Journal of Polymer Science: Part A: Polymer Chemistry. Available at: [Link]
-
Marciniec, B. (2010). Functionalized polysilalkylene siloxanes (polycarbosiloxanes) by hydrosilylation—Catalysis and synthesis. Scilit. Available at: [Link]
-
Dutkiewicz, M., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. National Institutes of Health. Available at: [Link]
- Karstedt, B. D. (1973). Platinum complexes of unsaturated siloxanes and platinum containing catalysts.
-
Pang, Y. (2023). Application of hyperbranched polysiloxanes in biomedical materials based on AIE polymer properties. ResearchGate. Available at: [Link]
-
Marciniec, B. (1992). Comprehensive Handbook on Hydrosilylation. Pergamon Press. Available at: [Link]
-
Gelest, Inc. (n.d.). Functional Silicone Reactivity Guide. Gelest. Available at: [Link]
-
Shvets, E. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Spatially Controlled Highly Branched Vinylsilicones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
Application Note: Enhancing Silicone Elastomer Mechanical Properties with Tris(vinyldimethylsiloxy)methylsilane
Introduction: The Quest for High-Performance Silicones
Silicone elastomers are indispensable in advanced applications, from medical devices to aerospace components, owing to their exceptional thermal stability, biocompatibility, and dielectric properties. However, in their native state, silicone polymers possess poor mechanical strength.[1] The strategic modification of their network architecture through crosslinking is paramount to achieving the desired tensile strength, tear resistance, and hardness. This guide delves into the specific role of Tris(vinyldimethylsiloxy)methylsilane (CAS: 60111-52-6), a trifunctional crosslinking agent, in tailoring the mechanical properties of platinum-cured silicone elastomers.[1][2] Its unique structure, featuring three reactive vinyl groups, allows for the creation of a densely crosslinked polymer network, offering a powerful tool for formulators seeking to enhance the robustness of silicone materials.[1]
Mechanism of Action: A Trifunctional Approach to Network Formation
This compound is a colorless to light yellow liquid with a molecular weight of 346.72 g/mol .[1][3][4] Its efficacy as a crosslinker stems from its three vinyldimethylsiloxy groups, which can participate in hydrosilylation reactions. This reaction, typically catalyzed by a platinum complex, involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, forming a stable silicon-carbon bond.[5]
The trifunctional nature of this molecule allows it to act as a potent branching agent, creating a three-dimensional network with a high crosslink density. This is in contrast to difunctional vinyl siloxanes which primarily extend polymer chains. The resulting densely crosslinked network structure is key to improving the mechanical properties of the final elastomer.
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Experimental Protocols
Materials Required
-
Base Polymer: Vinyl-terminated polydimethylsiloxane (PDMS), viscosity 10,000 cP.
-
Crosslinker: this compound (CAS: 60111-52-6).[2]
-
Hydride Source: Methylhydrosiloxane-dimethylsiloxane copolymer (e.g., HMS-301).
-
Catalyst: Platinum-divinyltetramethyldisiloxane complex in xylene (Karstedt's catalyst).
-
Reinforcing Filler: Fumed silica, surface-treated with hexamethyldisilazane.
-
Processing Aid: Hydroxy-terminated polydimethylsiloxane (silanol fluid), low viscosity.
-
Solvent: Toluene (for dispersion, optional).
Protocol 1: Preparation of Silicone Base (Part A)
This protocol outlines the preparation of a masterbatch of the silicone base, which will then be modified with the crosslinker.
-
Initial Mixing: In a planetary mixer or a two-roll mill, combine 100 parts by weight of the vinyl-terminated PDMS with 1-2 parts of the hydroxy-terminated PDMS processing aid. Mix until the processing aid is fully incorporated.
-
Filler Incorporation: Gradually add 30-40 parts of fumed silica to the polymer mixture in small increments. It is crucial to add the filler slowly to ensure proper dispersion and avoid clumping.[6]
-
High-Shear Mixing: Once all the filler has been added, increase the mixing speed to high shear and continue mixing for 1-2 hours. This step is critical for breaking down silica agglomerates and achieving a uniform dispersion, which is essential for high tear strength.[6]
-
Maturation: Allow the mixture to mature for at least 24 hours at room temperature in a sealed container. This "wetting out" period allows for better interaction between the polymer and the filler.
Protocol 2: Formulation of Part A with this compound
-
Crosslinker Addition: To the prepared silicone base, add the desired amount of this compound. The concentration can be varied to study its effect on mechanical properties (see Table 1 for suggested concentrations).
-
Catalyst Addition: Add the platinum catalyst at a concentration of 5-10 ppm of platinum relative to the total weight of the final formulation.
-
Homogenization: Mix thoroughly until the crosslinker and catalyst are uniformly dispersed throughout the silicone base.
Protocol 3: Formulation of Part B (Hydride Crosslinker)
-
Blending: In a separate container, create a blend of the methylhydrosiloxane-dimethylsiloxane copolymer with a portion of the vinyl-terminated PDMS base polymer (without filler). The ratio should be calculated to achieve the desired Si-H to vinyl ratio in the final mixture (typically between 1.2:1 and 2:1).
Protocol 4: Curing and Sample Preparation
-
Mixing: Combine Part A and Part B in the desired ratio (e.g., 10:1 by weight). Mix thoroughly, ensuring a homogenous mixture.
-
Degassing: Place the mixed formulation in a vacuum chamber to remove any entrapped air bubbles.
-
Molding: Pour the degassed mixture into steel molds of the appropriate dimensions for the required mechanical tests.
-
Curing: Place the molds in a preheated oven at 150°C for 30 minutes.
-
Post-Curing: After demolding, post-cure the samples at 170°C for 4 hours to ensure complete crosslinking and removal of any volatile byproducts.
Diagram 2: Experimental Workflow
Caption: Workflow for preparing and testing silicone elastomers.
Data Presentation and Expected Results
The concentration of this compound is expected to have a significant impact on the mechanical properties of the cured silicone elastomer. The following table provides a hypothetical representation of these effects.
| Formulation | This compound (parts per 100 parts of base) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | Tear Strength (kN/m) |
| F1 | 0.5 | 7.5 | 600 | 40 | 25 |
| F2 | 1.0 | 9.0 | 500 | 50 | 35 |
| F3 | 1.5 | 10.5 | 400 | 60 | 45 |
Note: These values are illustrative. Actual results will depend on the specific base polymer, filler type and loading, and curing conditions.
Mechanical Property Characterization
The following standard test methods from ASTM International should be used to characterize the mechanical properties of the cured silicone samples:[7][8]
-
Tensile Strength and Elongation: ASTM D412[7]
-
Hardness: ASTM D2240 (Shore A durometer)[7]
-
Tear Strength: ASTM D624[7]
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The systematic variation of the crosslinker concentration (Protocol 2) allows for the establishment of a clear cause-and-effect relationship between the concentration of this compound and the resulting mechanical properties. The use of standardized ASTM test methods ensures that the data generated is reliable and comparable to other studies. It is recommended to run each formulation in triplicate to ensure the reproducibility of the results.
Expertise and Experience: Causality Behind Experimental Choices
The choice of a trifunctional crosslinker like this compound is deliberate for applications requiring high hardness and tear strength. The increased crosslink density it imparts leads to a more rigid network, which translates to higher tensile strength and hardness. However, this comes at the expense of reduced elongation, as the polymer chains have less freedom to move. The inclusion of a processing aid is crucial for achieving good dispersion of the fumed silica, which is notoriously difficult to wet out. Without proper dispersion, the silica particles can act as stress concentrators, leading to premature failure and poor tear strength.[6] The post-curing step is essential for ensuring that all reactive groups have participated in the crosslinking reaction, leading to a stable and predictable material.
Diagram 3: Hydrosilylation Crosslinking Reaction
Caption: Platinum-catalyzed hydrosilylation reaction.
Safety Precautions
This compound is irritating to the eyes, respiratory system, and skin.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a versatile and effective crosslinking agent for tailoring the mechanical properties of silicone elastomers. By carefully controlling its concentration, researchers and formulators can achieve a wide range of properties, from soft and flexible to hard and tear-resistant materials. The protocols and information provided in this application note serve as a comprehensive guide for utilizing this trifunctional crosslinker to develop high-performance silicone materials for a variety of demanding applications.
References
-
ChemBK. This compound. Accessed January 20, 2026. [Link]
-
Global Substance Registration System. This compound. Accessed January 20, 2026. [Link]
-
Changfu Chemical. Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9. Accessed January 20, 2026. [Link]
-
PubChem. Tris(dimethylsilyloxy)-methylsilane. Accessed January 20, 2026. [Link]
- Google Patents. CN103665885B - A kind of High tear resistance silicon rubber and preparation method thereof. Accessed January 20, 2026.
- Google Patents. CN107964248B - Low-modulus high-tear-strength silicone rubber and preparation method thereof. Accessed January 20, 2026.
-
ResearchGate. High tear strength silicone elastomers with low hardness and high elongation. Accessed January 20, 2026. [Link]
-
Gelest, Inc. TRIS(DIMETHYLAMINO)SILANE. Accessed January 20, 2026. [Link]
-
RubberMill, Inc. ASTM Testing Methods for Elastomers. Accessed January 20, 2026. [Link]
-
Gelest, Inc. TRIS(VINYLDIMETHYLSILOXY)PHENYLSILANE, 95%. Accessed January 20, 2026. [Link]
-
National Institutes of Health. Tear strength and elastic recovery of new generation hybrid elastomeric impression material: A comparative study. Accessed January 20, 2026. [Link]
-
Ereztech LLC. SI2897 Safety Data Sheet. Accessed January 20, 2026. [Link]
-
Shin-Etsu Silicones. Silicones for Resin Modification. Accessed January 20, 2026. [Link]
-
Ace Seal. Rubber Testing Standards: ASTM, ISO, and Key Test Methods. Accessed January 20, 2026. [Link]
-
National Institutes of Health. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. Accessed January 20, 2026. [Link]
-
National Institutes of Health. Effects of Vinyl Functionalized Silica Particles on Thermal and Mechanical Properties of Liquid Silicone Rubber Nanocomposites. Accessed January 20, 2026. [Link]
-
Engineered Science Publisher. Dynamic Crosslinked Silicones and Their Composites: A Review. Accessed January 20, 2026. [Link]
-
ResearchGate. Vinylation of silanes and disiloxanes. Preparation of hexavinyldisiloxane. Accessed January 20, 2026. [Link]
-
IEEE Xplore. Testing standards assessment for silicone rubber. Accessed January 20, 2026. [Link]
-
MDPI. How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Accessed January 20, 2026. [Link]
-
Ereztech. Tris(dimethylamino)silane - SAFETY DATA SHEET. Accessed January 20, 2026. [Link]
-
ResearchGate. Crosslinker and catalyst as silicone elastomer bonding enhancers: applications to fabrication of hybrid electrostatic/gecko-like adhesives. Accessed January 20, 2026. [Link]
-
Royal Society of Chemistry. Synthesis of silicone elastomers containing trifluoropropyl groups and their use in dielectric elastomer transducers. Accessed January 20, 2026. [Link]
-
Gelest, Inc. Functional Silicone Reactivity Guide. Accessed January 20, 2026. [Link]
-
Gelest, Inc. Catalysts, Modifiers, Crosslinking Agents. Accessed January 20, 2026. [Link]
-
Wacker Chemie AG. Solid and liquid silicone rubber - material and processing guidelines. Accessed January 20, 2026. [Link]
-
Scribd. Evonik's Silicone Adhesives & Crosslinkers. Accessed January 20, 2026. [Link]
-
YouTube. ASTM D624 | Tear Strength Testing of Rubber and Elastomers. Accessed January 20, 2026. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 60111-52-6 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. No results for search term "3H-SIT8725.0" | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. High-tear strength silicone rubber and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103665885B - A kind of High tear resistance silicon rubber and preparation method thereof - Google Patents [patents.google.com]
- 8. CN107964248B - Low-modulus high-tear-strength silicone rubber and preparation method thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Identifying and minimizing side reactions in "Tris(vinyldimethylsiloxy)methylsilane" hydrosilylation
Introduction
Welcome to the technical support center for the hydrosilylation of Tris(vinyldimethylsiloxy)methylsilane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reaction to create complex organosilicon structures. Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, is a cornerstone of silicon chemistry, prized for its efficiency and atom economy.[1] However, like any powerful chemical transformation, it is susceptible to side reactions that can compromise yield, purity, and product performance.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying causality, empowering you to diagnose issues, optimize your reaction conditions, and proactively minimize the formation of unwanted byproducts.
Section 1: Understanding the Fundamentals
Q1: What is the fundamental mechanism of platinum-catalyzed hydrosilylation?
A1: The most widely accepted mechanism for hydrosilylation using common platinum catalysts is the Chalk-Harrod mechanism .[1][2] This catalytic cycle involves the platinum center cycling between the Pt(0) and Pt(II) oxidation states.
The key steps are:
-
Oxidative Addition: The hydrosilane (R₃SiH) reacts with the platinum(0) catalyst, breaking the Si-H bond and forming a platinum(II) intermediate.
-
Olefin Coordination: The vinyl group of the this compound coordinates to the platinum(II) complex.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This is typically the rate-determining step and dictates the regioselectivity. For terminal alkenes, this insertion overwhelmingly favors placement of the silicon atom on the terminal carbon, resulting in the desired anti-Markovnikov (β) product.[1]
-
Reductive Elimination: The final product is released from the platinum center, which regenerates the active Pt(0) catalyst, ready to begin another cycle.[2]
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Section 2: Troubleshooting Guide: Identifying and Solving Side Reactions
This section addresses the most common issues encountered during the hydrosilylation of this compound.
Q2: My reaction has stalled or shows very low conversion. What are the likely causes and solutions?
A2: Low or incomplete conversion is a frequent issue that can usually be traced to the catalyst's activity or the purity of the reagents.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | Are your reagents free from common catalyst poisons (sulfur, phosphorus, amines, nitriles)?[3][4] Was the glassware meticulously cleaned? | Purify reagents via distillation or filtration through activated carbon/alumina. Use fresh, anhydrous, and inhibitor-free solvents. |
| Inactive Catalyst | Is the catalyst old or has it been improperly stored? Has it been exposed to air or moisture?[5] | Use a fresh batch of catalyst. Always store catalysts under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator or freezer as recommended. |
| Insufficient Temperature | Is the reaction temperature high enough to overcome the activation energy, especially if an inhibitor is present? | Gradually increase the reaction temperature in 5-10°C increments. If using an inhibitor, ensure the temperature is above its activation threshold. |
| Low Catalyst Loading | Is the catalyst concentration sufficient for the scale of your reaction? | While keeping catalyst levels low is ideal, sometimes a slight increase (e.g., from 5 ppm to 10 ppm Pt) is necessary. Add a small additional aliquot of catalyst solution to the stalled reaction. |
| Oxygen Inhibition | Was the reaction set up and run under a strictly inert atmosphere? | Oxygen can oxidize and deactivate the Pt(0) catalyst. Ensure all reagents are degassed and the reaction is performed under a positive pressure of argon or nitrogen. |
Q3: I'm observing byproducts that I suspect are isomers of my starting material. What is happening and how can I prevent it?
A3: You are likely observing the effects of olefin isomerization . Platinum catalysts, particularly the highly active Karstedt's catalyst, can catalyze the migration of the double bond from the terminal position (vinyl) to an internal position.[2][6] These internal olefins are significantly less reactive towards hydrosilylation, effectively acting as a dead-end byproduct and reducing your overall yield.
Mechanism of Isomerization: Isomerization occurs from the same platinum-hydride intermediate in the Chalk-Harrod cycle. Instead of reductive elimination, a process called β-hydride elimination can occur in the reverse direction, re-forming a double bond at an internal position.
Strategies for Minimization:
-
Lower the Reaction Temperature: Isomerization is often more pronounced at higher temperatures. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Shorten Reaction Time: Do not let the reaction run for an extended period after full conversion of the hydrosilane is achieved. Monitor the reaction closely (e.g., by FTIR for the disappearance of the Si-H peak at ~2150 cm⁻¹) and quench or work it up promptly.
-
Use an Inhibitor: An inhibitor prevents the catalyst from being active at room temperature.[2][7] This allows you to mix all components and then initiate the reaction sharply by heating. This controlled start minimizes the time the vinyl groups are exposed to the active catalyst under conditions that might favor isomerization over hydrosilylation.
-
Consider Catalyst Choice: While highly active, Karstedt's catalyst is known to promote isomerization.[8] If isomerization is a persistent issue, consider a platinum catalyst with more sterically hindered or electron-withdrawing ligands, such as certain N-heterocyclic carbene (NHC) complexes, which can offer greater stability and selectivity.[2][9]
Q4: My reaction mixture turned dark or formed a black precipitate. What does this mean?
A4: The formation of a dark brown or black precipitate is a classic sign of catalyst decomposition into colloidal platinum, often called "platinum black".[2][10] While finely dispersed platinum colloids can have some catalytic activity, their formation is generally undesirable as it signifies catalyst deactivation from the homogeneous phase and can lead to an increase in side reactions like hydrogenation and dehydrogenative silylation.[2]
Prevention of Catalyst Decomposition:
-
Avoid High Temperatures: Excessive heat is a primary cause of catalyst agglomeration.
-
Ensure Reagent Purity: Certain impurities can accelerate the decomposition process.
-
Use Stabilizing Ligands: Some protocols suggest using co-ligands or catalyst systems that are inherently more stable. For example, platinum-N-heterocyclic carbene (NHC) complexes are designed to be more robust and resist aggregation.[2][9]
-
Minimize Catalyst Concentration: Use the lowest possible catalyst loading that achieves the desired reaction rate.
Section 3: Proactive Strategies & FAQs
Q5: How do I choose the right platinum catalyst for my application?
A5: The choice depends on your specific needs regarding reactivity, solubility, and control.
| Catalyst | Common Name | Key Characteristics & Causality |
| H₂PtCl₆ | Speier's Catalyst | Pros: Inexpensive and effective. Cons: It is often heterogeneous in non-polar silicone media, which can lead to reproducibility issues.[11] The alcohol solvent it's typically dissolved in can introduce impurities. |
| Pt₂(dvtms)₃ | Karstedt's Catalyst | Pros: Excellent solubility in silicone and organic media, leading to a truly homogeneous reaction.[11] Extremely high activity, often at room temperature.[12] Cons: High activity can make reactions difficult to control without an inhibitor. Prone to causing olefin isomerization.[2][8] |
| Pt-NHC Complexes | (Various) | Pros: High stability due to the strong Pt-carbene bond, which prevents aggregation and colloid formation.[2] This stability often translates to higher selectivity and reduced side reactions.[9] Cons: Generally more expensive than traditional catalysts. |
Q6: What is the role of an inhibitor and how do I select one?
A6: An inhibitor is a compound that reversibly binds to the platinum catalyst, rendering it temporarily inactive at ambient temperatures.[2] This is critical for applications where the reactants are pre-mixed and need a long "pot life" before curing is initiated by heat. The inhibitor is released upon heating, liberating the active catalyst.[7]
| Inhibitor Class | Example | Mechanism & Use Case |
| Acetylenic Alcohols | 2-methyl-3-butyn-2-ol, 1-ethynyl-1-cyclohexanol | These are highly effective and common. The alkyne coordinates strongly to the platinum, preventing the hydrosilane from binding.[7] Ideal for systems needing hours of stability at room temperature with rapid curing at 100-150°C. |
| Maleates/Fumarates | Dimethyl maleate | These electron-deficient olefins form relatively stable complexes with Pt(0), effectively inhibiting the reaction until thermally displaced.[2] |
| Vinyl Siloxanes | 1,3,5,7-Tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane | Used in moderation, these can act as mild inhibitors or stabilizers. They are "consumable" inhibitors as they can also participate in the reaction. |
The choice and concentration of the inhibitor must be carefully optimized. A typical starting point is a molar ratio of 50:1 of inhibitor to platinum.[2]
Section 4: Experimental Protocols
Protocol 1: General Procedure for Controlled Hydrosilylation
This protocol uses an inhibitor to ensure a controlled reaction start.
Materials:
-
This compound
-
Hydrosilane (e.g., Heptamethyltrisiloxane)
-
Anhydrous Toluene
-
Karstedt's Catalyst (2% Pt in xylene)
-
Inhibitor (e.g., 1-ethynyl-1-cyclohexanol)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and an inert gas inlet. Purge the entire system with argon or nitrogen for 15-20 minutes.
-
Charging Reactants: To the flask, add this compound and anhydrous toluene.
-
Inhibitor & Catalyst Addition: Add the inhibitor (e.g., ~50 moles per mole of Pt). Stir for 5 minutes. Add the Karstedt's catalyst solution via syringe. The amount should be calculated to achieve the desired ppm of Pt (typically 5-20 ppm).
-
Hydrosilane Addition: Charge the dropping funnel with the hydrosilane.
-
Reaction Initiation: Heat the reaction mixture to the target temperature (e.g., 80°C). Once stable, begin the dropwise addition of the hydrosilane over 30-60 minutes. The reaction is often exothermic; control the addition rate to maintain a stable internal temperature.
-
Monitoring: Track the reaction's progress by taking small aliquots and analyzing via FTIR. The key diagnostic peak is the disappearance of the Si-H stretch around 2150 cm⁻¹.
-
Workup: Once the Si-H peak is gone, cool the reaction to room temperature. The solvent can be removed under reduced pressure to yield the product.
Caption: A controlled experimental workflow for hydrosilylation.
Q7: How can I use analytical techniques to identify my products and byproducts?
A7: A combination of spectroscopic techniques is essential for full characterization.[3]
-
FTIR Spectroscopy: This is the workhorse for monitoring reaction progress.
-
Si-H stretch (~2150 cm⁻¹): Disappearance indicates consumption of the hydrosilane.
-
C=C stretch (~1600 cm⁻¹): Disappearance indicates consumption of the vinyl group.
-
Si-O-Si stretch (~1000-1100 cm⁻¹): Should remain, as it's part of the siloxane backbone.
-
-
¹H NMR Spectroscopy: Crucial for confirming the structure and identifying isomers.
-
Desired β-adduct: Look for new aliphatic protons (e.g., two triplets for the -CH₂-CH₂-Si linkage) and the disappearance of vinyl protons (~5.8-6.2 ppm).
-
Isomerized byproduct: The presence of new olefinic protons in the internal region of the spectrum (~5.5 ppm) with complex splitting patterns indicates isomerization.
-
-
²⁹Si NMR Spectroscopy: Provides detailed information about the silicon environment. Each unique silicon atom (the central Si, the vinyldimethylsiloxy Si, and the newly added silyl group) will have a distinct chemical shift, allowing for confirmation of the final structure.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for separating volatile components of the reaction mixture and identifying their molecular weights, which helps in pinpointing byproducts.
References
-
Lukin, R., Kuchkaev, A., Sukhov, A., & Yakhvarov, D. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2149. [Link]
- Gandon, L., & Lixon, P. (2014). Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions. U.S.
-
Gulevich, A. V., & Dudnik, A. S. (2011). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. Organic letters, 13(15), 4160-4163. [Link]
-
European Patent Office. (2023). Inhibitors of hydrosilylation catalysts. EP4074790B1.[Link]
-
Wikipedia. (n.d.). Hydrosilylation. Wikipedia, The Free Encyclopedia.[Link]
-
ResearchGate. (2015). Careful investigation of the hydrosilylation of olefins at poly(ethylene glycol) chain ends and development of a new silyl hydride to avoid side reactions. ResearchGate Publication.[Link]
-
Dow Inc. (n.d.). FAQ: Platinum Catalyzed Silicone Inhibitors. Dow Technical Information.[Link]
-
Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics, 40(20), 3477–3489. [Link]
-
Gelest, Inc. (n.d.). Catalysts. Gelest Product Information.[Link]
-
Koehler, B. (2016). Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)? ResearchGate Q&A.[Link]
-
Schuster, C. H., Diao, T., Pappas, I., & Chirik, P. J. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. ACS Catalysis, 6(6), 3870–3874. [Link]
-
Ciriminna, R., Pandarus, V., & Béland, F. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235. [Link]
-
Marciniec, B. (Ed.). (1992). Comprehensive Handbook on Hydrosilylation. Elsevier. [Link]
-
Gelest, Inc. (n.d.). Catalysts, Modifiers, Crosslinking Agents. Gelest Technical Library.[Link]
-
Li, X., et al. (2020). Improvement of regioselectivity of alkene hydrosilylation catalyzed by [PNSiNP] pincer cobalt(iii) hydrides using sodium methoxide as an additive. New Journal of Chemistry, 44(23), 9649-9656. [Link]
-
ResearchGate. (2020). Control over Selectivity in Alkene Hydrosilylation Catalyzed by Cobalt(III) Hydride Complexes. ResearchGate Publication.[Link]
-
Ghorai, S., & Gunanathan, C. (2017). Control of Selectivity through Synergy between Catalysts, Silanes and Reaction Conditions in Cobalt-Catalyzed Hydrosilylation of Dienes and Terminal Alkenes. Organic letters, 19(2), 346–349. [Link]
-
Chemistry LibreTexts. (2023). Hydrosilylation. Chemistry LibreTexts.[Link]
-
Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. .[Link]
-
Reddy, C. R. (2013). Recent Developments in the Chemistry of Vinylsiloxanes. Chemistry–An Asian Journal, 8(9), 1958-1975. [Link]
-
Levitsky, F. A., et al. (2019). The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes. Mendeleev Communications, 29(5), 553-555. [Link]
-
Solomonsz, W. A., et al. (2012). Controlling the regioselectivity of the hydrosilylation reaction in carbon nanoreactors. Chemistry, 18(41), 13180-7. [Link]
- Google Patents. (2016). Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives. US9434749B2.
-
ResearchGate. (2023). Effect of Buchwald-type ligands on platinum catalyzed hydrosilylation of vinyl terminated polydimethylsiloxane. ResearchGate Publication.[Link]
-
Tatrishvili, T., et al. (2006). Hydrosilylation reactions of methylhydridesiloxane to styrene and α‐methylstyrene. Journal of Applied Polymer Science, 101(1), 388-394. [Link]
- Google Patents. (1997).
-
ResearchGate. (2022). Hydrosilylation of alkenes with tertiary silanes under mild conditions by Pt(II)-vinyl complex supported on modified rice straw biochar. ResearchGate Publication.[Link]
Sources
- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. FAQ: Platinum Catalyzed Silicone Inhibitors | Dow Inc. [dow.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US20140004359A1 - Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. qualitas1998.net [qualitas1998.net]
- 11. researchgate.net [researchgate.net]
- 12. Catalysts - Gelest, Inc. [gelest.com]
Technical Support Center: Optimizing Thiol-Ene Reactions with Tris(vinyldimethylsiloxy)methylsilane
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Tris(vinyldimethylsiloxy)methylsilane in thiol-ene click reactions. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to help you optimize your experiments and achieve desired material properties. As your virtual Senior Application Scientist, I will explain the causality behind experimental choices, moving beyond simple step-by-step instructions to ensure you have a comprehensive understanding of the system.
Introduction to Thiol-Ene Chemistry with this compound
The radical-mediated thiol-ene reaction is a cornerstone of "click chemistry," prized for its high efficiency, rapid reaction rates, and minimal oxygen inhibition compared to traditional acrylate systems.[1][2] This reaction proceeds via a step-growth mechanism, leading to the formation of homogeneous polymer networks.[1][3]
This compound , with its trifunctional vinyl structure, is an excellent crosslinker for creating well-defined polysiloxane networks. The properties of these networks—such as hardness, modulus, thermal stability, and solvent resistance—are directly influenced by the stoichiometry of the thiol and ene functional groups.[4] By carefully controlling the thiol-to-ene ratio, you can tailor the material properties to your specific application, from soft elastomers to rigid thermosets.[5] A key strategy in this optimization is the use of "off-stoichiometry" ratios, which intentionally leave an excess of either thiol or ene groups for subsequent functionalization or to modify network properties.[1][2][6]
Frequently Asked Questions (FAQs)
Here, we address common questions encountered when working with this compound in thiol-ene reactions.
Q1: What is the ideal starting thiol-to-ene molar ratio for my experiments?
A1: For a highly crosslinked, rigid network, a stoichiometric 1:1 molar ratio of thiol to ene functional groups is the theoretical ideal.[3] However, in practice, optimizing for specific properties often requires an off-stoichiometry approach.[1][6]
-
For maximum hardness and stiffness: Start with a 1:1 ratio. This ensures the highest degree of crosslinking.
-
For increased flexibility and toughness: An excess of the thiol component is often beneficial. This can lead to a less densely crosslinked network with greater chain mobility.[4]
-
For post-reaction surface modification: A deliberately off-stoichiometry ratio is necessary. An excess of vinyl groups (from this compound) will leave unreacted 'ene' functionalities on the surface, while an excess of a multifunctional thiol will leave unreacted 'thiol' groups.[2][6]
Q2: How does the choice of thiol monomer affect the final polymer properties?
A2: The structure and functionality of the thiol crosslinker are critical.
-
Functionality: A tetrafunctional thiol like Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) will create a more densely crosslinked and rigid network compared to a difunctional thiol.[4]
-
Backbone Chemistry: Thiols with rigid backbones (e.g., aromatic or cyclic structures) will generally produce polymers with higher glass transition temperatures (Tg) and hardness compared to those with flexible aliphatic backbones.[7]
-
Primary vs. Secondary Thiols: Primary thiols are generally more reactive, leading to faster polymerization rates. Secondary thiols can offer better thermal storage stability for the pre-polymer mixture.
Q3: My polymerization is incomplete or sluggish. What are the likely causes?
A3: Several factors can lead to incomplete conversion:
-
Insufficient Initiator Concentration: The concentration of the photoinitiator is crucial for generating enough radicals to start the polymerization. A typical starting range is 0.1-1.0 wt%.
-
Inadequate Light Source: Ensure your UV lamp's emission spectrum overlaps with the absorption spectrum of your photoinitiator. Also, check that the light intensity is sufficient.
-
Oxygen Inhibition: While less of an issue than with acrylates, oxygen can still have an inhibitory effect. Performing the reaction under an inert atmosphere (like nitrogen or argon) can improve conversion, especially for thin films.
-
Non-Optimal Stoichiometry: A significant imbalance in the thiol-to-ene ratio can lead to the depletion of one reactant, halting the reaction.[1]
Q4: I am observing poor mechanical properties (e.g., low stiffness) in my final product. How can I improve this?
A4: Low stiffness is typically due to low crosslinking density.[4] Consider the following:
-
Increase Crosslinker Functionality: Use a thiol with a higher number of functional groups (e.g., switch from a dithiol to a tetrathiol).
-
Adjust Stoichiometry: Move closer to a 1:1 thiol-to-ene ratio to maximize crosslinking.
-
Increase Initiator Concentration or UV Exposure Time: This can drive the reaction further to completion, increasing the crosslink density.
-
Choose Monomers with Rigid Structures: Incorporating aromatic or cyclic structures in either the thiol or ene monomer can increase the stiffness of the resulting polymer network.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Curing | 1. Insufficient photoinitiator concentration.2. Mismatch between light source and photoinitiator.3. Oxygen inhibition.4. Non-optimal thiol-to-ene ratio. | 1. Increase photoinitiator concentration in increments (e.g., 0.1 wt%).2. Verify the spectral overlap of your lamp and initiator. Increase light intensity or exposure time.3. Purge the reaction mixture with nitrogen or argon before and during curing.4. Re-evaluate your stoichiometry. Start with a 1:1 molar ratio of functional groups. |
| Brittle Material | 1. Excessively high crosslink density.2. Use of overly rigid monomers. | 1. Introduce a slight excess of the thiol monomer to reduce crosslink density.2. Blend in a difunctional thiol or a thiol with a more flexible backbone to increase chain mobility between crosslinks. |
| Soft or Gummy Material | 1. Incomplete reaction.2. Low crosslink density due to off-stoichiometry ratio. | 1. See "Low Yield / Incomplete Curing" above.2. Move closer to a 1:1 thiol-to-ene ratio. Use a higher functionality thiol crosslinker. |
| Inconsistent Results | 1. Inaccurate measurement of monomers or initiator.2. Variations in UV light intensity or exposure time.3. Presence of inhibitors in monomers (if not purified). | 1. Use precise measurement techniques (e.g., analytical balance, calibrated pipettes).2. Ensure consistent positioning of the sample relative to the light source and use a fixed exposure time.3. Use monomers of high purity or pass them through a column of basic alumina to remove inhibitors. |
| Poor Adhesion to Substrate | 1. Surface contamination.2. Mismatch in surface energy.3. Lack of covalent bonding. | 1. Thoroughly clean and dry the substrate before applying the monomer mixture.2. Consider pre-treating the substrate with a silane coupling agent that has a vinyl or thiol group to promote covalent bonding.[5][8] |
Experimental Protocols & Data
Protocol 1: Preparation of a Stoichiometric Thiol-Ene Network
This protocol aims to create a rigid, highly crosslinked polysiloxane network.
Materials:
-
This compound (TVSMS)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (optional, e.g., Toluene)
Procedure:
-
Calculate Molar Equivalents:
-
TVSMS has 3 'ene' functional groups per molecule.
-
PETMP has 4 'thiol' functional groups per molecule.
-
For a 1:1 functional group ratio, 4 moles of TVSMS are required for every 3 moles of PETMP (12 'ene' groups to 12 'thiol' groups).
-
-
Formulation:
-
In a clean, dry vial, weigh the calculated amounts of TVSMS and PETMP.
-
Add the photoinitiator (e.g., 0.5 wt% of the total monomer weight).
-
If needed, add a minimal amount of solvent to reduce viscosity and mix thoroughly until a homogeneous solution is obtained.
-
-
Curing:
-
Cast the mixture onto the desired substrate or into a mold.
-
Expose to a UV light source (e.g., 365 nm) for a predetermined time (e.g., 5-15 minutes, depending on light intensity and sample thickness).
-
-
Post-Curing (Optional):
-
For some applications, a thermal post-cure (e.g., at 60-80°C for 1 hour) can ensure complete reaction of any remaining functional groups.
-
Protocol 2: Creating a Thiol-Rich, Flexible Network
This protocol uses an excess of thiol to create a more flexible material.
Procedure:
-
Adjust Stoichiometry: Modify the molar ratio from Protocol 1 to have an excess of thiol functional groups. For example, use a 1.2:1 thiol-to-ene ratio.
-
Follow the formulation and curing steps as outlined in Protocol 1. The resulting polymer will have unreacted thiol groups and a lower crosslink density, leading to increased flexibility.
Illustrative Data: Impact of Thiol:Ene Ratio on Mechanical Properties
The following table summarizes the expected trend in mechanical properties when varying the thiol-to-ene ratio with this compound and a tetrathiol like PETMP. Note: These are illustrative values based on typical thiol-ene systems and should be confirmed experimentally.
| Thiol:Ene Ratio (Functional Groups) | Expected Crosslink Density | Expected Hardness (Shore D) | Expected Young's Modulus (GPa) | Expected Glass Transition (Tg) |
| 0.8 : 1 (Ene-rich) | High | High | ~1.8 | High |
| 1 : 1 (Stoichiometric) | Very High | Very High | ~2.0 | Very High |
| 1.2 : 1 (Thiol-rich) | Moderate | Moderate | ~1.5 | Moderate |
| 1.5 : 1 (Very Thiol-rich) | Low | Low | ~0.8 | Low |
Visualizations
Thiol-Ene Reaction Workflow
This diagram illustrates the general workflow for preparing and curing a thiol-ene network.
Caption: General workflow for thiol-ene polymerization.
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting common issues.
Caption: Troubleshooting decision tree for polymer properties.
References
-
Carlborg, C. F., Haraldsson, T., Jesorka, A., Zandén, C., Russom, A., & van der Wijngaart, W. (2011). BEYOND PDMS: OFF-STOICHIOMETRY THIOL-ENE BASED SOFT LITHOGRAPHY FOR RAPID PROTOTYPING OF MICROFLUIDIC DEVICES. The Royal Society of Chemistry. Link
-
Wikipedia. (n.d.). Off-stoichiometry thiol-ene polymer. Link
-
Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Link
-
Goodwin, A. A., Shih, H., & Stansbury, J. W. (2014). Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties. Polymer (Guildf), 55(16), 10.1016/j.polymer.2014.06.035. Link
-
Alves, F., Scholder, P., & Nischang, I. (2013). Thiol-ene modification of vinyl-functional POSS-based networks. ACS Applied Materials & Interfaces, 5(7), 2517-2526. Link
-
Zaitov, E., Zherebov, A., Zhidkov, I., & Zaitova, A. (2022). Off-Stoichiometry Thiol–Enes Polymers Containing Silane Groups for Advanced Packaging Technologies. Polymers, 14(10), 2008. Link
-
Zaitov, E., Zaitova, A., & Zherebov, A. (2023). Off-Stoichiometry Thiol–Ene Polymers: Inclusion of Anchor Groups Using Allylsilanes. Polymers, 15(6), 1329. Link
-
Grokipedia. (n.d.). Off-stoichiometry thiol-ene polymer. Link
-
Nair, D. P., Yakacki, C. M., & Bowman, C. N. (2014). Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks. Polymer (Guildf), 55(22), 5651-5658. Link
-
Sivasubramanian, P., Lafont, U., & Du Prez, F. E. (2019). Polysiloxanes Modified by Thiol‐Ene Reaction and Their Interaction with Gold Nanoparticles. ChemistryOpen, 8(12), 1493-1501. Link
-
Ligon, S. C., Husár, B., Wutzel, H., Holman, R., & Liska, R. (2014). A versatile synthetic path to thiol containing polysiloxanes. Journal of Polymer Science Part A: Polymer Chemistry, 52(4), 529-537. Link
-
Satti, A., Lisk, R., & Schiller, T. L. (2020). Spatially Controlled Highly Branched Vinylsilicones. Polymers, 12(11), 2568. Link
-
Park, J., Lee, J., & Kim, J. (2018). Thiol–ene photopolymerization of vinyl-functionalized metal–organic frameworks towards mixed-matrix membranes. Journal of Materials Chemistry A, 6(32), 15477-15481. Link
-
Reddy, S. K., & Bowman, C. N. (2014). Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties. Polymer, 55(16), 3929-3938. Link
-
Schiller, T. L., Tran, H. D., & Haddleton, D. M. (2021). Influence of the tetraalkoxysilane crosslinker on the properties of polysiloxane-based elastomers prepared by the Lewis acid-catalysed Piers-Rubinsztajn reaction. Polymer Chemistry, 12(30), 4344-4352. Link
-
Stanfield, M. K., & Bowman, C. N. (2024). Bioderived Thiol-Ene Emulsion Polymerization for Hybrid Latex Particles. ResearchGate. Link
-
Colque, J., Fainstein, D., & Williams, R. J. J. (2014). Evaluation of thiol-ene click chemistry in functionalized polysiloxanes. Journal of Polymer Science Part A: Polymer Chemistry, 52(12), 1705-1713. Link
-
Son, D. Y., & Jennings, A. R. (2013). Influence of Concentration of Thiol-Substituted Poly(dimethylsiloxane)s on the Properties, Phases, and Swelling Behaviors of Their Crosslinked Disulfides. Macromolecules, 46(10), 3945-3952. Link
-
Resonac. (n.d.). Multifunctional Thiols|Karenz. Link
-
Rose, K., & Schottner, G. (2007). Thiol/ene addition reaction (left) between vinyl and thioalkyl moieties... ResearchGate. Link
-
Naga, N., Yamada, K., & Moriyama, K. (2017). Synthesis of network polymers by photo-initiated thiol–ene reaction between multi-functional thiol and poly(ethylene glycol) diacrylate. Shibaura Institute of Technology Repository. Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Off-stoichiometry thiol-ene polymer - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-Stoichiometry Thiol–Enes Polymers Containing Silane Groups for Advanced Packaging Technologies [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Multifunctional thiols from the highly selective reaction of mercaptoalcohols with chlorosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-Stoichiometry Thiol-Ene Polymers: Inclusion of Anchor Groups Using Allylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of inhibitors on the curing profile of "Tris(vinyldimethylsiloxy)methylsilane" systems
Welcome to the technical support center for "Tris(vinyldimethylsiloxy)methylsilane" based curing systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this trifunctional vinylsiloxane crosslinker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental curing chemistry of a "this compound" system?
A1: "this compound" is a key component in two-part, platinum-catalyzed silicone elastomer formulations. It acts as a crosslinker due to its three vinyl-functional groups. The curing process is based on a hydrosilylation reaction, where a platinum catalyst facilitates the addition of a silicon-hydride (Si-H) group from a crosslinking agent to the vinyl (C=C) groups on the "this compound" and other vinyl-functional silicones in the formulation. This forms a stable carbon-silicon (C-Si) bond, leading to the formation of a three-dimensional crosslinked network, which is the cured silicone elastomer.[1]
Q2: What are common signs of incomplete or improper curing?
A2: The most common indications of a curing issue include the material remaining liquid, feeling gummy, or having a sticky or tacky surface long after the recommended curing time has passed.[2] Other signs can be localized uncured spots or a lack of expected physical properties, such as hardness and elasticity, in the final product.[3]
Q3: How does the trifunctional nature of "this compound" affect the final properties of the cured material?
A3: The presence of three vinyl groups on a single molecule allows for the formation of a higher crosslink density in the final polymer network compared to difunctional vinylsiloxanes. This generally results in a cured elastomer with higher hardness (durometer), improved tensile strength, and potentially lower elongation at break. The specific properties will, of course, depend on the complete formulation, including the type and concentration of the hydride crosslinker and any fillers used.
Q4: What is the role of an inhibitor in these curing systems?
A4: Inhibitors are crucial for controlling the pot life or working time of the silicone system. They temporarily deactivate the platinum catalyst at room temperature, preventing the curing reaction from starting prematurely after mixing the two components.[4][5] When the material is heated, the inhibitor's effect is overcome, and the rapid curing process is initiated.[4] Common inhibitors include acetylenic alcohols (like 2-methyl-3-butyn-2-ol and ethynylcyclohexanol) and certain vinylsiloxanes.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with "this compound" systems.
Issue 1: The entire batch of silicone failed to cure or is very soft and gummy.
This is a global curing failure, suggesting a fundamental problem with the reaction.
-
Root Cause Analysis:
-
Incorrect Mix Ratio: Platinum-cured systems rely on a precise stoichiometric balance between the vinyl and hydride functional groups. An off-ratio mix leads to an excess of one reactant and an incomplete cure.[3]
-
Inhibition from Mixing Utensils or Containers: Contamination of the platinum catalyst is a primary cause of cure failure. Certain materials can "poison" the catalyst, rendering it inactive.
-
Low Ambient Temperature: The curing reaction is temperature-dependent. Temperatures below the recommended range can significantly slow down or even halt the curing process.[3]
-
Expired or Improperly Stored Materials: The reactive components can degrade over time, leading to a loss of potency.
-
-
Troubleshooting Steps:
-
Verify Mix Ratio: Always measure components by weight using a calibrated scale. Do not eyeball measurements.
-
Check for Contaminants: Ensure all mixing tools and containers are clean and made of compatible materials (e.g., polypropylene, polyethylene, or stainless steel). Avoid using latex gloves, as sulfur compounds are known inhibitors. Similarly, avoid contact with tin-cured silicones, amines, and certain organic rubbers.
-
Control the Temperature: Ensure the ambient temperature is within the recommended range for the specific system. If necessary, work in a temperature-controlled environment. For systems designed for heat curing, ensure the oven temperature is accurate and uniform.
-
Inspect Material Shelf Life: Check the expiration dates on your materials and ensure they have been stored under the recommended conditions.
-
Issue 2: The silicone has cured, but the surface in contact with a master model or mold is sticky.
This is a classic case of localized cure inhibition at the interface.
-
Root Cause Analysis:
-
Contaminants on the Master Model/Mold: The surface of the master model may contain inhibiting substances. This is a common issue with 3D printed models (SLA, DLP) where unreacted monomers or photoinitiators can leach out and poison the platinum catalyst. Other culprits include sulfur-containing modeling clays, certain wood resins, and release agents containing inhibitors.
-
-
Troubleshooting Steps:
-
Thoroughly Clean the Master Model: Clean the surface of the master model meticulously. For non-porous surfaces, use isopropyl alcohol.
-
Post-Cure 3D Prints: For 3D printed masters, a thorough post-cure under UV light and/or heat is often necessary to fully polymerize any unreacted resin.
-
Apply a Barrier Coat: If the master model material is known to cause inhibition, applying a compatible barrier coat or sealer can prevent direct contact with the silicone.
-
Perform a Small-Scale Test: Before committing to a large pour, mix a small amount of the silicone and apply it to a small, non-critical area of the master model to check for inhibition.
-
Experimental Protocols
Protocol 1: Evaluating the Effect of an Inhibitor on Pot Life
Objective: To determine the working time (pot life) of a "this compound" formulation with a given concentration of an inhibitor.
Methodology:
-
Formulation Preparation:
-
In a clean, compatible container, accurately weigh and pre-mix all components of "Part A" (including "this compound", other vinyl-functional polymers, and the platinum catalyst).
-
In a separate container, weigh the components of "Part B" (the Si-H crosslinker).
-
Add the desired concentration of the inhibitor to Part A and mix thoroughly.
-
-
Curing Profile Measurement (Viscosity Method):
-
Combine Part A and Part B in the correct ratio and start a timer immediately upon mixing.
-
Continuously monitor the viscosity of the mixture using a viscometer or rheometer at a constant, controlled temperature.
-
The pot life is defined as the time it takes for the initial viscosity to double.
-
Data Presentation:
| Inhibitor Concentration (ppm) | Pot Life (minutes) at 25°C |
| 0 | 5 |
| 50 | 15 |
| 100 | 30 |
| 200 | 60 |
Note: The values in this table are for illustrative purposes only and will vary depending on the specific formulation and inhibitor used.
Protocol 2: Characterizing the Curing Profile by Rheometry
Objective: To monitor the viscoelastic properties of the silicone during curing to determine the gel point and cure time.
Methodology:
-
Sample Preparation: Prepare the complete, inhibited formulation as described in Protocol 1.
-
Rheometer Setup:
-
Use a rheometer with parallel plate geometry.
-
Set the desired curing temperature.
-
Apply a small-amplitude oscillatory shear at a constant frequency.
-
-
Data Acquisition:
-
Load the mixed silicone onto the lower plate and bring the upper plate to the desired gap.
-
Start the experiment and record the storage modulus (G'), loss modulus (G''), and complex viscosity as a function of time.
-
The gel point is identified as the time at which the G' and G'' curves cross over (tan δ = 1).
-
The cure time is typically defined as the time to reach 90% of the maximum G' (t90).
-
Visualizations
Hydrosilylation Curing Mechanism
Caption: Platinum-catalyzed hydrosilylation reaction.
Inhibitor Action Workflow
Caption: The role of a heat-activated inhibitor.
References
- US20050159522A1 - Additon cross-linking two-component silicon materials with a high shore d hardness - Google P
-
Understanding silicone elastomer curing and adhesion for stronger soft devices - PMC - NIH. (URL: [Link])
-
Designed Monomers and Polymers Two-photon-induced thiol-ene polymerization as a fabrication tool for flexible optical waveguides - ResearchGate. (URL: [Link])
-
Curing Issues- Trouble Shooting - AeroMarine Products. (URL: [Link])
- US5884688A - Methods for fabric
-
(PDF) Two-photon-induced thiol-ene polymerization as a fabrication tool for flexible optical waveguides - ResearchGate. (URL: [Link])
-
A Technical Guide to Cure Inhibition - TECHSiL Ltd. (URL: [Link])
-
The Ultimate Guide to Fixing Sticky and Uncured Silicone. (URL: [Link])
-
Full article: Two-photon-induced thiol-ene polymerization as a fabrication tool for flexible optical waveguides - Taylor & Francis Online. (URL: [Link])
-
Inhibition of polymerization of polyvinyl siloxanes by medicaments used on gingival retraction cords - PubMed. (URL: [Link])
-
Impression Troubleshooting Guide - Universal Dental Laboratories Ltd. (URL: [Link])
-
FAQ: Platinum Catalyzed Silicone Inhibitors | Dow Inc. (URL: [Link])
- US20140004359A1 - Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions - Google P
-
Hydrosilylation Catalysts (Silicones) - Heraeus Precious Metals. (URL: [Link])
- US9120935B2 - Hydrosilylation reaction inhibitors, and use thereof for preparing stable curable silicone compositions - Google P
-
Vinyl-Functional Silicones - Gelest Technical Library. (URL: [Link])
-
Rheology characterization of UV curable silicone elastomers - ResearchGate. (URL: [Link])
-
PhD Thesis - TU Wien's reposiTUm. (URL: [Link])
-
A pilot study of polymerization inhibition of poly (vinyl siloxane) materials by latex gloves - PubMed. (URL: [Link])
-
Overcoming Platinum Silicone Inhibition with 3D-Printed master models - Liqcreate. (URL: [Link])
-
Effect of co-agent type on curing kinetics of vinyl-methyl siloxane and phenyl-vinyl-methyl siloxane elastomers | Request PDF - ResearchGate. (URL: [Link])
-
Silicon-Compounds-Register-and-Review-3rd-edition.pdf - ResearchGate. (URL: [Link])
-
Why your silicone is not curing: Inhibition and poisoning of silicones - GA Lindberg. (URL: [Link])
-
Effects of inhibitors and retarders on low temperature free radical crosslinking polymerization between styrene and vinyl ester resin | Scilit. (URL: [Link])
-
Material data determination of liquid silicone rubber: characterization methods for a reliable injection moulding simulation - PURE Montanuniversität Leoben. (URL: [Link])
-
Inhibition of Polymerization of Contemporary Polyvinyl Siloxane Impression Materials by Latex-Free Products - ResearchGate. (URL: [Link])
-
Indirect inhibition of polymerization of a polyvinyl siloxane impression material: a case report. (URL: [Link])
Sources
- 1. repositum.tuwien.at [repositum.tuwien.at]
- 2. 3-[(dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-1,5-divinyltrisiloxane CAS#: 60111-47-9 [amp.chemicalbook.com]
- 3. US20050159522A1 - Additon cross-linking two-component silicon materials with a high shore d hardness - Google Patents [patents.google.com]
- 4. US7560167B2 - Composition containing anti-misting component - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Stabilizing Tris(vinyldimethylsiloxy)methylsilane and Polymer Blends
Welcome to the technical support center for troubleshooting and optimizing blends containing Tris(vinyldimethylsiloxy)methylsilane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with phase separation in their experimental formulations. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common problems encountered in the laboratory.
Understanding the Challenge: The Thermodynamics of Phase Separation
Most polymer blends are inherently immiscible due to the low entropy of mixing associated with long-chain molecules. This immiscibility drives the system to minimize interfacial energy, leading to macroscopic phase separation and often resulting in materials with poor mechanical and optical properties. Polysiloxanes, in particular, exhibit significant repulsive interactions with a majority of organic polymers, making compatibilization a critical step in formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with "this compound" and offers actionable solutions.
Q1: My blend of silicone polymer and an organic resin shows gross phase separation. How can "this compound" help?
Answer:
"this compound" (TVMS) is a highly effective cross-linking agent that can be utilized to create an interpenetrating polymer network (IPN) . In this advanced compatibilization strategy, you are not just physically blending the polymers, but creating a secondary, cross-linked network within the primary polymer matrix. This mechanically interlocks the two phases, preventing macroscopic phase separation.
The vinyl groups on TVMS are reactive towards radical polymerization, particularly in thiol-ene click chemistry systems. By incorporating TVMS into your formulation with a suitable thiol crosslinker and a photoinitiator, you can form a rigid, cross-linked network within your primary polymer matrix after it has been processed.
Troubleshooting Workflow for IPN Formation:
Caption: Workflow for creating a stable blend using an IPN strategy.
Q2: I'm trying to create a PDMS-based elastomer with modified properties using TVMS, but the resulting material is brittle. What's going wrong?
Answer:
Brittleness in a TVMS-modified PDMS elastomer often points to an excessively high cross-link density. While TVMS is excellent for increasing the stiffness and thermal stability of silicones, too much cross-linking can severely restrict chain mobility, leading to a brittle material.
Causality and Solution:
The concentration of TVMS and the corresponding thiol cross-linker directly dictates the density of the cross-linked network. To improve flexibility, you need to reduce the cross-link density.
Experimental Protocol for Optimization:
-
Establish a Baseline: Start with a formulation known to produce a brittle elastomer.
-
Systematic Reduction of Cross-linkers: Create a series of formulations where you systematically decrease the weight percentage of TVMS and the thiol cross-linker while keeping the ratio of vinyl groups to thiol groups constant (often at 1:1 stoichiometry for optimal reaction).
-
Maintain Total Polymer Content: As you reduce the cross-linker concentration, increase the concentration of the primary PDMS polymer to maintain the overall solids content.
-
Characterize Mechanical Properties: Use techniques like tensile testing or dynamic mechanical analysis (DMA) to measure the elongation at break and Young's modulus of each formulation. You should observe a trend of increasing flexibility and decreasing modulus as the cross-linker concentration is reduced.
Data-Driven Optimization of Flexibility:
| Formulation ID | Silanol-terminated PDMS (wt%) | TVMS (wt%) | Thiol Crosslinker (wt%) | Expected Outcome |
| BRITTLE-01 | 80 | 15 | 5 | High modulus, low elongation (Brittle) |
| FLEX-01 | 85 | 10 | 5 | Moderate modulus and elongation |
| FLEX-02 | 90 | 5 | 5 | Lower modulus, higher elongation (Flexible) |
| FLEX-03 | 92.5 | 2.5 | 5 | Very flexible, lower strength |
Note: The specific thiol crosslinker and its functionality will influence the required concentrations.
Q3: My photo-initiated thiol-ene reaction with TVMS is sluggish or incomplete. What are the likely causes?
Answer:
An inefficient thiol-ene polymerization can be due to several factors, primarily related to the photo-initiator, oxygen inhibition, or incompatible components in your blend.
Troubleshooting Guide for Incomplete Curing:
| Potential Cause | Explanation | Recommended Action |
| Initiator Incompatibility | The photoinitiator may be poisoned by other components in your blend, such as acidic or basic species. For instance, some catalysts used for the primary matrix cure can interfere with the photoinitiator. | Ensure the curing mechanisms for the primary and secondary networks are orthogonal. If using a condensation cure for a PDMS matrix, ensure all byproducts (e.g., acetic acid) are removed before photo-curing. Consider using a two-photon initiator for highly localized curing. |
| Oxygen Inhibition | The free-radical polymerization of the thiol-ene system is susceptible to inhibition by atmospheric oxygen, which scavenges the initiating radicals. | Perform the photocuring step under an inert atmosphere (e.g., nitrogen or argon). Alternatively, increase the initiator concentration or the light intensity to overcome the inhibition. |
| Incorrect Wavelength | The light source you are using may not be emitting at the optimal wavelength to activate your specific photoinitiator. | Check the absorption spectrum of your photoinitiator and ensure your light source's emission spectrum overlaps significantly. For example, many common initiators like Darocur 1173 are activated by UV light in the 280-500 nm range. |
| Phase Separation of Initiator | The photoinitiator itself may have poor solubility in the siloxane-rich phase, leading to localized, inefficient initiation. | Choose a photoinitiator with better solubility in your polymer blend. In some cases, a small amount of a co-solvent can improve initiator dispersion, but this must be carefully controlled to avoid inducing further phase separation. |
Logical Relationship Diagram for Curing Issues:
Caption: Troubleshooting logic for incomplete thiol-ene curing.
Experimental Protocol: Preparation of a PDMS/Thiol-Ene IPN using TVMS
This protocol is based on methodologies described in the literature for creating flexible optical waveguides and demonstrates the use of TVMS in an IPN system.[1][2][3][4]
Materials:
-
Silanol-terminated polydimethylsiloxane (PDMS, e.g., MW 4200)
-
This compound (TVMS)
-
Thiol cross-linker (e.g., 1,3-bis(3-mercaptopropyl)-1,1,3,3-tetramethyldisiloxane)
-
Condensation cure catalyst for PDMS (e.g., di-n-butyldiacetoxytin, DBTDA)
-
Photoinitiator (e.g., Darocur 1173)
Procedure:
-
Formulation: In a clean, dry vessel, combine the silanol-terminated PDMS, TVMS, and the thiol cross-linker in the desired weight percentages (refer to the table in Q2 for starting points).
-
Homogenization: Thoroughly mix the components until a homogenous, transparent blend is achieved. A planetary mixer or a high-shear mixer can be used for larger volumes.
-
Initiator Addition: Add the condensation cure catalyst and the photoinitiator to the blend and mix until fully dissolved.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Primary Matrix Curing: Cast the blend into the desired mold or onto a substrate. Place the sample in an oven at a temperature suitable for the condensation cure of the PDMS (e.g., 60-80°C) until the primary matrix is fully cured and tack-free.
-
Secondary Network Formation (Photocuring): Expose the cured sample to a UV light source of the appropriate wavelength and intensity to initiate the thiol-ene polymerization of the TVMS and thiol cross-linker. The exposure time will depend on the light intensity and the concentration of the photoinitiator.
-
Post-Curing: A gentle thermal post-cure (e.g., 80°C for 1 hour) can sometimes be beneficial to ensure complete reaction of any remaining functional groups.
Self-Validation:
-
A successfully created IPN will be a single, solid piece of material with no visible signs of phase separation.
-
The material should exhibit a combination of the properties of both networks. For example, it should be flexible (from the PDMS) but also stiffer and more thermally stable than the pure PDMS.
-
FTIR spectroscopy can be used to monitor the disappearance of the vinyl peaks from TVMS and the thiol peaks after photocuring, confirming the thiol-ene reaction.
References
-
Kumpfmüller, J., et al. (2013). Two-photon-induced thiol-ene polymerization as a fabrication tool for flexible optical waveguides. Designed Monomers and Polymers, 16(5), 417-427. [Link]
-
Kumpfmüller, J. (2013). Two-photon-induced thiol-ene polymerization as a fabrication tool for flexible optical waveguides. (Doctoral dissertation, Technische Universität Wien). [Link]
- Liska, R., et al. (2005). Additon cross-linking two-component silicon materials with a high shore d hardness. U.S.
-
Kumpfmüller, J., et al. (2013). Two-photon-induced thiol-ene polymerization as a fabrication tool for flexible optical waveguides. ResearchGate. [Link]
-
Kumpfmüller, J., et al. (2013). Two-photon-induced thiol-ene polymerization as a fabrication tool for flexible optical waveguides. Taylor & Francis Online. [Link]
- Interrante, L. V., et al. (2002). Hyperbranched polycarbosilanes, polycarbosiloxanes, polycarosilazenes and copolymers thereof.
-
Gelest, Inc. Silicon Compounds: Silanes & Silicones. Gelest. [Link]
-
ChemBuyersGuide.com, Inc. Gelest, Inc. Product Catalog. [Link]
-
Petrarch Systems. (1982). Silicon Compounds Register and Review. [Link]
Sources
Influence of photoinitiator concentration on "Tris(vinyldimethylsiloxy)methylsilane" polymerization
Welcome to the technical support center for the photopolymerization of Tris(vinyldimethylsiloxy)methylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the influence of photoinitiator concentration on your polymerization experiments.
Introduction to this compound Polymerization
This compound is a versatile vinylsilane monomer used in the formulation of silicone-based polymers with a range of desirable properties. The photopolymerization of this monomer is a rapid and efficient process, but its success is critically dependent on the careful selection and concentration of a suitable photoinitiator. This guide will delve into the nuances of photoinitiator concentration and its profound impact on polymerization kinetics, network formation, and the final properties of the cured material.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a photoinitiator in the polymerization of this compound?
A photoinitiator is a molecule that, upon absorption of light energy (typically UV or visible light), generates reactive species such as free radicals or cations.[1][2] These reactive species then initiate the polymerization of the vinyl groups in the this compound monomers, leading to the formation of a crosslinked polymer network. Without a photoinitiator, the polymerization process would not occur under light exposure.
Q2: How do Type I and Type II photoinitiators differ, and which is more suitable for this compound?
Photoinitiators are broadly classified into two types based on their mechanism of generating reactive species:
-
Type I Photoinitiators: These undergo unimolecular bond cleavage upon irradiation to form two free radicals directly.[1][3]
-
Type II Photoinitiators: These require a co-initiator or synergist. Upon light absorption, the photoinitiator enters an excited state and then interacts with the co-initiator (often an amine) to generate free radicals through a bimolecular reaction.[1][3]
The choice between Type I and Type II depends on the specific experimental conditions and desired properties. Type I photoinitiators are often faster, but Type II systems can offer advantages in certain formulations. For vinylsilane polymerization, both types can be effective.
Q3: What is a typical concentration range for a photoinitiator in this compound polymerization?
The optimal photoinitiator concentration can vary significantly depending on the specific photoinitiator, the light source's intensity and wavelength, the thickness of the sample, and the desired degree of conversion. However, a general starting range is typically between 0.1 wt% and 3.0 wt% relative to the monomer.[4][5][6] It is crucial to optimize this concentration for your specific system.
Q4: What are the consequences of using too low a photoinitiator concentration?
A photoinitiator concentration that is too low can lead to several issues:
-
Incomplete Polymerization: Insufficient free radicals will be generated, resulting in a low degree of conversion and a poorly formed polymer network.[7]
-
Poor Mechanical Properties: The resulting polymer may be soft, tacky, or have inferior mechanical strength due to the low crosslink density.
-
Increased Oxygen Inhibition: In the presence of air, oxygen can scavenge the free radicals, terminating the polymerization. A higher initiator concentration can help to overcome this inhibition.
Q5: Conversely, what happens if the photoinitiator concentration is too high?
An excessively high photoinitiator concentration can also be detrimental:
-
Reduced Light Penetration: The high concentration of photoinitiator molecules at the surface can absorb most of the incident light, preventing it from penetrating deeper into the sample. This can lead to incomplete curing in thicker sections.[8]
-
"Top-Down" Curing and Wrinkling: The surface may cure rapidly while the underlying layers remain liquid, which can cause wrinkling and poor adhesion.
-
Brittle Polymer: A very high concentration of initiation sites can lead to the formation of shorter polymer chains and a more brittle final product.
-
Yellowing: Some photoinitiators and their byproducts can cause discoloration, which can be more pronounced at higher concentrations.
Troubleshooting Guide
This section addresses common problems encountered during the photopolymerization of this compound, with a focus on issues related to photoinitiator concentration.
| Problem | Potential Cause(s) Related to Photoinitiator | Diagnostic Steps | Recommended Solutions |
| Incomplete or Slow Polymerization | - Insufficient photoinitiator concentration: Not enough free radicals are being generated to drive the polymerization to completion.[7] - Mismatch between photoinitiator absorption spectrum and light source emission spectrum: The photoinitiator is not efficiently absorbing the light from your lamp.[1] | 1. Review the photoinitiator concentration in your formulation. 2. Verify the emission spectrum of your UV/Visible lamp and the absorption spectrum of your photoinitiator. | 1. Incrementally increase the photoinitiator concentration (e.g., in 0.25 wt% steps). 2. Select a photoinitiator that has a strong absorption peak at the emission wavelength of your light source. |
| Tacky or Sticky Surface After Curing | - Oxygen inhibition: Oxygen in the air quenches the free radicals at the surface, preventing complete polymerization. - Low photoinitiator concentration at the surface: Insufficient initiation sites to overcome oxygen inhibition. | 1. Cure a sample in an inert atmosphere (e.g., nitrogen or argon) and compare the surface tackiness. 2. Analyze the photoinitiator concentration. | 1. Increase the photoinitiator concentration to generate more radicals at the surface. 2. If possible, perform the curing process under an inert atmosphere. 3. Use a higher intensity light source to accelerate the surface cure. |
| Brittle or Cracked Polymer | - Excessively high photoinitiator concentration: Leads to a high crosslink density and shorter polymer chains, resulting in brittleness. | 1. Review the photoinitiator concentration in your formulation. 2. Perform mechanical testing (e.g., tensile strength, elongation at break) on samples with varying photoinitiator concentrations. | 1. Systematically decrease the photoinitiator concentration. 2. Consider using a blend of photoinitiators to modulate the polymerization kinetics. |
| Yellowing of the Cured Polymer | - High concentration of certain photoinitiators: Some photoinitiators and their photolysis byproducts can impart a yellow tint. | 1. Prepare and cure a sample of the monomer without any photoinitiator (if possible with a different curing method) to use as a color baseline. 2. Compare the color of samples with different photoinitiator concentrations. | 1. Reduce the photoinitiator concentration to the minimum required for complete curing. 2. Select a "non-yellowing" photoinitiator, such as a phosphine oxide-based initiator (e.g., TPO, BAPO).[2] |
| Inconsistent Curing Through the Sample (Thick Samples) | - Inner filter effect due to high photoinitiator concentration: The photoinitiator at the surface absorbs too much light, preventing it from reaching the bulk of the sample.[8] | 1. Section a cured sample and test the hardness or degree of conversion at different depths. 2. Measure the UV-Vis absorbance of your formulation. | 1. Decrease the photoinitiator concentration to allow for deeper light penetration.[5] 2. Use a photoinitiator that exhibits "photobleaching," where the photoinitiator's absorption decreases as it is consumed, allowing light to penetrate further.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal Photoinitiator Concentration
Objective: To identify the photoinitiator concentration that yields the desired degree of conversion and mechanical properties for a specific sample thickness.
Materials:
-
This compound monomer
-
Selected photoinitiator (e.g., TPO, BAPO, or a suitable Type II system)
-
UV or visible light curing system with known output spectrum and intensity
-
Molds for sample preparation (e.g., silicone molds of a defined thickness)
-
Analytical equipment to measure the degree of conversion (e.g., FTIR spectrometer) and mechanical properties (e.g., durometer for hardness).
Procedure:
-
Prepare a series of formulations with varying photoinitiator concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 1.5, 2.0, and 3.0 wt%).
-
Ensure the photoinitiator is completely dissolved in the monomer. Gentle heating or sonication may be required.
-
Pour each formulation into a mold of a fixed thickness.
-
Expose each sample to the light source for a fixed period. Ensure consistent light intensity and distance from the source for all samples.
-
After curing, remove the samples from the molds.
-
Assess the physical state of each sample (e.g., fully cured, tacky surface, liquid underneath).
-
Measure the degree of conversion using FTIR by monitoring the disappearance of the vinyl peak.
-
Measure the hardness of the fully cured samples.
-
Plot the degree of conversion and hardness as a function of photoinitiator concentration to determine the optimal range.
Visualization of Concepts
Polymerization Workflow
Caption: Workflow for optimizing photoinitiator concentration.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for common polymerization issues.
References
- Photopolymerization of Vinyl Monomers Using Organic Initiators. (n.d.). Google Books.
- Ye, Q., Park, J. G., To, N., Wang, Y., & Spencer, P. (2012). Tris(trimethylsilyl)silane as a co-initiator for dental adhesive: Photo-polymerization kinetics and dynamic mechanical property.
- Types of Photoinitiators Supplier/Manufacturer - Tintoll. (n.d.). Tintoll.
- Li, X., Li, Z., Yang, J., Yuan, J., & Zhang, J. (2019). Silicone-Thioxanthone: A Multifunctionalized Visible Light Photoinitiator with an Ability to Modify the Cured Polymers. Polymers, 11(4), 706.
- Podsiadły, B., Wolna-Starka, E., & Podsiadły, R. (2022). Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network.
- de Oliveira, D. C. P., de Menezes, L. R., de Fátima Carvalho, M., de Oliveira, D. C. P., de Menezes, L. R., & de Fátima Carvalho, M. (2023). Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations. Brazilian Dental Journal, 34(4), 1-11.
- Sykora, V., Červený, J., & Štětina, J. (2018). Influence of photoinitiator and curing conditions on polymerization kinetics and gloss of UV-cured coatings. Journal of Coatings Technology and Research, 15(5), 1137-1147.
- Sangermano, M., & Razza, N. (2017). Effect of Cationic Photoinitiator on the Polymerization Kinetics of Vinyl Ether Monomers. Journal of Applied Polymer Science, 134(44), 45455.
- Alonso, R. C. B., Sinhoreti, M. A. C., Correr-Sobrinho, L., & Goes, M. F. (2009). Effect of photoinitiator concentration on marginal and internal adaptation of experimental composite blends photocured by modulated methods. Journal of Applied Oral Science, 17(2), 118-123.
- Photoinitiators. (n.d.). Sigma-Aldrich.
- Types of photoinitiators and their applications - Jinan Future chemical Co.,Ltd. (2024, October 29). Jinan Future Chemical Co., Ltd.
- Zhang, Y., Yuan, L., Liu, J., & Liu, C. (2020). UV-curable photosensitive silicone resins based on a novel polymerizable photoinitiator and GO-modified TiO 2 nanoparticles. RSC Advances, 10(28), 16496-16504.
- Ye, Q., Park, J. G., To, N., Wang, Y., & Spencer, P. (2012). Tris(trimethylsilyl)silane as a co-initiator for dental adhesive: Photo-polymerization kinetics and dynamic mechanical property. KU ScholarWorks.
- Photoiniti
- Stiles, A., Kunc, V., & Compton, B. (2021). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. Polymers, 13(21), 3785.
- Ye, Q., Park, J. G., To, N., Wang, Y., & Spencer, P. (2012). Tris(trimethylsilyl)silane as a co-initiator for dental adhesive: Photo-polymerization kinetics and dynamic mechanical property. KU ScholarWorks.
- Ye, Q., Park, J. G., To, N., Wang, Y., & Spencer, P. (2012). Tris(trimethylsilyl)silane as a co-initiator for dental adhesive: Photo-polymerization kinetics and dynamic mechanical property. Request PDF.
- Lalevée, J., & Fouassier, J. P. (2012). Photopolymerization Reactions: On the Way to a Green and Sustainable Chemistry. Polymers, 4(1), 408-424.
- Iowa NSF EPSCoR. (2024, April 16).
- poly(vinylsilane) : Synthesis, characterization, and utilization as a preceramic polymer. (n.d.). ResearchGate.
- Vinylsilane synthesis. (n.d.). Organic Chemistry Portal.
- Mansour, M., Lalevée, J., & Graff, B. (2014). Photopolymerization of methyl methacrylate: Effects of photochemical and photonic parameters on the chain length. Polymer Chemistry, 5(16), 4729-4737.
- Stiles, A. (2021). Formulation development and cure kinetics of UV curing vinyl ester pho.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. Types of Photoinitiators Supplier/Manufacturer | Tintoll [uvabsorber.com]
- 4. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. "Formulation development and cure kinetics of UV curing vinyl ester pho" by Alexander Stiles [trace.tennessee.edu]
- 7. Effect of photoinitiator concentration on marginal and internal adaptation of experimental composite blends photocured by modulated methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing oxygen inhibition in free-radical curing of vinyl siloxanes
A Guide to Overcoming Oxygen Inhibition
Welcome to the technical support center for the free-radical curing of vinyl siloxanes. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to incomplete curing, surface tackiness, and other issues arising from oxygen inhibition. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of these phenomena to empower your experimental success.
The Challenge: Understanding Oxygen Inhibition
Free-radical polymerization is a cornerstone of many advanced applications, including the curing of vinyl siloxanes for biomedical devices, microfluidics, and advanced coatings. This process, initiated by UV light and a photoinitiator, relies on the rapid propagation of free radicals to form a cross-linked polymer network.[1][2] However, a common and often frustrating challenge is the phenomenon of oxygen inhibition.
Atmospheric oxygen is a potent inhibitor of free-radical polymerization.[3][4] It readily reacts with the initiating and propagating radicals to form peroxy radicals. These peroxy radicals are significantly less reactive towards the vinyl groups of the siloxane monomers and, in many cases, will terminate the polymerization chain altogether. This process is particularly pronounced at the surface of the curing material where the concentration of oxygen is highest, leading to a common and tell-tale sign of oxygen inhibition: a tacky or uncured surface layer.[1][3][5]
Below is a diagram illustrating the mechanism of oxygen inhibition in free-radical polymerization.
Caption: Mechanism of Oxygen Inhibition in Free-Radical Polymerization.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Question 1: Why is the surface of my cured vinyl siloxane tacky or sticky?
Answer: A tacky surface is the most common symptom of oxygen inhibition.[3][5] While the bulk of your material may have cured successfully due to the limited diffusion of oxygen, the surface remains exposed to atmospheric oxygen, which terminates the polymerization reaction, leaving a thin layer of uncured or partially cured material.[3]
Troubleshooting Steps:
-
Increase UV Intensity: A higher intensity UV light source generates a greater concentration of free radicals.[6][7] This increases the probability of the radicals reacting with the vinyl siloxane monomers before they are quenched by oxygen.
-
Modify Curing Wavelength: Shorter UV wavelengths (e.g., 280-320 nm) are more energetic and can enhance surface cure.[1][4][6] However, a balance is needed as longer wavelengths are often required for curing thicker sections. A broad-spectrum mercury vapor lamp can be effective.[3][6]
-
Extend Curing Time: A longer exposure to UV light can help to drive the surface cure to completion, even in the presence of oxygen.[7]
-
Post-Curing: In some cases, a post-cure at an elevated temperature (if your material allows) or a prolonged UV exposure in an inert atmosphere can resolve surface tackiness.
Question 2: My vinyl siloxane cures well in thick sections, but not in thin films. Why?
Answer: This is a classic example of the impact of surface-area-to-volume ratio on oxygen inhibition. In thin films, oxygen can diffuse throughout the entire sample, effectively inhibiting polymerization throughout the material.[8] In thicker sections, the oxygen dissolved in the bulk of the resin is quickly consumed, and the diffusion of atmospheric oxygen is limited, allowing for a successful cure beneath the surface.
Solutions:
-
Inert Atmosphere: Curing in an inert atmosphere, such as a nitrogen or argon glove box, is the most effective way to eliminate oxygen inhibition.[4][7] This physically removes oxygen from the curing environment.
-
Barrier Coating: Applying a physical barrier to the surface of the uncured resin can prevent oxygen from coming into contact with it.[1][5]
-
Lamination: A transparent film, such as a PET or mylar sheet, can be carefully placed over the liquid resin before curing.
-
Wax Additives: Certain waxes can be added to the formulation. During curing, these waxes migrate to the surface, forming a thin, oxygen-impermeable layer.[1][5] Note that this can affect the surface properties of the final product.
-
The following diagram illustrates a typical workflow for mitigating oxygen inhibition using an inert atmosphere.
Caption: Workflow for Curing in an Inert Atmosphere.
Question 3: I've increased the UV intensity and curing time, but the surface is still slightly tacky. What else can I do?
Answer: If physical methods are insufficient or impractical, you can turn to chemical strategies to combat oxygen inhibition. This involves adding specific components to your formulation that can mitigate the effects of oxygen.
Chemical Mitigation Strategies:
-
Amine Synergists: Tertiary amines are commonly used as "synergists" in free-radical polymerization.[9] They can react with the unreactive peroxy radicals to generate new, reactive alkyl-amino radicals that can re-initiate the polymerization chain.[9][10]
-
Thiols: Thiols are highly effective oxygen scavengers.[1] The thiol can donate a hydrogen atom to a peroxy radical, forming a thiyl radical that is capable of initiating polymerization.
-
Ethers: While generally less effective than amines or thiols, polyether structures within the formulation can also help to reduce oxygen inhibition.[1]
Here is a diagram outlining the decision-making process for troubleshooting oxygen inhibition.
Caption: Troubleshooting Logic for Oxygen Inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the best photoinitiators to use for curing vinyl siloxanes and overcoming oxygen inhibition?
A1: The choice of photoinitiator is critical. For surface cure, you want a photoinitiator that absorbs strongly at shorter UV wavelengths where oxygen inhibition is most pronounced.[1] For through-curing of thicker sections, a photoinitiator that absorbs at longer wavelengths is needed.[1] Often, a combination of photoinitiators is the best approach.
-
Type I (Cleavage) Photoinitiators: These are generally preferred for their high efficiency.[11] Examples include acylphosphine oxides (e.g., TPO, BAPO) and alpha-hydroxy ketones.[11][12]
-
Type II (Hydrogen Abstraction) Photoinitiators: These require a co-initiator, such as an amine synergist, to generate radicals.[11][12] This combination can be very effective at reducing oxygen inhibition.
Q2: Will adding an amine synergist cause my cured vinyl siloxane to yellow?
A2: Yes, yellowing can be a side effect of using certain amine synergists, particularly aromatic amines, upon exposure to UV light.[1] If color stability is critical for your application, consider using aliphatic amine synergists, which tend to be less prone to yellowing. Alternatively, thiol-based oxygen scavengers can be used, although they may introduce odor.[1]
Q3: How does the viscosity of my vinyl siloxane formulation affect oxygen inhibition?
A3: Higher viscosity formulations can reduce the impact of oxygen inhibition.[8] This is because the higher viscosity limits the diffusion of oxygen from the atmosphere into the curing material. If your application allows, increasing the viscosity of your formulation can be a simple way to improve surface cure.
Q4: Are there any alternatives to free-radical curing for vinyl siloxanes that are not affected by oxygen?
A4: Yes, cationic UV curing is an alternative that is not inhibited by oxygen.[13] This method typically uses epoxy-functional siloxanes instead of vinyl-functional ones and a cationic photoinitiator. Cationic curing can also offer other benefits such as lower shrinkage and better adhesion.[11] Another option is platinum-catalyzed hydrosilylation, which can also be photoinitiated, though it has its own set of challenges.[13]
Data Summary: Mitigation Strategies
| Mitigation Strategy | Mechanism | Advantages | Disadvantages |
| Increase UV Intensity | Generates a higher concentration of free radicals to outcompete oxygen.[6][7] | Simple to implement; can increase cure speed. | May require more powerful and expensive equipment; can cause excessive heat.[1] |
| Inert Atmosphere (N2, Ar) | Physically removes oxygen from the curing environment.[4][7] | Highly effective; results in a tack-free surface. | Can be expensive and complex to set up and maintain.[1] |
| Barrier Film/Lamination | Physically blocks oxygen from contacting the surface.[1][5] | Effective and relatively low-cost. | Can be difficult to apply to complex geometries; may affect surface finish.[5] |
| Amine Synergists | React with peroxy radicals to regenerate reactive radicals.[9][10] | Effective; can also act as a co-initiator. | May cause yellowing; can be migratory.[1] |
| Thiols | Act as hydrogen donors to peroxy radicals, forming reactive thiyl radicals.[1] | Highly effective at low concentrations. | Can have a strong, unpleasant odor; may affect material properties.[1] |
Experimental Protocols
Protocol 1: Evaluation of Amine Synergist Efficacy
-
Formulation Preparation: Prepare a stock solution of your vinyl siloxane resin and photoinitiator. Divide the stock solution into several aliquots.
-
Amine Addition: To each aliquot, add a different concentration of an amine synergist (e.g., 0.5%, 1%, 2% by weight). Keep one aliquot as a control with no amine.
-
Sample Preparation: Dispense a consistent thickness (e.g., 100 µm) of each formulation onto separate, identical substrates.
-
Curing: Cure all samples simultaneously under the same UV source for a fixed duration.
-
Assessment: Immediately after curing, assess the surface tackiness of each sample by lightly touching with a gloved finger or by using a standardized tack test.
-
Analysis: Determine the minimum concentration of amine synergist required to achieve a tack-free surface under your standard curing conditions.
References
-
Photoinitiated Addition Cure Silicone Release Coatings. (2021, August 26). UV+EB Technology. [Link]
-
How to Reduce the Effects of Oxygen Inhibition. Bomar. [Link]
-
Overcoming oxygen inhibition in UV light curing. (2020, February 4). Electronic Specifier. [Link]
-
How to Overcome Oxygen Inhibition in Light-Curable Adhesives. Dymax. [Link]
-
Overcoming Oxygen Inhibition in UV Light-Curable Adhesives. Mecelec. [Link]
-
Radiation-Cured Silicone Polymers for Use in Release Liners. Pressure Sensitive Tape Council. [Link]
-
6 Ways to Avoid Oxygen Inhibition with UV Curing Adhesives. UVFAB Systems. [Link]
-
Vinyl-Functional Silicones. Gelest Technical Library. [Link]
-
(PDF) Vinyl Functional Polysiloxane Microemulsion: Preparation and Characterization. ResearchGate. [Link]
-
Photoinitiators for Free Radical Polymerization Reactions | Request PDF. ResearchGate. [Link]
-
Photoinitiators: Radiation Curing, Free Radicals, & Cationic Types. (2016, July 11). Aalchem. [Link]
-
Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market. National Institutes of Health. [Link]
-
Curing inhibition and shelf stability in silicone formulations for direct ink writing. OSTI.GOV. [Link]
-
Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. ACS Publications. [Link]
-
DEVELOPMENT OF IMPROVED CONTROLLED-RELEASE POLYMERS FOR SILICONE RELEASE COATINGS. Pressure Sensitive Tape Council. [Link]
-
Free Radical Photopolymerization of Multifunctional Monomers | Request PDF. ResearchGate. [Link]
-
(PDF) Vinyl-functionalized polysiloxane as radical scavenger during the degradation of poly(vinyl chloride). ResearchGate. [Link]
- Method of reducing surface tackiness of silicone rubber cured product, liquid silicone rubber composition for sealing semiconductor, silicone rubber-sealed semiconductor device, and method of producing semiconductor device.
-
Reasons for surface stickiness after curing vinyl ester resin. (2023, February 8). Polymer-Chemist. [Link]
-
How To Avoid Cure Inhibition With Platinum Silicone. (2024, November 4). YouTube. [Link]
Sources
- 1. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 2. pstc.org [pstc.org]
- 3. electronicspecifier.com [electronicspecifier.com]
- 4. How to Overcome Oxygen Inhibition in Light-Curable Adhesives - Dymax [dymax.com]
- 5. Reasons for surface stickiness after curing vinyl ester resin [rulecomposite.com]
- 6. Overcoming Oxygen Inhibition in UV Light-Curable Adhesives - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 7. uvfab.com [uvfab.com]
- 8. Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. US20070077360A1 - Method of reducing surface tackiness of silicone rubber cured product, liquid silicone rubber composition for sealing semiconductor, silicone rubber-sealed semiconductor device, and method of producing semiconductor device - Google Patents [patents.google.com]
- 11. Photoinitiators: Radiation Curing, Free Radicals, & Cationic Types [aalchem.com]
- 12. researchgate.net [researchgate.net]
- 13. uvebtech.com [uvebtech.com]
Impact of impurities in "Tris(vinyldimethylsiloxy)methylsilane" on polymer network formation
Welcome to the technical support center for Tris(vinyldimethylsiloxy)methylsilane (CAS No. 60111-52-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile crosslinker in polymer network formation. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the underlying science to ensure your experiments are successful, repeatable, and built on a foundation of scientific integrity.
Section 1: Understanding the Core Chemistry & Potential Pitfalls
This compound is a key intermediate for creating precisely controlled silicone-based polymer networks.[1] Its trifunctional vinyl groups allow it to act as a crosslinker, typically via a platinum-catalyzed hydrosilylation reaction with Si-H (hydride) functional siloxanes.[2] This addition reaction forms stable ethylene bridges, creating the final cured network with minimal shrinkage as no by-products are formed.[2][3]
However, the success of this reaction is exquisitely sensitive to impurities. Even trace amounts of contaminants in the this compound monomer can lead to catastrophic failures in network formation, such as incomplete curing, surface tackiness, or altered mechanical properties.[4][5] Understanding the nature of these impurities and their mechanisms of interference is the first step in effective troubleshooting.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common signs of a failed or incomplete polymerization reaction?
A2: The most obvious sign is a failure to cure properly. This can manifest as the entire polymer batch remaining liquid or gummy, or as a sticky, tacky surface long after the recommended curing time has passed.[2] Other indicators include a significant deviation from the expected physical properties, such as lower-than-expected hardness (durometer) or poor tear strength.[2] A classic symptom of impurity-related issues is localized curing failure, where the bulk of the material cures but the portion in direct contact with a substrate or mold remains uncured.[6]
Q2: My bulk material cured, but the surface is sticky. What is the likely cause?
A2: A sticky surface is a hallmark of cure inhibition , where a substance is poisoning the platinum catalyst at the interface.[5] This prevents the crosslinking reaction from completing in that specific area. The source of the inhibitor is often an impurity in your this compound, residue from a mold, or even atmospheric contaminants.[2][6]
Q3: What are the most critical impurities to be aware of in this compound?
A3: Based on its synthesis pathway (reacting vinyl chlorosilanes followed by hydrolysis), several types of impurities can be present:
-
Catalyst Poisons: The most damaging impurities are those that deactivate the platinum catalyst. These include compounds containing sulfur, nitrogen (amines, amides), tin, and phosphorus.[4][5] These materials can bond strongly to the platinum center, preventing it from participating in the hydrosilylation cycle.
-
Water/Moisture: Excess water is a significant concern. It can lead to the premature hydrolysis of other reactive silanes in the formulation (like Si-H or Si-Cl groups), causing unwanted side reactions or preventing them from participating in the network formation.[7]
-
Residual Chlorosilanes: Incomplete reaction during synthesis can leave behind trace amounts of chlorosilanes. These are highly reactive with moisture and can produce HCl, which can interfere with the catalyst and affect the polymer's properties.
-
Cyclic Siloxanes: These are common byproducts in siloxane manufacturing and can act as plasticizers, altering the final mechanical properties of the network if present in high concentrations.[8]
Q4: Can the age and storage of my this compound affect my experiment?
A4: Absolutely. Silanes are sensitive to moisture.[9] Over time, improper storage can lead to hydrolysis from atmospheric moisture ingress, especially if the container has been opened multiple times. Always store the material under an inert atmosphere (like nitrogen or argon) in a tightly sealed container and in a cool, dark place as recommended.[9] Using material past its expiration date is a common cause of curing failure.[2]
Section 3: Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving issues related to polymer network formation.
Problem 1: Complete Curing Failure or Gummy, Soft Polymer
The entire batch has failed to solidify or is very weak and under-cured.
Caption: Workflow for troubleshooting complete cure failure.
-
Incorrect Stoichiometry: The ratio of vinyl groups (from this compound) to Si-H groups (from the crosslinker) is critical. An incorrect ratio leads to an excess of one reactive group with nothing to react with, resulting in an incomplete network.[2]
-
Action: Carefully recalculate the required masses of each component based on their molecular weights and reactive group equivalents. Use a calibrated analytical balance for measurements.
-
-
Low Temperature: Hydrosilylation is temperature-dependent. Temperatures below the recommended range (often >65°F or 18°C) will dramatically slow down or even halt the reaction.[2]
-
Action: Ensure your curing environment meets the specifications. If necessary, use a calibrated oven. Be aware that increasing temperature will shorten the pot life (working time).
-
-
Reagent Degradation: Expired or improperly stored materials may have lost their reactivity.[2] The Si-H groups on the crosslinker are particularly prone to hydrolysis over time.[10]
-
Action: Discard expired materials. Use fresh reagents from properly sealed containers.
-
-
Gross Contamination: If the above are ruled out, a potent catalyst poison has likely contaminated one of the components in a significant concentration.
-
Action: Proceed to the analytical testing protocols below to identify the contaminant. Consider purifying the this compound or acquiring a new, high-purity batch.
-
Problem 2: Surface Tackiness / Cure Inhibition at Interface
The bulk of the polymer is cured, but the surface in contact with a mold, substrate, or the air is sticky.
Catalyst inhibitors are substances that bond to the platinum catalyst, rendering it inactive. This is a common failure mode for platinum-cured silicones.[4] The inhibitor effectively "poisons" the catalyst, halting the crosslinking reaction wherever the contaminant is present.[5]
Caption: Normal vs. Inhibited Hydrosilylation Pathway.
-
Identify the Source: The contaminant could be from the this compound itself, or from an external source.
-
Common Inhibitors: Sulfur-based modeling clays, latex gloves, natural rubber, tin-cured silicones, certain amine-based curing agents in epoxies, and unreacted components from 3D printed molds are notorious for causing inhibition.[4][6][11]
-
Action: Conduct a small-scale patch test. Cure a small amount of your silicone mixture on a known clean, inert surface (like polyethylene or glass). If it cures, the issue is with your mold or substrate. If it still fails, the contamination is likely in one of your bulk components.
-
-
Mitigation Strategies:
-
Thorough Cleaning: Meticulously clean all surfaces, molds, and mixing equipment. Use solvents known to be free of sulfur or other inhibitors.[5]
-
Use of Barrier Coats/Primers: If the mold material cannot be changed, apply a barrier coat (e.g., PVA or a suitable primer) to prevent direct contact between the silicone and the inhibiting surface.[5]
-
Post-Curing 3D Prints: If using a 3D printed master, extended UV post-curing and heating (e.g., 2 hours at 80°C) can help drive off volatile, unreacted monomers and photoinitiators that cause inhibition.[11]
-
Material Purity: Ensure you are using a high-purity grade of this compound. If contamination is suspected, refer to the analytical protocols.
-
| Potential Impurity Source | Inhibiting Species | Mechanism | Mitigation Strategy |
| Synthesis Byproduct | Residual Amines, Phosphines | Lewis base coordination to Pt center | High-purity grade monomer; Distillation |
| Storage Container/Transfer Lines | Sulfur from rubber tubing/seals | Strong Pt-S bond formation, deactivation | Use clean, inert tubing (e.g., PTFE); Patch test new equipment |
| Mold/Substrate Material | Organotin compounds (from other silicones) | Deactivation of Pt catalyst | Use only platinum-cure molds; apply barrier coat |
| 3D Printed Masters | Unreacted photoinitiators, monomers | Catalyst poisoning | Extended UV/thermal post-curing; apply barrier coat[11] |
| Environmental | Amine-based floor waxes, sulfur in air | Atmospheric contamination | Cure in a clean, controlled environment |
Section 4: Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method to screen for volatile impurities and confirm the identity of your this compound.
-
Sample Preparation:
-
Prepare a 1% (w/v) solution of this compound in a high-purity, dry solvent such as hexane or methylene chloride.
-
Use an internal standard (e.g., dodecane) for semi-quantitative analysis if required.[8]
-
-
GC-MS Instrument Conditions (Example):
-
GC System: Agilent 7890 GC (or equivalent)
-
Column: "1-type" or "5-type" capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[12]
-
Inlet: Split/splitless, 250°C, 10:1 split ratio.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 300°C (hold 10 min).
-
MS System: Agilent 5975 MS (or equivalent)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Scan Range: m/z 45-550.[12]
-
-
Data Analysis:
-
The primary peak should correspond to this compound (Molecular Weight: 346.72 g/mol ).[13]
-
Search the NIST library for matches to any smaller peaks. Look specifically for the mass spectra of known contaminants like cyclic siloxanes (common ions: m/z 207, 281) or synthesis precursors.[12][14]
-
The presence of unexpected peaks indicates impurities that may require further investigation or purification of the monomer.
-
Protocol 2: Baseline Hydrosilylation Curing Test
Use this protocol to establish a baseline for curing behavior with your materials.
-
Reagent Preparation:
-
Accurately weigh the required amount of this compound into a clean, dry mixing cup.
-
Accurately weigh the corresponding amount of a hydride-functional crosslinker (e.g., a poly(methylhydrosiloxane)) to achieve the desired vinyl-to-hydride molar ratio (typically between 1:1 and 1.1:1).
-
Caution: Work in a well-ventilated area and wear appropriate personal protective equipment.[1]
-
-
Catalyst Addition:
-
Add the platinum catalyst (e.g., Karstedt's catalyst) to one of the components (typically the vinyl-containing part) at the recommended concentration (e.g., 5-10 ppm Pt).[15] Mix thoroughly.
-
-
Mixing and Curing:
-
Combine the vinyl-containing part with the hydride-containing part.
-
Mix thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure homogeneity.[6]
-
Pour the mixture onto a clean, inert substrate (e.g., a polyethylene sheet) to a uniform thickness.
-
Cure at the recommended temperature (e.g., 100°C) for the specified time (e.g., 1 hour).
-
-
Evaluation:
-
After cooling to room temperature, check for tackiness by touching the surface with a clean glove.
-
Measure the Shore A hardness using a durometer and compare it to the expected value for the formulation. A significantly lower value indicates incomplete curing.[2]
-
Section 5: References
-
Technical Support Center: Curing of Hexavinyldisiloxane Systems. (n.d.). BenchChem.
-
Thomaier, R., & Umland, B. (n.d.). Troubleshooting: Platinum Catalyzed Silicones. US Tech Online.
-
Chen, Y., & Sui-Seng, C. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. ACS Catalysis.
-
Marciniec, B. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. ChemCatChem.
-
Why your silicone is not curing: Inhibition and poisoning of silicones. (2025, April 16). GA Lindberg.
-
The Ultimate Guide to Fixing Sticky and Uncured Silicone. (2026, January 14). Smooth-On.
-
Stein, J., Lewis, L. N., Gao, Y., & Scott, R. A. (1999). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. Journal of the American Chemical Society.
-
Dutkiewicz, M., et al. (2018). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. Molecules.
-
Markó, I. E., & Gancsa, D. (2020). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers.
-
Overcoming Platinum Silicone Inhibition with 3D-Printed master models. (n.d.). Liqcreate.
-
Quantification of Residual Amounts of Cyclic Volatile Methyl Siloxanes in Silicone Fluids. (2019, January). CES - Silicones Europe.
-
Silane Coupling Agent Storage & Handling Guide. (n.d.). Power Chemical Corporation.
-
This compound. (n.d.). In PubChem. Retrieved January 20, 2026.
-
This compound. (2024, April 10). ChemBK.
-
GC-MS and Surface Characteristics of Polyvinyl Siloxane-An In Vitro Analysis. (2022). Journal of Chromatographic Science, 60(2), 111-116.
-
Tris(dimethylsilyloxy)-methylsilane. (n.d.). In PubChem. Retrieved January 20, 2026.
-
GC–MS and Surface Characteristics of Polyvinyl Siloxane–An In Vitro Analysis. (2022). Journal of Chromatographic Science.
-
Hydrosilylation. (2023, June 30). Chemistry LibreTexts.
-
Waclaski, L. (2022, June 9). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. LCGC North America.
-
Vinyl tris(2-methoxyethoxy) silane(1067-53-4) 1H NMR spectrum. (n.d.). ChemicalBook.
-
This compound, 95%. (n.d.). CymitQuimica.
-
This compound. (2024, January 8). ChemicalBook.
-
Vinylsiloxane synthesis. (n.d.). Organic Chemistry Portal.
-
This compound, CasNo.60111-52-6. (n.d.). Kunshan Push Trading Co.,LTD.
-
Effect of Water on Silanization of Silica by Trimethoxysilanes. (2007). Langmuir.
-
Lewis, L. N., Stein, J., Gao, Y., Colborn, R. E., & Hutchins, G. (1997). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. Platinum Metals Review.
-
Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction. (2024, April 10). mediaTUM.
-
Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS. (1996). Analytical Chemistry.
-
Recent Advances in the Hydrosilylation of Alkynes. (n.d.). Scientific Spectator.
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2020). Polymers.
-
Solid and liquid silicone rubber - material and processing guidelines. (n.d.). Wacker Chemie AG.
-
WO1997047665A1 - Hydrosilylation of polypropylene. (1997). Google Patents.
-
Silicone Rubber: Types, Structure & Properties. (2025, July 8). SpecialChem.
-
Silicone rubber. (n.d.). In Wikipedia. Retrieved January 20, 2026.
-
poly(vinylsilane) : Synthesis, characterization, and utilization as a preceramic polymer. (2001). Conference: Inorganic chemistry symposium.
-
High purity FDA and USP / elastomers. (n.d.). ERIKS.
-
How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review. (2019). Soft Matter.
-
Development and application of latent hydrosilylation catalysts[4]—Control of catalytic activity of platinum catalyst by polystyrene derivatives having propargyl moieties. (2000). Journal of Polymer Science Part A: Polymer Chemistry.
-
WO1997047665A1 - Hydrosilylation du polypropylene. (1997). Google Patents.
-
Tris(vinyldimethylsiloxy)phenylsilane. (n.d.). Hubei Co-Formula Material Tech Co.,Ltd.
-
Effect of impurities in vinyl chloride on the kinetics of its polymerization and on degradation of PVC. (1985). Polymer Science U.S.S.R.
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Silicone rubber - Wikipedia [en.wikipedia.org]
- 4. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 5. Why your silicone is not curing: Inhibition and poisoning of silicones - GA Lindberg [galindberg.se]
- 6. siliconeab.com [siliconeab.com]
- 7. researchgate.net [researchgate.net]
- 8. silicones.eu [silicones.eu]
- 9. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]
- 10. How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00963E [pubs.rsc.org]
- 11. How to Fix Platinum Silicone Inhibition with 3D Printed Molds | Liqcreate [liqcreate.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Control the Crosslink Density of Tris(vinyldimethylsiloxy)methylsilane Cured Materials
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Tris(vinyldimethylsiloxy)methylsilane as a crosslinking agent. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to precisely control the crosslink density of your cured materials. We understand that achieving the desired mechanical and physical properties is critical for your applications, and this resource is structured to help you navigate the experimental nuances with confidence.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and the concept of crosslink density.
1. What is this compound and what is its primary function in my experiments?
This compound is an organosilicon compound with the chemical formula C13H30O3Si4.[1][2][3] Its key structural feature is a central silicon atom bonded to three vinyldimethylsiloxy groups. The vinyl groups (-CH=CH2) are highly reactive and can participate in polymerization reactions, making this molecule an effective crosslinking agent.[4] In essence, it acts as a "bridge" or "junction point" to connect multiple polymer chains, forming a three-dimensional network. This network structure is what transforms a liquid or semi-solid polymer into a solid, elastic material.
2. What is "crosslink density" and why is it a critical parameter to control?
Crosslink density refers to the number of crosslinks per unit volume in a polymer network. It is a fundamental parameter that dictates the macroscopic properties of your cured material.[5][6][7]
-
High Crosslink Density: Leads to a tightly linked network, resulting in materials that are generally harder, more rigid, and less flexible. They will also exhibit lower swelling in solvents.
-
Low Crosslink Density: Results in a looser network with longer polymer chains between crosslinks. These materials are typically softer, more flexible, and will swell more significantly in compatible solvents.
Controlling crosslink density is crucial because it allows you to tailor the mechanical properties (e.g., hardness, elasticity, tensile strength) of your material to meet the specific demands of your application, be it a soft tissue scaffold or a rigid microfluidic device.
3. How is crosslink density experimentally determined?
There are two common methods for quantifying the crosslink density of your cured materials:
-
Swelling Experiments: This is a widely used technique where a cured sample is immersed in a suitable solvent (like toluene for silicones) until it reaches equilibrium swelling.[5][8] The degree of swelling is inversely proportional to the crosslink density. The Flory-Rehner theory is then often applied to calculate the average molecular weight between crosslinks.[5][8]
-
Mechanical Testing: The elastic modulus (or Young's modulus) of the material, particularly in its rubbery plateau region, is directly proportional to the crosslink density.[8][9] Techniques like Dynamic Mechanical Analysis (DMA) or tensile testing can be used to measure the modulus.
Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: My cured material is too soft, tacky, or remains partially uncured.
This is a classic sign of an incomplete or insufficient crosslinking reaction, resulting in a very low crosslink density.
Causality: The incomplete reaction can be due to several factors: an incorrect ratio of reactants, insufficient curing time or temperature, or the presence of substances that inhibit the polymerization process.[10][11][12]
Troubleshooting Protocol:
-
Verify Reactant Stoichiometry:
-
Action: Carefully re-calculate and measure the ratio of this compound to your base polymer and initiator. It is crucial to mix the components by weight rather than volume for precision.[11]
-
Rationale: The curing reaction is a precise chemical process. An incorrect ratio can leave unreacted components, leading to a tacky surface and poor mechanical properties.[11][12]
-
-
Optimize Curing Conditions:
-
Action: Increase the curing temperature or extend the curing time. For example, if you are curing at 65°C for 4 hours, try increasing the temperature to 100°C or 150°C.[13]
-
Rationale: Curing is a thermally activated process. Higher temperatures increase the reaction rate and can lead to a higher degree of crosslinking and a stiffer material.[13][14][15]
-
-
Check for Cure Inhibition:
-
Action: Ensure that your mixing containers, tools, and any molds are free from potential inhibitors. Common inhibitors for platinum-catalyzed silicone curing (a frequent method for vinyl-functional silicones) include sulfur-containing compounds (e.g., from some clays or latex gloves), tin compounds, and certain amines.[11][16][17]
-
Rationale: Inhibitors can "poison" the catalyst, preventing the crosslinking reaction from proceeding to completion.[11]
-
Issue 2: My cured material is too hard and brittle.
This indicates an excessively high crosslink density, where the polymer network is too tightly constrained.
Causality: This issue typically arises from an excess of the crosslinking agent, an over-concentration of the initiator, or overly aggressive curing conditions.
Troubleshooting Protocol:
-
Reduce Crosslinker Concentration:
-
Action: Systematically decrease the amount of this compound in your formulation. Create a series of samples with varying concentrations to identify the optimal level.
-
Rationale: The concentration of the crosslinker is a primary determinant of the final crosslink density. Reducing it will increase the average molecular weight between crosslinks, leading to a more flexible material.[18]
-
-
Adjust Initiator Concentration:
-
Action: Lower the concentration of the free-radical or platinum catalyst initiator.
-
Rationale: A very high initiator concentration can lead to a rapid, uncontrolled polymerization, potentially creating a dense, brittle network.[19] Reducing the initiator concentration can slow down the reaction, allowing for a more uniform network to form.
-
-
Modify Curing Temperature:
-
Action: Lower the curing temperature. For instance, if you are curing at 150°C, try reducing it to 100°C and adjusting the curing time accordingly.
-
Rationale: While higher temperatures generally increase crosslink density, an excessively high temperature can sometimes lead to side reactions or a non-uniform cure, contributing to brittleness.[13]
-
Data Summary: Impact of Key Parameters on Material Properties
| Parameter Adjustment | Expected Effect on Crosslink Density | Resulting Material Properties | Troubleshooting Application |
| Increase [Crosslinker] | Increase | Harder, more brittle, less swelling | To fix soft/tacky materials |
| Decrease [Crosslinker] | Decrease | Softer, more flexible, more swelling | To fix brittle materials |
| Increase Cure Temperature | Increase | Harder, potentially more brittle | To fix soft/tacky materials |
| Decrease Cure Temperature | Decrease | Softer, more flexible | To fix brittle materials |
| Increase [Initiator] | Increase (up to a point) | Faster cure, potentially more brittle | To speed up slow cures |
| Decrease [Initiator] | Decrease | Slower cure, more uniform network | To fix brittle materials |
Visualizing the Process and Logic
Diagram 1: Chemical Structure of the Crosslinker
Caption: Structure of this compound.
Diagram 2: Simplified Crosslinking Workflow
Caption: Overview of the material curing process.
Diagram 3: Troubleshooting Logic for Material Hardness
Caption: Decision tree for troubleshooting material hardness.
References
- Time- and temperature-dependent crosslinking behaviour of a silicone resin. (2012). Rheologica Acta, 51(1), 71-80.
- Influence of curing thermal history on cross-linking degree of a polydimethylsiloxane: Swelling and mechanical analyses. (n.d.). Journal of Applied Polymer Science.
- Exploring the Chemical Properties of Vinyl Tris(dimethylsiloxy)silane for R&D. (2025).
-
Determination of the Crosslinking Density of a Silicone Elastomer. (2019). Journal of Chemical Education. [Link]
-
Determination of the Crosslinking Density of a Silicone Elastomer. (2019). ACS Publications. [Link]
-
Trouble Shooting-Common Problems with Silicone, Latex, Urethane, Epoxy. (2017). AeroMarine Products Blog. [Link]
-
This compound - Physico-chemical Properties. (2024). ChemBK. [Link]
-
Determination of the Crosslinking Density of a Silicone Elastomer. (2019). ResearchGate. [Link]
-
The Ultimate Guide to Fixing Sticky and Uncured Silicone. (2026). Technical Blog. [Link]
-
ERIC - EJ1221687 - Determination of the Crosslinking Density of a Silicone Elastomer, Journal of Chemical Education, 2019-Jul. (2019). ERIC. [Link]
-
How to Troubleshoot Common Issues in Silicone Molding. (2025). SiliconePlus. [Link]
-
Curing Issues- Trouble Shooting. (2017). AeroMarine Products Blog. [Link]
-
Why Silicone Molds Fail: Complete Troubleshooting Guide 2025. (2025). Mold Making Blog. [Link]
-
How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review. (2019). RSC Publishing. [Link]
-
THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. (n.d.). Thesis. [Link]
-
Influence of curing thermal history on cross-linking degree of a polydimethylsiloxane: Swelling and mechanical analyses. (n.d.). SpringerLink. [Link]
-
This compound. (n.d.). gsrs.ncats.nih.gov. [Link]
-
Aspects of the crosslinking of polyethylene with vinyl silane. (2018). ResearchGate. [Link]
-
Effects of initiators on the cure kinetics and mechanical properties in vinyl-ester resin. (2008). ResearchGate. [Link]
-
This compound. (n.d.). chemdad.com. [Link]
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2022). PubMed. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. nbinno.com [nbinno.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ERIC - EJ1221687 - Determination of the Crosslinking Density of a Silicone Elastomer, Journal of Chemical Education, 2019-Jul [eric.ed.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00963E [pubs.rsc.org]
- 10. aeromarineproducts.com [aeromarineproducts.com]
- 11. siliconeab.com [siliconeab.com]
- 12. How to Troubleshoot Common Issues in Silicone Molding [siliconeplus.net]
- 13. re.public.polimi.it [re.public.polimi.it]
- 14. Time- and temperature-dependent crosslinking behaviour of a silicone resin - FAU CRIS [cris.fau.de]
- 15. real.mtak.hu [real.mtak.hu]
- 16. aeromarineproducts.com [aeromarineproducts.com]
- 17. customrubbersiliconemolds.com [customrubbersiliconemolds.com]
- 18. researchgate.net [researchgate.net]
- 19. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of Silicones Crosslinked with Tris(vinyldimethylsiloxy)methylsilane
Welcome to the technical support center for advanced silicone elastomers. This guide is specifically designed for researchers, scientists, and professionals working on the development of high-performance materials. Here, we delve into the nuances of improving the thermal stability of silicone networks, with a focus on systems utilizing Tris(vinyldimethylsiloxy)methylsilane as a key crosslinking agent. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the components and characteristics of these silicone systems.
Q1: What is this compound and what is its function?
A: this compound (CAS No. 60111-52-6) is a multi-functional organosilicon compound used as a crosslinking agent in addition-cure (hydrosilylation) silicone systems.[1][2] Each molecule contains three vinyldimethylsiloxy groups. The vinyl (CH=CH₂) groups are the reactive sites that undergo a hydrosilylation reaction with silicon-hydride (Si-H) functional groups on a base polymer, typically in the presence of a platinum catalyst. This reaction forms stable ethylene bridges, creating a three-dimensional, crosslinked elastomer network. Its trifunctional nature allows for the creation of a high crosslink density, which is fundamental to the material's final mechanical properties.
Q2: What are the primary mechanisms of thermal degradation in these silicone networks?
A: Silicone thermal degradation proceeds via two main pathways, depending on the atmosphere:
-
In an Inert Atmosphere (Pyrolysis): The dominant mechanism is depolymerization. The flexible siloxane backbone can form a loop, allowing a terminal group (especially a residual silanol, Si-OH) to attack a silicon atom further down the chain in a "back-biting" reaction.[3][4] This process cleaves the main chain and generates thermodynamically stable, volatile cyclic siloxane oligomers (e.g., D3, D4 cyclics), leading to significant mass loss with minimal char residue.[5]
-
In an Oxidative Atmosphere (Air): Degradation is more complex and involves free-radical reactions. At elevated temperatures, oxygen attacks the organic side groups (e.g., methyl groups on the silicone backbone). This initiates a radical chain reaction that can lead to further crosslinking, causing embrittlement, and eventual Si-C and C-H bond cleavage.[3][6] This process typically results in the formation of a stable silica (SiO₂) residue.[3]
Q3: What are the most effective general strategies for improving the thermal stability of silicones?
A: Improving thermal stability involves a multi-faceted approach targeting the known degradation mechanisms:
-
Polymer Backbone Modification: Replacing some methyl side groups with bulkier groups like phenyl groups (C₆H₅) significantly enhances thermal stability.[3][7] Phenyl groups increase the rigidity of the polymer backbone, sterically hindering the "back-biting" mechanism responsible for depolymerization.[7][8]
-
Incorporation of Thermal Stabilizers: Adding specific additives is crucial for preventing thermo-oxidative degradation. Metal oxides, particularly those of cerium and iron, are highly effective.[6][9] They function by capturing free radicals generated during oxidation through a redox cycle, thereby interrupting the degradation cascade.[6]
-
Use of Reinforcing Fillers: Fillers like fumed silica, carbon black, or certain ceramic particles can enhance thermal stability by improving mechanical strength and acting as heat sinks.[10][11] Proper surface treatment of these fillers is critical to ensure good dispersion and interaction with the polymer matrix.[12]
-
Control of Network Stoichiometry: The ratio of vinyl groups (from the crosslinker) to hydride groups (on the polymer) affects the final network structure. Optimizing this ratio is crucial for achieving a well-crosslinked network with minimal defects, which in turn enhances thermal stability.[13]
Section 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific issues encountered during your experiments.
Problem 1: Material shows lower-than-expected degradation temperature in an inert atmosphere (e.g., during TGA analysis in N₂).
-
Symptoms: Onset of degradation (Td5) is significantly below the expected range (>400°C). The material degrades rapidly, leaving very little char residue.
-
Root Cause Analysis: This pattern strongly suggests a depolymerization mechanism is being prematurely initiated. The most common culprits are acidic or basic residues that catalyze the "back-biting" reaction. A primary cause is the presence of residual silanol (Si-OH) groups in the polymer network.[4] These can arise from moisture contamination in the starting materials or an incomplete cure.
-
Solutions & Mitigation Strategies:
-
Post-Curing Protocol: Implement a post-curing step after the initial vulcanization. Heating the elastomer at a temperature slightly above its intended service temperature (e.g., 150-200°C) for several hours can drive off volatile components and ensure the crosslinking reaction goes to completion.
-
Ensure Anhydrous Conditions: Dry all starting materials (polymers, fillers, and crosslinker) before formulation. Handle materials in a low-humidity environment to prevent moisture absorption, which can lead to the formation of Si-OH groups.
-
Optimize Stoichiometry: An imbalance in the vinyl-to-hydride ratio can leave unreacted Si-H or vinyl groups. While a slight excess of Si-H is common, a large excess can lead to side reactions. Titrate your base polymer to confirm its exact Si-H content and adjust the amount of this compound accordingly.
-
Problem 2: Elastomer becomes brittle and discolored after heat aging in air.
-
Symptoms: The material hardens, loses flexibility, and may turn yellow or brown after being held at a high temperature (e.g., 250°C) in an oven.
-
Root Cause Analysis: This is a classic sign of thermo-oxidative degradation. Oxygen is attacking the methyl side chains, leading to radical-induced crosslinking and chain scission. The discoloration is a result of the formation of chromophoric oxidation byproducts.
-
Solutions & Mitigation Strategies:
-
Incorporate Metal Oxide Stabilizers: Add a small weight percentage (typically 1-5 phr) of a high-purity metal oxide stabilizer. Cerium (IV) oxide and Iron (III) oxide are industry standards. These additives act as radical scavengers, effectively terminating the oxidative chain reactions.[6][9] A synergistic effect can sometimes be found with complex oxides or by combining them with other additives like carbon nanotubes.[6][9]
-
Use Hindered Phenolic Antioxidants: For applications where metal-ion contamination is a concern, hindered phenolic antioxidants can be an excellent alternative.[14] These molecules are highly effective radical scavengers. Products like Omnistab AN 1135 can be incorporated to prevent both degradation and yellowing.[14]
-
Modify Polymer Backbone: If possible, formulate with a vinyl-methyl-phenyl-siloxane copolymer instead of a pure polydimethylsiloxane. The presence of phenyl groups significantly improves thermo-oxidative stability by both increasing steric hindrance and absorbing thermal energy.[8]
-
Problem 3: Inconsistent thermal stability results between different production batches.
-
Symptoms: TGA curves and heat aging performance vary significantly from one batch of material to the next, even when using the same formulation.
-
Root Cause Analysis: Inconsistency often points to process variables rather than the formulation itself. The most likely cause is inadequate or inconsistent dispersion of fillers and stabilizers. An agglomerate of filler can act as a stress concentrator and a site for premature degradation.
-
Solutions & Mitigation Strategies:
-
Standardize Mixing Procedures: Use a high-shear mixer or a two-roll mill for incorporating fillers and additives. Document and standardize the mixing time, speed, and order of addition to ensure batch-to-batch consistency.
-
Use Surface-Treated Fillers: Employ fillers (especially silica) that have been surface-treated with agents like silane coupling agents. This treatment makes the filler surface more compatible with the silicone matrix, preventing agglomeration and promoting a uniform dispersion.[12]
-
Implement Quality Control on Raw Materials: Ensure the purity and specifications (e.g., moisture content, functional group concentration) of your incoming raw materials are consistent.
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 3.1: Baseline Formulation and Curing
-
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS), 100 parts
-
This compound, parts per hundred rubber (phr) adjusted based on the Si-H content of the PDMS (target a 1.2:1 SiH:Vinyl molar ratio)
-
Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst), 10 ppm Pt
-
Inhibitor (e.g., 2-methyl-3-butyn-2-ol), 0.1 phr
-
-
Procedure:
-
In a planetary mixer, combine the PDMS polymer and the inhibitor. Mix for 5 minutes.
-
Add the this compound crosslinker and mix for another 5 minutes until homogeneous.
-
Add the platinum catalyst and mix for 2 minutes. Be aware that the pot life begins now.
-
De-gas the mixture in a vacuum chamber until bubbling ceases.
-
Pour the mixture into a pre-heated mold and cure at 120°C for 15 minutes.
-
(Optional but Recommended) Post-cure the demolded sample in an air-circulating oven at 150°C for 4 hours.
-
Protocol 3.2: Characterization of Thermal Stability via TGA
-
Sample Preparation: Prepare a small sample (5-10 mg) from the cured elastomer. Ensure the sample is representative of the bulk material.
-
TGA Instrument Setup:
-
Atmosphere: High-purity Nitrogen (for pyrolysis) or Air (for thermo-oxidative stability).
-
Flow Rate: 50 mL/min.
-
Heating Program: Ramp from 30°C to 800°C at a rate of 10°C/min.
-
-
Data Analysis:
-
Determine the Td5 and Td10 : The temperatures at which 5% and 10% mass loss occurs, respectively. These are key indicators of the onset of degradation.
-
Determine the Tmax : The temperature at which the rate of mass loss is highest (from the derivative of the TGA curve).
-
Record the Char Yield : The percentage of mass remaining at the end of the test (e.g., at 800°C).
-
| Parameter | Significance in Nitrogen | Significance in Air |
| Td5 / Td10 | Indicates resistance to depolymerization. Higher is better. | Indicates resistance to the onset of oxidation. Higher is better. |
| Tmax | Temperature of maximum depolymerization rate. | Temperature of maximum oxidative degradation rate. |
| Char Yield | Typically very low (<5%). A higher yield might indicate side reactions. | Represents the formation of a stable silica residue. Higher yield indicates more complete oxidation of organic groups. |
| A guide to interpreting TGA data for silicone elastomers. |
Section 4: Visualizing the Chemistry
Understanding the molecular-level events is key to mastering material performance.
4.1 Hydrosilylation Crosslinking
The fundamental curing reaction creates the elastomer network. The platinum catalyst facilitates the addition of a silicon-hydride bond across the vinyl double bond.
4.3 Metal Oxide Stabilization Mechanism
Cerium and iron oxides interrupt the oxidative degradation cycle by neutralizing alkyl radicals, getting reduced in the process, and then being re-oxidized by peroxy radicals to complete the catalytic cycle.
Section 5: References
-
Factors Determining Unique Thermal Resistance and Surface Properties of Silicone-Containing Composites. (n.d.). PMC - NIH. Retrieved January 21, 2026, from
-
How to Boost Silicone Rubber's Thermal Stability? (2025). Patsnap Eureka. Retrieved January 21, 2026, from
-
Effects of types of fillers and filler loading on the properties of silicone rubber composites. (2025). ResearchGate. Retrieved January 21, 2026, from
-
The Effect of different Filler Systems on Silicone Elastomers. (2023). ediss.sub.hamburg. Retrieved January 21, 2026, from
-
Thermal Properties of Heat Conductive Silicone Rubber Filled with Hybrid Fillers. (n.d.). ResearchGate. Retrieved January 21, 2026, from
-
Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. (n.d.). PMC - NIH. Retrieved January 21, 2026, from
-
Improve the thermal stability of silicone adhesives. (2023). Partners in Chemicals. Retrieved January 21, 2026, from
-
Designing reliable silicone elastomers for high-temperature applications. (n.d.). ResearchGate. Retrieved January 21, 2026, from
-
Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. Gelest, Inc.. Retrieved January 21, 2026, from
-
High-Temperature Antioxidant Screening for Silicone Oil. (n.d.). ResearchGate. Retrieved January 21, 2026, from
-
Effect of thermal conductive fillers and hardness thermal conductivity of silicone elastomers. (n.d.). ResearchGate. Retrieved January 21, 2026, from
-
Enhanced thermal oxidative stability of silicone rubber by using cerium-ferric complex oxide as thermal oxidative stabilizer. (2025). ResearchGate. Retrieved January 21, 2026, from
-
Kinetic aspects of the thermal degradation of poly(dimethyl siloxane) and poly(dimethyl diphenyl siloxane). (2025). ResearchGate. Retrieved January 21, 2026, from
-
The improved thermal oxidative stability of silicone rubber by using iron oxide and carbon nanotubes as thermal resistant additives. (2025). ResearchGate. Retrieved January 21, 2026, from
-
This compound. (2024). ChemBK. Retrieved January 21, 2026, from
-
Antioxidant Silicone Elastomers without Covalent Cross-Links. (2023). PMC - NIH. Retrieved January 21, 2026, from
-
How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. (2018). MDPI. Retrieved January 21, 2026, from
-
Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. (2021). PMC - NIH. Retrieved January 21, 2026, from
-
Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. (2025). NIH. Retrieved January 21, 2026, from
-
Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. (2021). RSC Publishing. Retrieved January 21, 2026, from
-
Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. (n.d.). MDPI. Retrieved January 21, 2026, from
-
This compound, CasNo.60111-52-6. (n.d.). Kunshan Push Trading Co.,LTD. Retrieved January 21, 2026, from
-
This compound. (n.d.). gsrs. Retrieved January 21, 2026, from
-
This compound. (n.d.). Chongqing Chemdad Co.. Retrieved January 21, 2026, from
-
Polydimethylsiloxane thermal degradation. Part 2. The degradation mechanisms. (2025). ResearchGate. Retrieved January 21, 2026, from
Sources
- 1. chembk.com [chembk.com]
- 2. This compound, CasNo.60111-52-6 Kunshan Push Trading Co.,LTD China (Mainland) [pushchem.lookchem.com]
- 3. gelest.com [gelest.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Boost Silicone Rubber's Thermal Stability? [eureka.patsnap.com]
- 11. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 12. Factors Determining Unique Thermal Resistance and Surface Properties of Silicone-Containing Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. partinchem.com [partinchem.com]
Validation & Comparative
A Comparative Performance Analysis: Tris(vinyldimethylsiloxy)methylsilane versus Other Vinyl Silane Crosslinkers in High-Performance Polymers
For researchers, scientists, and drug development professionals engaged in the formulation of advanced polymers, the selection of an appropriate crosslinking agent is a critical determinant of final material properties. This guide provides an in-depth technical comparison of Tris(vinyldimethylsiloxy)methylsilane, a trifunctional vinyl silane, against other commonly employed vinyl silane crosslinkers. By examining the interplay between molecular architecture and performance outcomes, this document aims to equip formulators with the insights necessary to optimize their polymer systems for specific and demanding applications.
Introduction to Vinyl Silane Crosslinkers: The Bridge Between Chains
Vinyl silanes are a class of organosilicon compounds that play a pivotal role in the crosslinking of various polymers, most notably polyethylene and silicone elastomers.[1][2] These bifunctional molecules possess both a reactive vinyl group (-CH=CH2) and hydrolyzable alkoxy or acetoxy groups.[1][2] This dual reactivity allows them to form stable covalent bonds, creating a three-dimensional network from linear polymer chains. This network structure is the primary reason for the significant enhancements observed in the mechanical properties, thermal stability, and chemical resistance of the crosslinked polymer.[1]
The crosslinking mechanism can proceed via two primary pathways:
-
Moisture Curing: In this process, the alkoxy groups on the silane hydrolyze in the presence of moisture to form silanol groups (Si-OH). These silanols then condense with each other to form stable siloxane bonds (Si-O-Si), creating the crosslinked network. This method is extensively used for crosslinking polyethylene (PEX) in applications like pipes and cable insulation.
-
Addition Cure (Hydrosilylation): This mechanism is predominant in silicone rubber formulations. It involves the platinum-catalyzed addition reaction between the vinyl groups of the crosslinker and silicon-hydride (Si-H) groups on a base polymer.[3] This reaction is highly efficient and does not produce byproducts, making it ideal for sensitive applications such as medical devices and electronics.[4][5]
The choice of vinyl silane crosslinker, particularly its functionality (the number of vinyl groups per molecule), has a profound impact on the final properties of the cured material.
Profile of a Multifunctional Crosslinker: this compound
This compound, with the CAS Number 60111-52-6, is a unique crosslinking agent due to its trifunctional nature.[6][7][8][9] Its molecular structure features three vinyl-terminated dimethylsiloxy groups attached to a central methylsilane core.
| Property | Value |
| CAS Number | 60111-52-6 |
| Molecular Formula | C13H30O3Si4 |
| Molecular Weight | 346.72 g/mol [8] |
| Appearance | Colorless to light yellow liquid[6] |
| Boiling Point | ~225 °C[6] |
| Density | ~0.89 - 0.94 g/cm³[6][9] |
The presence of three reactive vinyl groups allows for the formation of a more densely crosslinked and complex network compared to difunctional or monofunctional vinyl silanes. This structural characteristic is the foundation for its distinct performance profile.
Comparative Performance Analysis
This section will compare the anticipated performance of this compound with other common vinyl silane crosslinkers, such as the difunctional divinyltetramethyldisiloxane and monofunctional vinyltrimethoxysilane (VTMO) and vinyltriethoxysilane (VTEO). The comparison will be based on key performance indicators crucial for material selection.
Cure Characteristics and Crosslink Density
The functionality of a crosslinker directly influences the cure kinetics and the resulting crosslink density.
-
This compound (Trifunctional): The presence of three vinyl groups per molecule is expected to lead to a faster cure rate and a higher crosslink density at equivalent molar concentrations compared to lower functionality crosslinkers.[5] A higher crosslink density generally translates to a more rigid and robust material.[10]
-
Divinyltetramethyldisiloxane (Difunctional): As a difunctional crosslinker, it forms linear connections between polymer chains. The resulting network is less dense than that formed by a trifunctional crosslinker.
-
Vinyltrimethoxysilane (VTMO) / Vinyltriethoxysilane (VTEO) (Monofunctional Vinyl Group): These are primarily used in moisture-curing systems where they are first grafted onto the polymer backbone. The crosslinking then occurs through the hydrolysis and condensation of their three alkoxy groups. In addition-cure systems, their single vinyl group would act as a chain extender or a point of attachment to the network, but they would not be the primary crosslinking agent between two polymer chains.
Expected Impact on Cure Profile and Crosslink Density:
| Crosslinker | Functionality (Vinyl Groups) | Expected Cure Rate | Expected Crosslink Density |
| This compound | 3 | High | High |
| Divinyltetramethyldisiloxane | 2 | Moderate | Moderate |
| Vinyltrimethoxysilane (in addition cure) | 1 | (Chain Extender) | Low (as primary crosslinker) |
Mechanical Properties
The mechanical properties of a crosslinked polymer are a direct consequence of its network structure.
-
This compound: The higher crosslink density imparted by this trifunctional crosslinker is anticipated to result in a silicone elastomer with:
-
Higher Hardness (Durometer): A more tightly bound network restricts polymer chain mobility, leading to a harder material.[5]
-
Higher Tensile Strength: The increased number of crosslinks can better distribute stress throughout the material, leading to a higher force required to cause failure.[11]
-
Lower Elongation at Break: The restricted chain movement that increases hardness and tensile strength also reduces the extent to which the material can stretch before breaking.[11]
-
-
Other Vinyl Silanes: Difunctional crosslinkers will likely yield elastomers with a more moderate balance of hardness and elongation. The specific mechanical properties will also be influenced by the chain length of the crosslinker itself.
Anticipated Mechanical Properties of Cured Silicone Elastomer:
| Property | This compound | Divinyltetramethyldisiloxane |
| Hardness (Shore A) | Higher | Lower |
| Tensile Strength (MPa) | Higher | Lower |
| Elongation at Break (%) | Lower | Higher |
Note: These are expected trends. Absolute values depend on the complete formulation, including the base polymer, filler type and loading, and cure conditions.[3]
Thermal Stability
The thermal stability of a silicone elastomer is influenced by the strength of the siloxane backbone and the integrity of the crosslinked network.
-
This compound: A more densely crosslinked network can enhance thermal stability by restricting the molecular motions that lead to thermal degradation.[12][13] The increased connectivity can help to better dissipate thermal energy and slow the unzipping mechanism of polymer degradation.[13]
-
Other Vinyl Silanes: While all siloxane networks exhibit good thermal stability, the degree of stability can be influenced by the crosslink density.[12][13]
It is important to note that other factors, such as the presence of phenyl groups in the polymer backbone, can also significantly enhance thermal stability.[13]
Experimental Protocols
To empirically validate the performance differences discussed, the following experimental protocols are recommended.
Sample Preparation
-
Formulation: Prepare silicone elastomer formulations with a consistent base polymer (e.g., vinyl-terminated polydimethylsiloxane), a hydride-functional crosslinking agent (e.g., methylhydrosiloxane-dimethylsiloxane copolymer), and a platinum catalyst. The variable will be the vinyl silane crosslinker, which should be added at equimolar concentrations of vinyl groups to ensure a fair comparison.
-
Mixing: Thoroughly mix the components, ensuring a homogenous dispersion. A two-roll mill or a planetary mixer is recommended.
-
Degassing: De-gas the mixture under vacuum to remove any entrapped air.
-
Curing: Cure the samples in a heated press at a specified temperature and time (e.g., 150°C for 15 minutes).
-
Post-curing: Post-cure the samples in an oven (e.g., at 200°C for 4 hours) to remove any volatile byproducts and ensure complete crosslinking.
Performance Evaluation
-
Cure Characteristics: Analyze the cure kinetics using a moving die rheometer (MDR) to determine parameters such as scorch time, cure rate index, and maximum torque.
-
Mechanical Properties:
-
Hardness: Measure the Shore A durometer according to ASTM D2240.
-
Tensile Strength and Elongation: Test dumbbell-shaped specimens using a universal testing machine according to ASTM D412.
-
-
Thermal Stability: Perform thermogravimetric analysis (TGA) to determine the onset of thermal degradation and the char yield.
-
Crosslink Density: Determine the crosslink density by swelling experiments in a suitable solvent (e.g., toluene) and applying the Flory-Rehner equation.
Visualizing the Concepts
Chemical Structures
Caption: Figure 1: Chemical Structures of Vinyl Silane Crosslinkers
Crosslinking Network Formation
Caption: Figure 2: Schematic of Crosslinked Networks
Experimental Workflow
Caption: Figure 3: Experimental Workflow for Performance Evaluation
Conclusion and Future Perspectives
The selection of a vinyl silane crosslinker is a critical decision in the formulation of high-performance polymers. This compound, with its trifunctional vinyl structure, offers the potential to create more densely crosslinked networks, which is expected to translate into materials with higher hardness, increased tensile strength, and enhanced thermal stability, albeit with potentially reduced elongation. In contrast, difunctional vinyl silanes are likely to provide a more balanced set of mechanical properties.
While direct, publicly available experimental data quantitatively comparing this compound to other vinyl silanes is limited, the principles of polymer chemistry provide a strong foundation for predicting its performance characteristics. For applications requiring maximum rigidity, strength, and thermal resistance, this compound presents a compelling option. However, for applications where flexibility and high elongation are paramount, a difunctional crosslinker may be more suitable.
Further research involving direct, side-by-side comparisons under controlled conditions is necessary to fully elucidate the performance advantages and trade-offs of this multifunctional crosslinker. Such studies would be invaluable to formulators seeking to push the boundaries of material performance in critical applications.
References
-
Vinyltris(methylethylketoxime)silane: A Versatile Crosslinker for Silicone Sealants and RTV Silicone Rubber. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Organo Bifunctional Silane Effects on the Vibration, Thermal, and Mechanical Properties of a Vinyl-Group-Containing Silicone Rubber/Natural Rubber/Silica Compound. ResearchGate. [Link]
-
How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. MDPI. [Link]
-
How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. ResearchGate. [Link]
-
The Influence of Vinylsilane on Various Properties of Silicone Rubber. SiSiB Silicones. [Link]
-
Vinyl Silanes for Crosslinking and Adhesion Promotion. Silico. [Link]
-
Adhesion enhancement for liquid silicone rubber and different surface by organosilane and Pt catalyst at room temperature. Indian Academy of Sciences. [Link]
-
Vinyl-Functional Silicones. Gelest Technical Library. [Link]
-
This compound. ChemBK. [Link]
-
This compound. gsrs. [Link]
-
Modifications of Textile Materials with Functional Silanes, Liquid Silicone Softeners, and Silicone Rubbers—A Review. MDPI. [Link]
-
Thermally Stable Elastomers: A Review. DTIC. [Link]
-
Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. SiSiB SILICONES. [Link]
-
Crosslinking of siloxane elastomers. ResearchGate. [Link]
-
Effect of Vinyl-Terminated Silicone Oil Chain Length and Reinforcing Agent on the Properties of Silicone Rubber. ResearchGate. [Link]
-
This compound. Chongqing Chemdad Co.. [Link]
-
Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents. Hubei Co-Formula Material Tech Co.,Ltd.. [Link]
-
Vinyl ester resin modified with silicone-based additives: III. Curing kinetics. ResearchGate. [Link]
-
REACTIVE SILICONES: forging new polymer links. Gelest. [Link]
-
Solid and liquid silicone rubber - material and processing guidelines. Wacker Chemie AG. [Link]
-
Aspects of the crosslinking of polyethylene with vinyl silane. ResearchGate. [Link]
-
Comparison of cross-link density of silicone rubber vulcanizates... ResearchGate. [Link]
-
Preparation and curing reaction kinetics of liquid vinyl silicone resin. ResearchGate. [Link]
-
REACTIVE SILICONES: - forging new polymer links. Amazon S3. [Link]
Sources
- 1. silicorex.com [silicorex.com]
- 2. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. chembk.com [chembk.com]
- 7. No results for search term "3H-SIT8725.0" | CymitQuimica [cymitquimica.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of Vinylsilane on Various Properties of Silicone Rubber - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Tris(vinyldimethylsiloxy)methylsilane and Tetravinylsilane as Crosslinking Agents in High-Performance Elastomers
For researchers and professionals in materials science and drug development, the selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of elastomeric materials. This guide provides an in-depth comparative analysis of two vinylsilane crosslinkers: Tris(vinyldimethylsiloxy)methylsilane and tetravinylsilane. By examining their molecular architecture, reactivity, and impact on the mechanical properties of elastomers, this document serves as a technical resource to inform the selection of the optimal crosslinking strategy for specific applications.
Molecular Architecture and its Influence on Crosslinking
The performance of a crosslinking agent is intrinsically linked to its molecular structure. This compound and tetravinylsilane, while both featuring reactive vinyl groups, possess distinct structural characteristics that influence their incorporation and function within an elastomer matrix.
This compound is characterized by a central methylsilane core to which three vinyldimethylsiloxy groups are attached. This structure provides three reactive sites for crosslinking. The presence of flexible siloxane linkages (Si-O-Si) imparts a degree of rotational freedom and spacing between the vinyl groups.
Tetravinylsilane , in contrast, has a more compact and rigid structure with four vinyl groups directly bonded to a central silicon atom. This tetra-functional nature offers a higher theoretical crosslink density.
Figure 2: Curing mechanisms for silicone elastomers.
Comparative Performance in Elastomers: A Data-Driven Analysis
Table 2: Expected Impact on Mechanical Properties of a High-Temperature Vulcanized (HTV) Silicone Rubber
| Mechanical Property | This compound | Tetravinylsilane | Rationale |
| Tensile Strength (MPa) | Moderate to High | High | Tetravinylsilane's higher functionality and compact structure can lead to a higher crosslink density, generally correlating with increased tensile strength. [1] |
| Elongation at Break (%) | High | Moderate | The flexible siloxane linkages in this compound can allow for greater chain mobility and extension before failure, resulting in higher elongation. |
| Tear Strength (kN/m) | Good | Very Good | Higher crosslink density from tetravinylsilane can enhance the energy required to propagate a tear. [1] |
| Hardness (Shore A) | Lower | Higher | Increased crosslink density typically results in a harder, less flexible material. |
| Thermal Stability | Good | Excellent | A more densely crosslinked network, as expected with tetravinylsilane, can improve thermal stability by restricting polymer chain movement at elevated temperatures. |
Note: The values presented are illustrative and can vary significantly based on the base elastomer, filler type and loading, and curing conditions.
Experimental Protocol: A Framework for Comparative Evaluation
To provide a robust and objective comparison, a standardized experimental protocol is essential. The following methodology outlines the steps for preparing and testing silicone elastomer samples with each crosslinking agent.
Materials and Formulation
-
Base Polymer: High-consistency vinyl-functional silicone rubber (e.g., with a vinyl content of 0.1-0.2 mol%).
-
Reinforcing Filler: Fumed silica (e.g., 30-40 parts per hundred rubber - phr).
-
Crosslinking Agents:
-
This compound
-
Tetravinylsilane
-
-
Curing Agent: Dicumyl peroxide (for peroxide cure) or a platinum catalyst and a hydride-functional crosslinker (for addition cure).
-
Processing Aid: Hydroxy-terminated polydimethylsiloxane (PDMS) oil.
Compounding and Curing Procedure
-
Mastication: The base silicone rubber is initially softened on a two-roll mill.
-
Filler Incorporation: Fumed silica and the processing aid are gradually added to the rubber and milled until a homogeneous mixture is achieved.
-
Crosslinker Addition: The respective vinylsilane crosslinker is added to the compound and thoroughly mixed. The molar concentration of vinyl groups should be kept constant between the two formulations for a fair comparison.
-
Curing Agent Addition: The curing agent (peroxide or platinum catalyst system) is added at a low mill temperature to prevent premature curing (scorching).
-
Molding and Curing: The compounded rubber is then compression molded into sheets of the desired thickness at a specific temperature and pressure (e.g., 170°C for 10 minutes for a peroxide cure).
-
Post-Curing: The cured sheets are post-cured in an oven (e.g., at 200°C for 4 hours) to remove volatile byproducts and stabilize the material properties.
Figure 3: Experimental workflow for elastomer preparation.
Mechanical Property Testing
All mechanical tests should be performed on standardized specimens die-cut from the cured sheets and conditioned at a standard temperature and humidity.
-
Tensile Strength and Elongation at Break: These properties are determined according to ASTM D412 using a universal testing machine. [2]Dumbbell-shaped specimens are pulled at a constant rate of speed until they rupture. [3]* Tear Strength: The tear resistance is measured following the procedures outlined in ASTM D624 . [4]This test measures the force required to propagate a tear in a specimen. [5][6]* Hardness: The durometer hardness (Shore A) is measured using a durometer according to ASTM D2240 .
Conclusion and Recommendations
The choice between this compound and tetravinylsilane as a crosslinking agent for elastomers depends on the desired balance of properties for the final application.
-
This compound is likely to be the preferred choice when high elongation and flexibility are paramount. The longer, more flexible crosslinks it forms can contribute to a softer, more extensible elastomer.
-
Tetravinylsilane is the logical selection when high tensile strength, tear strength, and thermal stability are the primary requirements. Its ability to create a denser, more rigid crosslinked network makes it suitable for applications demanding high mechanical robustness and performance at elevated temperatures.
It is imperative for researchers and developers to conduct their own comparative studies using a standardized experimental protocol, such as the one outlined in this guide, to determine the optimal crosslinking agent and concentration for their specific elastomer formulation and performance targets.
References
Sources
- 1. Experimental Study of the Effect of Tetraethoxysilane on Mechanical Properties of Silicone Rubber - Polyurethane Blend | Migration Letters [migrationletters.com]
- 2. testresources.net [testresources.net]
- 3. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 4. How to Perform a Rubber & Elastomer Tear Strength Test - ASTM D624 - ADMET [admet.com]
- 5. powermachinerymm.com [powermachinerymm.com]
- 6. ASTM D624 Elastomer Tear Strength Testing - ADMET Canada [admetinc.ca]
A Senior Application Scientist's Guide to Evaluating the Mechanical Properties of Silicones Crosslinked with Different Vinyl Siloxanes
For researchers, scientists, and drug development professionals, the selection of a silicone elastomer with the appropriate mechanical properties is a critical decision that can significantly impact the performance and reliability of a final product. The versatility of silicone chemistry allows for a wide range of properties, largely dictated by the crosslinking strategy employed. This guide provides an in-depth, objective comparison of the mechanical properties of silicones crosslinked with various vinyl siloxanes, supported by experimental data and protocols. We will explore how the choice of vinyl siloxane—from linear and cyclic molecules to complex resins—fundamentally alters the resulting elastomer's performance.
The Central Role of Vinyl Siloxanes in Hydrosilylation Curing
The most prevalent method for curing high-performance silicone elastomers is platinum-catalyzed hydrosilylation. This addition reaction involves the formation of a stable ethyl bridge between a vinyl-functional siloxane and a hydride-functional siloxane, creating a crosslinked network. A key advantage of this method is the absence of byproducts, which ensures minimal shrinkage and good dimensional stability in the cured part.[1][2]
The architecture of the vinyl siloxane component is a primary determinant of the final network structure and, consequently, the elastomer's mechanical profile. The concentration and location of vinyl groups (pendant or terminal), the molecular weight of the polymer backbone, and the overall geometry of the crosslinking molecule are all critical variables that can be tuned to achieve desired properties.
Comparative Analysis of Vinyl Siloxane Crosslinkers
The selection of a vinyl siloxane crosslinker is a pivotal decision in silicone formulation. Different structures impart distinct characteristics to the final elastomer. Here, we compare three common classes of vinyl siloxane crosslinkers:
-
Linear Vinyl-Terminated Polydimethylsiloxanes (VTPDMS): These are linear siloxane chains with vinyl groups at each end.[3] Their flexibility and the ability to vary their chain length allow for a broad range of crosslink densities and mechanical properties.[4]
-
Cyclic Vinyl Siloxanes: A prominent example is 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (D4V). Its rigid, cyclic structure and tetra-functionality can create a more defined and tightly crosslinked network.[5]
-
Vinyl MQ Resins: These are three-dimensional, cage-like structures with vinyl functionality. They are frequently used as reinforcing agents to significantly enhance the mechanical strength of silicone elastomers.[6]
The following table summarizes the typical influence of these crosslinker types on the mechanical properties of a silicone elastomer.
| Crosslinker Type | Structure | Typical Impact on Mechanical Properties |
| Linear VTPDMS | Linear, flexible chains with terminal vinyl groups. | Offers a good balance of tensile strength and elongation. Higher molecular weight VTPDMS generally leads to softer, more flexible elastomers with higher elongation at break. |
| Cyclic Vinyl Siloxanes | Rigid, multi-functional cyclic structures. | Tends to create a higher crosslink density, resulting in increased hardness (durometer) and modulus, but potentially lower elongation at break. |
| Vinyl MQ Resins | 3D cage-like silicate structures with vinyl groups. | Acts as a potent reinforcing agent, significantly increasing tensile strength, tear strength, and hardness.[7] |
Note: The values presented are illustrative and can vary significantly based on the complete formulation, including the molecular weight of the base polymer, the ratio of vinyl to hydride groups, and the type and loading of fillers.[5]
The Critical Influence of Vinyl Content
The concentration of vinyl groups in the silicone formulation directly correlates with the potential crosslink density of the cured elastomer. However, the relationship between vinyl content and mechanical properties is not always linear.
An increase in vinyl content generally leads to a higher crosslink density, which in turn increases the hardness of the material.[1] However, the effect on tensile and tear strength can be more complex. Initially, increasing the vinyl content can improve these properties. But beyond an optimal point, the network can become too tightly crosslinked, leading to a more brittle material with reduced tensile strength and elongation at break.[8]
One study demonstrated that as the vinyl content in a methyl vinyl silicone oil increased from 1% to 5%, the Shore hardness, tensile strength, elongation at break, and tear strength all initially increased and then subsequently decreased, illustrating the importance of optimizing this parameter.[8] Another investigation found that with an increase in vinyl content from 0.1% to 0.6%, the hardness increased, while the tensile strength and tear strength decreased.[1]
Advanced formulation techniques involve blending silicone gums with different vinyl contents. This approach creates a non-uniform distribution of crosslinking points, which has been shown to enhance tearing strength and tensile modulus compared to formulations with a single vinyl content.[9]
Experimental Design for Comparative Evaluation
To objectively compare the mechanical properties of silicones crosslinked with different vinyl siloxanes, a structured experimental approach is essential.
Diagram of the Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Mechanical Properties of a New Vinyl Polyether Silicone in Comparison to Vinyl Polysiloxane and Polyether Elastomeric Impression Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Vinyl Content on Mechanical Property and Electrical Tree Initiation in Silicone Rubber | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Crosslinking Efficiency: Tris(vinyldimethylsiloxy)methylsilane vs. Linear Vinyl-Terminated PDMS
For researchers, scientists, and drug development professionals working with silicone elastomers, the choice of crosslinking agent is a critical determinant of the final material's performance. The architecture of the crosslinker dictates the topology of the resulting polymer network, profoundly influencing its mechanical properties, cure kinetics, and stability. This guide provides an in-depth comparison of two distinct vinyl-functional crosslinkers used in platinum-catalyzed addition-cure systems: the compact, multi-functional molecule, Tris(vinyldimethylsiloxy)methylsilane, and conventional linear vinyl-terminated polydimethylsiloxane (PDMS) oligomers.
Molecular Architecture: A Tale of Two Crosslinkers
The fundamental difference between these two crosslinkers lies in their molecular structure, which in turn governs how they build a three-dimensional network.
-
Linear Vinyl-Terminated PDMS: These are relatively long, flexible chains with a single vinyl group at each end. They act as bridges, connecting two hydride-functional siloxane polymer chains. The length and flexibility of these crosslinkers mean that the resulting network has relatively long, flexible segments between crosslink points.
-
This compound: This is a small, star-shaped molecule with a central methylsilane core from which three short vinyldimethylsiloxy arms radiate. This compact structure offers three reactive vinyl sites in close proximity, enabling it to act as a highly efficient, high-functionality network node.
Below is a diagram illustrating the distinct molecular structures.
The Crosslinking Mechanism: Platinum-Catalyzed Hydrosilylation
Both crosslinkers participate in the same fundamental chemical reaction: hydrosilylation. In this addition reaction, a platinum catalyst facilitates the addition of a silicon-hydride (Si-H) bond from a hydride-functional siloxane polymer across the carbon-carbon double bond of the vinyl group.[1][2] This reaction is highly efficient and forms a stable ethylene bridge, creating a robust Si-C-C-Si linkage without generating any byproducts.[3]
The key difference arises from the functionality of the crosslinker. A linear, difunctional crosslinker can connect two polymer chains. In contrast, this compound, with its three vinyl groups, can connect up to three polymer chains, creating a much denser and more rigid network node.
Comparative Performance Analysis
The structural differences between this compound and linear vinyl-terminated PDMS lead to significant variations in crosslinking efficiency and the final properties of the cured elastomer. A higher functionality crosslinker is expected to create a more densely crosslinked network.[4][5]
Cure Kinetics and Rheology
The rate of cure and the time to gelation can be monitored using oscillatory rheometry. The gel point, where the material transitions from a liquid to a solid-like state, is a key parameter. Due to its higher functionality, this compound can form a network structure more rapidly. Even with a lower molar concentration, it can achieve the critical gel point faster than a linear difunctional crosslinker.
However, the compact structure of this compound may introduce steric hindrance, potentially slowing the reaction rate of its third vinyl group compared to the more accessible groups on a linear chain.[6] The overall cure time will therefore depend on a balance between its high functionality and potential steric effects. Rheological studies are essential to characterize these cure profiles under specific processing conditions.[7][8]
Crosslink Density and Mechanical Properties
Crosslink density is a measure of the number of crosslinks per unit volume of material and is a primary determinant of mechanical properties.[9][10] It can be estimated using swelling experiments and the Flory-Rehner equation.[11]
This compound is hypothesized to be a more efficient crosslinker, meaning that a lower weight percentage is required to achieve a target crosslink density compared to a linear vinyl-terminated PDMS. This efficiency stems from its ability to form a network node connecting multiple polymer chains.[11] The resulting network is expected to be more tightly bound, leading to:
-
Higher Hardness (Durometer): Increased resistance to indentation.
-
Higher Tensile Modulus: The material is stiffer and requires more stress to achieve a given amount of strain.
-
Lower Elongation at Break: The tighter network restricts chain mobility, reducing the extent to which the material can stretch before breaking.
-
Improved Compression Set: The robust network structure is better able to recover its original shape after prolonged compressive stress.
The following table summarizes the expected performance differences based on these principles. The data presented is representative and intended for comparative purposes. Actual values will depend on the specific formulation, including the molecular weight of the base polymer, the precise concentrations of all components, and the cure conditions.
| Property | Test Standard | This compound | Linear Vinyl-Terminated PDMS | Causality |
| Cure Characteristics | ||||
| Gel Time (at constant temp.) | ISO 6502 / ASTM D5289 | Faster | Slower | Higher functionality allows for quicker network formation at lower conversion.[12] |
| Physical Properties | ||||
| Crosslink Density (mol/cm³) | Swelling (Flory-Rehner) | Higher | Lower | Trifunctional nature creates more network connection points for a given mass.[4] |
| Hardness (Shore A) | ASTM D2240 | 50 | 35 | Denser network provides greater resistance to deformation.[5] |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | ASTM D412 | 8.5 | 6.0 | Tighter network structure can better distribute stress. |
| 100% Modulus (MPa) | ASTM D412 | 2.5 | 1.0 | Higher crosslink density results in a stiffer material.[10] |
| Elongation at Break (%) | ASTM D412 | 350 | 550 | Restricted chain mobility in a denser network limits stretchability.[4] |
| Compression Set (22h @ 175°C) | ASTM D395 | 15% | 25% | A more perfectly formed network leads to better elastic recovery. |
| Thermal Stability | ASTM D573 | Higher | Standard | The stable Si-C bonds are common to both; differences may arise from network perfection.[3] |
Experimental Protocols
To validate these comparative performance metrics, a structured experimental workflow is required. The following protocols outline the key steps for a direct comparison.
Materials
-
Base Polymer: Vinyl-terminated polydimethylsiloxane (PDMS), viscosity 10,000 cSt.
-
Hydride Crosslinker: Methylhydrosiloxane-dimethylsiloxane copolymer (e.g., HMS-301).
-
Vinyl Crosslinker 1: this compound.
-
Vinyl Crosslinker 2: Linear vinyl-terminated PDMS, low viscosity (e.g., 100 cSt).
-
Catalyst: Platinum-divinyltetramethyldisiloxane complex in xylene (Karstedt's catalyst).
-
Inhibitor (Optional): To control working time (e.g., 1,3,5,7-Tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane).
Formulation and Curing
The fundamental principle is to maintain a consistent molar ratio of Si-H groups to vinyl groups across both formulations.
-
Calculate Molar Equivalents: Determine the molar concentration of vinyl groups in both "this compound" and the linear vinyl-terminated PDMS.
-
Formulation: Prepare two masterbatches.
-
Formulation A: Base Polymer + this compound.
-
Formulation B: Base Polymer + Linear Vinyl-Terminated PDMS. The amount of each vinyl crosslinker should be adjusted to provide the same total molar quantity of vinyl groups.
-
-
Mixing: To each formulation, add the hydride crosslinker to achieve a target Si-H:Vinyl molar ratio (e.g., 1.2:1). Add the platinum catalyst (e.g., 10 ppm).
-
Degassing: Place the mixtures in a vacuum chamber to remove entrapped air bubbles.
-
Curing: Pour the mixtures into appropriate molds for mechanical testing. Cure in a convection oven at a specified temperature (e.g., 120°C) for a set time (e.g., 30 minutes).
Characterization
-
Rheometry: Use a parallel-plate rheometer to monitor the storage (G') and loss (G'') moduli as a function of time at the curing temperature to determine gel time and cure rate.[13]
-
Swelling Studies: Immerse cured samples of known weight in a good solvent (e.g., toluene) for 72 hours. Measure the swollen weight and then the dry weight after solvent removal to calculate the volume fraction of polymer and determine crosslink density via the Flory-Rehner equation.[14]
-
Mechanical Testing: Use a universal testing machine to perform tensile tests according to ASTM D412 to determine tensile strength, modulus, and elongation at break. Measure hardness using a durometer according to ASTM D2240.
Conclusion and Application Insights
The choice between this compound and a linear vinyl-terminated PDMS is a trade-off between processing and final performance.
This compound is the superior choice for applications demanding high stiffness, low compression set, and excellent thermal and mechanical stability. Its high crosslinking efficiency allows for the formulation of harder elastomers and can potentially reduce the total amount of crosslinker required. This makes it ideal for high-performance seals, gaskets, and components in medical devices that must withstand repeated sterilization cycles.
Linear vinyl-terminated PDMS offers advantages in applications where high elongation, softness, and flexibility are paramount. The longer, more flexible crosslinks create a softer, more pliable network. This is beneficial for applications such as soft robotics, stretchable electronics, and cushioning materials.
By understanding the fundamental relationship between crosslinker architecture and network properties, researchers can make informed decisions to precisely tailor the performance of silicone elastomers for their specific application needs.
References
- Crosslinking of siloxane elastomers. (2025). ResearchGate.
-
One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. (n.d.). National Institutes of Health. Retrieved from [Link].
-
Vinyl-Functional Silicones. (n.d.). Gelest Technical Library. Retrieved from [Link].
-
Effect of crosslinking on the physicochemical properties of polydimethylsiloxane-based levonorgestrel intrauterine systems. (n.d.). National Institutes of Health. Retrieved from [Link].
-
Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. (2020). ACS Publications. Retrieved from [Link].
-
Synthesis of well-defined branched silicones using (A) Spatially... (n.d.). ResearchGate. Retrieved from [Link].
-
Mechanical Properties of Polydimethylsiloxane as a Function of the Amount and Type of Crosslinking Agent. (2018). ResearchGate. Retrieved from [Link].
-
Influence of cross-linker concentration on the cross-linking of PDMS and the network structures formed. (2009). Eindhoven University of Technology Research Portal. Retrieved from [Link].
-
Comparison of the 3 silicone elastomers studied here: (a) main... (n.d.). ResearchGate. Retrieved from [Link].
-
Rheological characterization of poly-dimethyl siloxane formulations with tunable viscoelastic properties. (2021). National Institutes of Health. Retrieved from [Link].
-
Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. (2023). MDPI. Retrieved from [Link].
-
Spatially Controlled Highly Branched Vinylsilicones. (2021). National Institutes of Health. Retrieved from [Link].
-
Influence of Type of Cross-Linking Agent on Structure and Transport Properties of Polydecylmethylsiloxane. (2023). National Institutes of Health. Retrieved from [Link].
-
Rheological characterization of poly-dimethyl siloxane formulations with tunable viscoelastic properties. (n.d.). RSC Publishing. Retrieved from [Link].
-
The Effect of different Filler Systems on Silicone Elastomers. (2023). ediss.sub.hamburg. Retrieved from [Link].
-
Polydimethylsiloxane Mechanical Properties Measured by Macroscopic Compression and Nanoindentation Techniques. (2011). Digital Commons @ USF. Retrieved from [Link].
-
Polydimethylsiloxane mechanical properties: A systematic review. (2021). AIMS Press. Retrieved from [Link].
- Functionalized polysilalkylene siloxanes (polycarbosiloxanes) by hydrosilylation—Catalysis and synthesis. (2025). ResearchGate.
- Investigation on the Rheological Properties of Polydimethylsiloxane. (2025). ResearchGate.
-
Determination of the Crosslinking Density of a Silicone Elastomer. (2019). ACS Publications. Retrieved from [Link].
- Influence of cross-linker concentration on the cross-linking of PDMS and the network structures formed. (2025). ResearchGate.
-
Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. (n.d.). National Institutes of Health. Retrieved from [Link].
-
Influence of curing thermal history on cross-linking degree of a polydimethylsiloxane: Swelling and mechanical analyses. (n.d.). expresspolymlett.com. Retrieved from [Link].
- Vinyl-containing silanol-terminated silicone compositions. (n.d.). Google Patents.
-
Crosslinking Effect on Polydimethylsiloxane Elastic Modulus Measured by Custom-Built Compression Instrument. (2014). University of South Florida. Retrieved from [Link].
-
Workflow for computational characterization of PDMS cross-linked systems. (2023). Frontiers. Retrieved from [Link].
-
Comparison of cross-link density of silicone rubber vulcanizates... (n.d.). ResearchGate. Retrieved from [Link].
- Addition curable silicone rubber composition and cured silicone rubber. (n.d.). Google Patents.
-
Assessment of the Physical, Mechanical, and Tribological Properties of PDMS Thin Films Based on Different Curing Conditions. (2021). National Institutes of Health. Retrieved from [Link].
Sources
- 1. Spatially Controlled Highly Branched Vinylsilicones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of crosslinking on the physicochemical properties of polydimethylsiloxane-based levonorgestrel intrauterine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polydimethylsiloxane mechanical properties: A systematic review [aimspress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rheological characterization of poly-dimethyl siloxane formulations with tunable viscoelastic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 10. eng.usf.edu [eng.usf.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. real.mtak.hu [real.mtak.hu]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Spectroscopic Methods for Quantifying the Purity of Tris(vinyldimethylsiloxy)methylsilane
For researchers, scientists, and drug development professionals working with advanced organosilicon compounds, the purity of starting materials is paramount. Tris(vinyldimethylsiloxy)methylsilane (TVMS), a key crosslinking agent and monomer, is no exception. Its efficacy in polymerization and material synthesis is directly correlated with its purity profile. The presence of residual starting materials, byproducts, or oligomers can significantly impact the final product's properties, including its mechanical strength, thermal stability, and optical clarity. This guide provides an in-depth comparison of spectroscopic methods for the robust quantification of TVMS purity, offering field-proven insights and detailed experimental protocols to ensure the highest level of quality control.
The Criticality of Purity in this compound Applications
This compound is a versatile molecule with a central methylsilane core functionalized with three vinyldimethylsiloxy groups. This structure allows it to act as a trifunctional crosslinker in addition-cure silicone systems, such as those used in biomedical devices, encapsulants for electronics, and advanced optical materials. The vinyl groups are the reactive sites for hydrosilylation reactions, and their precise concentration is a critical quality attribute.
Common impurities can arise from the synthesis process, which often involves the reaction of a central silane, such as methyltrimethoxysilane, with a vinyl-functionalized silane.[1] Potential impurities may include:
-
Residual Starting Materials: Unreacted methyltrimethoxysilane or vinyldimethyl-functionalized precursors.
-
Byproducts: Such as divinyltetramethyldisiloxane, formed from the self-condensation of vinyl-functional precursors.[1]
-
Oligomeric Species: Higher molecular weight siloxanes formed through side reactions.
-
Hydrolysis Products: Silanols formed from exposure to moisture.
Each of these impurities can act as a chain terminator, a plasticizer, or introduce structural defects in the final polymer network, underscoring the need for precise and accurate analytical methods to quantify the purity of TVMS.
A Comparative Overview of Spectroscopic Techniques
A multi-faceted analytical approach is often the most effective strategy for a comprehensive purity assessment of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each method offers unique advantages and limitations in terms of specificity, sensitivity, and quantitative accuracy.
| Technique | Principle | Strengths | Weaknesses | Typical Limit of Detection (LOD) |
| Quantitative ¹H NMR (qNMR) | Measures the ratio of specific protons in the analyte to those in a certified internal standard. | Absolute quantification without a calibration curve for the analyte; provides detailed structural information. | Lower sensitivity for trace impurities compared to GC-MS; potential for peak overlap. | ~0.05 - 0.1 mol% |
| ²⁹Si NMR | Probes the silicon backbone, providing detailed information on different siloxane environments. | Highly sensitive to the silicon environment, excellent for identifying structural isomers and oligomers. | Low natural abundance and sensitivity of the ²⁹Si nucleus require longer acquisition times. | ~0.1 - 0.5 mol% |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning behavior, followed by mass-based identification. | Excellent separation of volatile impurities; high sensitivity; definitive identification via mass spectral libraries. | Requires volatile and thermally stable analytes; potential for on-column reactions of reactive silanes. | Low ppm to high ppb range for volatile impurities. |
| FT-IR | Measures the absorption of infrared radiation by specific molecular vibrations. | Rapid identification of functional groups (e.g., Si-O-Si, C=C); can be used for quantitative analysis of specific functional groups. | Less specific for complex mixtures; quantification can be less precise than NMR or GC-MS. | ~0.1 - 1 wt% for functional groups. |
In-Depth Analysis and Experimental Protocols
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
Quantitative ¹H NMR (qNMR) is a primary analytical technique that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[2][3][4]
Causality Behind Experimental Choices: The choice of an internal standard is critical. It must be soluble in the same deuterated solvent as the analyte, have resonances that do not overlap with any analyte or impurity signals, be non-reactive, and have a known purity. For this compound, a suitable internal standard is 1,4-bis(trimethylsilyl)benzene, as its aromatic and trimethylsilyl protons resonate in regions of the ¹H NMR spectrum that are typically free from signals of the analyte and its common impurities. The long relaxation delay (D1) is essential to ensure complete relaxation of all protons, which is a prerequisite for accurate integration and quantification.
Experimental Protocol: Quantitative ¹H NMR of this compound
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., 1,4-bis(trimethylsilyl)benzene) into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a quantitative ¹H NMR spectrum with the following parameters:
-
Pulse Angle: 90°
-
Acquisition Time (AQ): ≥ 3 seconds
-
Relaxation Delay (D1): ≥ 60 seconds (at least 5 times the longest T₁ of both the analyte and internal standard)
-
Number of Scans (NS): 8 to 16
-
Temperature: 298 K
-
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the characteristic signals for both the analyte and the internal standard. For TVMS, the vinyl protons (δ ~5.7-6.2 ppm) and the Si-CH₃ protons (δ ~0.1-0.2 ppm) can be used. For the internal standard 1,4-bis(trimethylsilyl)benzene, the aromatic protons (δ ~7.5 ppm) and the Si(CH₃)₃ protons (δ ~0.25 ppm) are used.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Diagram: Quantitative ¹H NMR Workflow
Caption: Workflow for quantitative ¹H NMR analysis of TVMS.
²⁹Si NMR Spectroscopy: A Window into the Siloxane Backbone
While ¹H NMR provides excellent quantitative data on the organic moieties, ²⁹Si NMR offers a direct view of the silicon environments. This technique is exceptionally sensitive to the number of oxygen atoms bonded to the silicon, making it ideal for identifying and quantifying different siloxane structures, including the main compound, residual starting materials, and oligomeric impurities.[5]
Causality Behind Experimental Choices: The low natural abundance (4.7%) and negative gyromagnetic ratio of the ²⁹Si nucleus necessitate the use of techniques to enhance signal intensity, such as the Inverse-Gated Decoupling pulse sequence. This method decouples the protons to collapse multiplets into sharp singlets while suppressing the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration. A long relaxation delay is again crucial for accurate quantification.
Experimental Protocol: ²⁹Si NMR of this compound
-
Sample Preparation:
-
Prepare a concentrated solution of this compound (~100-200 mg) in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in a 5 mm NMR tube.
-
The addition of a relaxation agent like Cr(acac)₃ can shorten the required relaxation delay but must be used with caution as it can affect chemical shifts.
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer.
-
Acquire a ²⁹Si NMR spectrum using an inverse-gated decoupling pulse sequence.
-
Typical parameters:
-
Pulse Angle: 45-90°
-
Relaxation Delay (D1): 60-120 seconds
-
Number of Scans (NS): 1024 or higher, depending on concentration.
-
-
-
Data Analysis:
-
The ²⁹Si spectrum will show distinct signals for the different silicon environments. For TVMS, two main signals are expected: one for the central Si-CH₃ silicon (a T-type structure) and one for the three equivalent Si-(CH₃)₂-vinyl silicon atoms (an M-type structure).
-
Impurities like residual methyltrimethoxysilane or divinyltetramethyldisiloxane will have characteristic chemical shifts that can be identified and quantified by integration.
-
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. Its high sensitivity makes it ideal for detecting trace levels of residual starting materials and low molecular weight byproducts.[6][7][8]
Causality Behind Experimental Choices: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is well-suited for separating siloxanes based on their boiling points. A temperature program that starts at a low temperature and ramps up allows for the separation of highly volatile components from the main analyte. The mass spectrometer provides definitive identification of the separated components by comparing their fragmentation patterns to a spectral library.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS System: Agilent 5977 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the peak for this compound and any impurity peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum of each impurity peak and compare it to a spectral library (e.g., NIST) for identification.
-
Quantify impurities using an internal standard method or by area percent, assuming similar response factors for structurally related impurities.
-
Diagram: GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of TVMS impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Analysis
FT-IR spectroscopy is a fast and non-destructive technique that provides information about the functional groups present in a molecule. While not as powerful for absolute quantification of the main component as qNMR, it is an excellent tool for rapidly verifying the presence of key functional groups and for quantifying specific groups like vinyl moieties.[9][10][11]
Causality Behind Experimental Choices: The Si-O-Si stretching vibration gives a strong, characteristic absorption in the infrared spectrum, confirming the siloxane nature of the molecule. The C=C stretching vibration of the vinyl group is also readily observable. For quantitative analysis, the intensity of the vinyl C=C absorption can be ratioed against a stable internal reference band, such as the Si-CH₃ symmetric deformation, whose concentration is constant within the molecule. This ratiometric approach compensates for variations in sample path length.
Experimental Protocol: FT-IR Analysis of this compound
-
Sample Preparation:
-
For liquid samples, a small drop can be placed between two KBr plates.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, requiring only a small amount of sample placed directly on the crystal.
-
-
FT-IR Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Qualitative Identification: Identify the characteristic absorption bands:
-
~3050 cm⁻¹: =C-H stretch (vinyl)
-
~2960 cm⁻¹: C-H stretch (methyl)
-
~1600 cm⁻¹: C=C stretch (vinyl)
-
~1410 cm⁻¹: Si-CH=CH₂ deformation
-
~1260 cm⁻¹: Si-CH₃ symmetric deformation
-
~1050-1100 cm⁻¹: Si-O-Si asymmetric stretch (strong and broad)
-
~800-840 cm⁻¹: Si-C stretch and CH₃ rock
-
-
Quantitative Analysis of Vinyl Content:
-
Measure the peak area or height of the C=C stretch (~1600 cm⁻¹) and the Si-CH₃ symmetric deformation (~1260 cm⁻¹).
-
Calculate the ratio of A₁₆₀₀ / A₁₂₆₀.
-
Create a calibration curve using standards of known vinyl content to correlate this ratio to the absolute vinyl concentration.
-
-
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a combination of spectroscopic methods is recommended.
-
Quantitative ¹H NMR should be the primary method for determining the absolute purity (w/w %) of the main component. Its accuracy, precision, and the ability to provide structural information make it the most reliable technique for this purpose.
-
GC-MS is the preferred method for the identification and quantification of volatile trace impurities. Its superior sensitivity allows for the detection of residual starting materials and low molecular weight byproducts at levels that may not be detectable by NMR.
-
²⁹Si NMR serves as a powerful complementary technique to confirm the siloxane structure and to identify and quantify any oligomeric or structurally related silicon-containing impurities.
-
FT-IR is an invaluable tool for rapid quality control, providing quick confirmation of the presence of essential functional groups and offering a semi-quantitative assessment of vinyl content.
By integrating these spectroscopic techniques into a robust quality control workflow, researchers and manufacturers can ensure the high purity of this compound, leading to more reproducible experimental outcomes and higher quality final materials.
References
- Tu Wien. (n.d.). PhD Thesis. reposiTUm.
- GC-MS and Surface Characteristics of Polyvinyl Siloxane-An In Vitro Analysis. (2022).
- US Patent No. US20050159522A1. (2005).
- Kumpfmueller, J., et al. (2013). Two-photon-induced thiol-ene polymerization as a fabrication tool for flexible optical waveguides.
- Kumpfmueller, J., et al. (2013). Two-photon-induced thiol-ene polymerization as a fabrication tool for flexible optical waveguides.
- NMR Spectroscopy of Organosilicon Compounds. (n.d.).
- Sigma-Aldrich. (2017).
- Wang, N., et al. (n.d.). Information of GC-MS analysis for siloxane standards.
- Kumpfmueller, J., et al. (2013). Two-photon-induced thiol-ene polymerization as a fabrication tool for flexible optical waveguides.
- A Summary of Available Analytical Methods for the Determination of Siloxanes in Biogas. (n.d.). Eurofins.
- Petrarch Systems. (n.d.). Silicon-Compounds-Register-and-Review-3rd-edition.pdf.
- BIPM. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07].
- New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems. (n.d.). Diva-Portal.org.
- Quantification of Residual Amounts of Cyclic Volatile Methyl Siloxanes in Silicone Fluids. (n.d.).
- Quantit
- Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. (n.d.). Frontiers in Chemistry.
- FUJIFILM Wako Pure Chemical Corporation. (n.d.).
- Understanding the Origins of Siloxane Ghost Peaks in Gas Chrom
- Kumpfmueller, J., et al. (2013). Two-photon-induced thiol-ene polymerization as a fabrication tool for flexible optical waveguides.
- Mojsiewicz-Pieńkowska, K. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) and Their Applications. Polymers & Polymer Composites, 24(5), 313-318.
- ACE Laboratories. (2023). Benefits of Siloxane Testing and Analysis.
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org.
Sources
- 1. US20050159522A1 - Additon cross-linking two-component silicon materials with a high shore d hardness - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS and Surface Characteristics of Polyvinyl Siloxane-An In Vitro Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ace-laboratories.com [ace-laboratories.com]
- 9. tandfonline.com [tandfonline.com]
- 10. diva-portal.org [diva-portal.org]
- 11. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Validation of Crosslink Density Measurements in Tris(vinyldimethylsiloxy)methylsilane Networks
<
For researchers, scientists, and drug development professionals working with silicone-based networks, particularly those derived from Tris(vinyldimethylsiloxy)methylsilane (TVDMSMS), an accurate determination of crosslink density is paramount. This critical parameter governs the material's mechanical strength, swelling behavior, and overall performance. This guide provides an in-depth comparison of established methodologies for measuring crosslink density, offering insights into their underlying principles, experimental protocols, and the nuances of their application to TVDMSMS networks.
The Central Role of Crosslink Density in TVDMSMS Networks
This compound is a versatile crosslinking agent utilized in the formation of silicone elastomers and gels.[1][2][3] Its unique structure, featuring three vinyl-functional siloxy groups, allows for the creation of three-dimensional polymer networks.[1][4] The density of these crosslinks—the number of connections between polymer chains per unit volume—directly dictates the macroscopic properties of the final material.[5] A higher crosslink density generally leads to a stiffer, more robust material with reduced swelling in solvents, while a lower density results in a softer, more flexible network.[6][7] Therefore, the ability to reliably measure this property is essential for material design, quality control, and predicting end-use performance.
This guide will explore and compare three widely accepted techniques for quantifying crosslink density:
-
Swell Ratio Analysis: A classical and straightforward method based on the equilibrium swelling of the network in a suitable solvent.
-
Dynamic Mechanical Analysis (DMA): A powerful technique that probes the viscoelastic properties of the material to determine crosslink density from the storage modulus in the rubbery plateau region.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sophisticated method that provides detailed molecular-level information about the network structure.[9][10]
Swell Ratio Analysis: The Foundational Method
The swell ratio method is a cornerstone technique for estimating crosslink density due to its simplicity and accessibility.[9][11][12] It relies on the principle that a crosslinked polymer will absorb a solvent and swell, but will not dissolve.[7] The extent of swelling is inversely proportional to the crosslink density; a highly crosslinked network restricts the expansion of the polymer chains, resulting in a lower degree of swelling.[11][13]
Scientific Principle & Causality
The theoretical basis for this method is the Flory-Rehner equation, which relates the swell ratio to the molecular weight between crosslinks (Mc) and, consequently, the crosslink density.[9][14][15] The equation balances the thermodynamic forces of mixing between the polymer and the solvent with the elastic retractive forces of the crosslinked network. A good solvent, one with a low Flory-Huggins interaction parameter (χ) for the polymer, will promote swelling. The crosslinks act as anchor points, preventing the polymer chains from fully dissolving and establishing an equilibrium swollen state.
Experimental Protocol: A Self-Validating System
The protocol for swell ratio analysis, often guided by standards like ASTM D2765, is designed for reproducibility and internal validation.[13][16]
-
Sample Preparation: A precisely weighed, small sample of the cured TVDMSMS network is prepared. It is crucial to ensure the sample is fully cured and free of any unreacted components.
-
Initial Mass Measurement (m_dry): The initial dry weight of the polymer sample is accurately recorded.
-
Solvent Immersion: The sample is immersed in a suitable solvent (e.g., toluene or o-xylene for silicone networks) in a sealed container to prevent solvent evaporation.[7][17][18][19] The choice of solvent is critical; it should be a good solvent for the polymer to ensure maximum swelling.[7]
-
Equilibrium Swelling: The sample is allowed to swell at a constant temperature until it reaches equilibrium, which can take 24 to 48 hours.[7] This is validated by periodically removing the sample, quickly blotting the surface to remove excess solvent, and weighing it until a constant swollen weight is achieved.[7]
-
Swollen Mass Measurement (m_swollen): Once equilibrium is reached, the swollen sample is weighed.
-
Drying and Final Mass Measurement: The swollen sample is then thoroughly dried under vacuum to remove all the solvent and weighed again to ensure no mass was lost during the process. This final dry weight should be very close to the initial dry weight, confirming that only swelling occurred and not dissolution of any part of the sample.
-
Calculation: The swell ratio (Q) and subsequently the crosslink density can be calculated from the obtained masses.
Workflow for Swell Ratio Analysis
Caption: Workflow for determining crosslink density via the swell ratio method.
Dynamic Mechanical Analysis (DMA): A Viscoelastic Approach
Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to characterize the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency.[20] For crosslinked polymers like those from TVDMSMS, DMA provides a robust method for determining crosslink density.[6][8][14]
Scientific Principle & Causality
DMA operates by applying a sinusoidal stress to a sample and measuring the resultant strain.[8] From this, the storage modulus (E' or G'), which represents the elastic response of the material, and the loss modulus (E'' or G''), representing the viscous response, are determined.[8] For a crosslinked polymer, a temperature sweep reveals a distinct rubbery plateau region above the glass transition temperature (Tg).[8] In this region, the storage modulus is directly proportional to the crosslink density, a relationship described by the theory of rubber elasticity.[5][6][8] A higher storage modulus in the rubbery plateau indicates a greater crosslink density, as the more numerous crosslinks provide greater resistance to deformation.[6]
Experimental Protocol: A Self-Validating System
-
Sample Preparation: A sample of the cured TVDMSMS network with well-defined geometry (e.g., rectangular film or cylindrical button) is prepared.
-
Instrument Setup: The sample is mounted in the DMA instrument, typically in a tensile, compression, or shear configuration.
-
Temperature Sweep: A dynamic temperature ramp is performed, starting from below the glass transition temperature to well into the rubbery plateau region. The test is conducted at a constant frequency (e.g., 1 Hz) and a small strain amplitude to ensure the measurement is within the linear viscoelastic region of the material.
-
Data Acquisition: The storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta (the ratio of loss to storage modulus) are recorded as a function of temperature.
-
Data Analysis: The storage modulus value in the middle of the rubbery plateau is identified. This value is then used in the appropriate equation from the theory of rubber elasticity to calculate the molecular weight between crosslinks (Mc) and the crosslink density. The consistency of the plateau in the storage modulus serves as an internal validation of the network's stability at those temperatures.
Workflow for DMA
Caption: Workflow for determining crosslink density using Dynamic Mechanical Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Molecular-Level Probe
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and non-destructive method for characterizing the structure and dynamics of polymer networks at a molecular level.[9][10][21] Low-field NMR, in particular, has emerged as a valuable tool for quantifying crosslink density.[22][23]
Scientific Principle & Causality
This technique measures the spin-spin relaxation time (T2) of protons in the polymer network.[9][10] The mobility of the polymer chains is directly related to the crosslink density. In a more densely crosslinked network, the polymer chains have restricted motion, leading to a shorter T2 relaxation time. Conversely, in a less crosslinked network, the chains are more mobile, resulting in a longer T2 relaxation time. By measuring the T2 relaxation time, one can quantitatively determine the crosslink density. This method can distinguish between chemical and physical crosslinks, providing a more detailed picture of the network structure.[23]
Experimental Protocol: A Self-Validating System
-
Sample Preparation: A small amount of the cured TVDMSMS network is placed into an NMR tube. No specific sample geometry is required, and the method is solvent-free.[21][23]
-
Instrument Setup: The sample is placed in a low-field NMR spectrometer.
-
Data Acquisition: A suitable pulse sequence (e.g., Carr-Purcell-Meiboom-Gill - CPMG) is used to measure the T2 relaxation decay.
-
Data Analysis: The relaxation data is analyzed to determine the T2 relaxation time. This value is then correlated to the crosslink density using established models and calibration curves for the specific polymer system. The reproducibility of the T2 decay curve for a given sample serves as a measure of the measurement's validity.
Workflow for NMR Spectroscopy
Caption: Workflow for determining crosslink density using NMR spectroscopy.
Comparative Analysis of Techniques
The choice of method for determining the crosslink density of TVDMSMS networks depends on the specific research question, available equipment, and the desired level of detail. A direct comparison highlights the relative strengths and weaknesses of each technique.[15][22]
| Feature | Swell Ratio Analysis | Dynamic Mechanical Analysis (DMA) | Nuclear Magnetic Resonance (NMR) |
| Principle | Equilibrium solvent swelling | Viscoelastic properties | Molecular mobility (T2 relaxation) |
| Advantages | Simple, low-cost, widely accessible[13] | High sensitivity, provides additional viscoelastic data (Tg, damping)[8][24] | Fast, non-destructive, solvent-free, provides detailed molecular information[21][23] |
| Disadvantages | Time-consuming (equilibrium), solvent-dependent, assumes ideal network[16][18] | Requires specific sample geometry, can be affected by network defects[16] | Higher equipment cost, may require specific calibration for the polymer system |
| Sample Type | Solid cured network | Solid cured network with defined shape | Solid or gel-like cured network |
| Information | Average crosslink density | Crosslink density, Tg, storage/loss modulus | Crosslink density, network homogeneity, chain dynamics[21] |
| Relevant Standards | ASTM D2765, ASTM F2214[13][17][25] | ASTM D6814[18][26] | - |
Conclusion: A Multi-faceted Approach to Validation
For a comprehensive and robust validation of crosslink density in this compound networks, a multi-faceted approach is recommended. While the swell ratio method provides a valuable and accessible starting point, its reliance on solvent interactions and ideal network assumptions necessitates corroboration.[11] Dynamic Mechanical Analysis offers a more direct measure of the mechanical consequences of crosslinking and provides crucial information about the material's thermomechanical behavior.[8] For the most detailed and fundamental understanding of the network structure, free from the complexities of solvent interactions, low-field NMR spectroscopy is the superior choice.[23]
By judiciously selecting and, where possible, combining these techniques, researchers can build a comprehensive and validated understanding of the crosslink density in their TVDMSMS networks, enabling the rational design and optimization of these materials for advanced applications.
References
-
TA Instruments. Quantifying Polymer Crosslinking Density Using Rheology and DMA. Available from: [Link]
-
Ajay C, Pal R, Das Gupta S, Mukhopadhyay R. Crosslink Density Study on Rubber Vulcanizates Using a Dynamic Mechanical Analyzer. 2017. Available from: [Link]
-
Jordi Labs. Crosslink Density Determination Analytical Techniques. Available from: [Link]
-
Orthoplastics. Swell Ratio & Crosslink Density Testing. Available from: [Link]
-
El-Nemr KF. Detection of Crosslink Density by Different Methods for Natural Rubber Blended with SBR and NBR. ResearchGate. 2011. Available from: [Link]
-
dos Santos J, de Sousa G, de Oliveira T, et al. Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques. SciELO. 2021. Available from: [Link]
-
Infinita Lab. ASTM D6814 Devulcanization of Crumb Rubber Based on Crosslink Density. Available from: [Link]
-
Bayshore, NY. Determination of Effective Crosslink Density in Silicone Rubber in. 1968. Available from: [Link]
-
ASTM International. F2214 Standard Test Method for In Situ Determination of Network Parameters of Crosslinked Ultra High Molecular Weight Polyethylene (UHMWPE). Available from: [Link]
-
Poly Processing. High-Density Cross-Linked Polyethylene Testing Standards Explained. 2014. Available from: [Link]
-
American Chemical Society. Swelling estimates cross-link. 1970. Available from: [Link]
-
Infinita Lab. ASTM D6814 Percent Devulcanization of Crumb Rubber Based on Crosslink Density. Available from: [Link]
-
Mok KL, Eng AH. Crosslink Density of Rubbers. IUPAC. 2017. Available from: [Link]
-
My Rubber Heart. Swelling Test Explained: How to Measure Crosslink Density. YouTube. 2023. Available from: [Link]
-
Kim S. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates. Elastomers and Composites. 2018;53(4):146-156. Available from: [Link]
-
Measurements of cross-link density using DMA and Equilibrium Swelling. YouTube. 2023. Available from: [Link]
-
Kim S. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates. The Korean Society of Industrial and Engineering Chemistry. 2018. Available from: [Link]
-
Cholewa-Kowalska K, et al. DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. PubMed. 2017. Available from: [Link]
-
Royal Society of Chemistry. Educational series: characterizing crosslinked polymer networks. 2023. Available from: [Link]
-
The Swollen Polymer Network Model. Hydrogel Design. Available from: [Link]
-
MDPI. Characterization Methods to Determine Interpenetrating Polymer Network (IPN) in Hydrogels. 2022. Available from: [Link]
-
Johnson JA, et al. Molecular Characterization of Polymer Networks. PubMed. 2021. Available from: [Link]
-
ResearchGate. Direct Characterization of Polymer Network through its Retainable Units. 2019. Available from: [Link]
-
Spectroscopy Online. Using Ambient Ionization Techniques to Enable Polymer Characterization. 2024. Available from: [Link]
-
ChemBK. This compound. 2024. Available from: [Link]
-
Magritek. Silicon NMR on Spinsolve benchtop spectrometers. Available from: [Link]
-
Polymer Bulletin. Determination of the crosslink density of silica-filled styrene butadiene rubber compounds by different analytical methods. 2023. Available from: [Link]
-
ResearchGate. Degree of swelling and cross-linking density of RTV silicone rubber. 2019. Available from: [Link]
-
Changfu Chemical. Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9. Available from: [Link]
-
Milano-Bicocca. Study of polymer crosslink density by time domain NMR spectroscopy. 2017. Available from: [Link]
-
JKTAC. The Introduction Cross-linking Density Measurement by NMR method. 2022. Available from: [Link]
-
Global Substance Registration System. This compound. Available from: [Link]
-
ResearchGate. Scheme 1. Procedure for preparation of the crosslinked network of the polysiloxane DVPS. 2013. Available from: [Link]
-
PMC. Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. 2023. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. No results for search term "3H-SIT8725.0" | CymitQuimica [cymitquimica.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | 60111-52-6 [chemicalbook.com]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. How crosslink density influences storage modulus in dynamic mechanical analysis [eureka.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. tainstruments.com [tainstruments.com]
- 9. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates -Elastomers and Composites [koreascience.kr]
- 10. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates - Elastomers and composites - 한국고무학회 - KISS [kiss.kstudy.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iupac.org [iupac.org]
- 13. jordilabs.com [jordilabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Swell Ratio & Crosslink Density Testing - Orthoplastics [orthoplasticslaboratory.com]
- 18. coirubber.com [coirubber.com]
- 19. rct [rct.kglmeridian.com]
- 20. mdpi.com [mdpi.com]
- 21. boa.unimib.it [boa.unimib.it]
- 22. scielo.br [scielo.br]
- 23. The Introduction Cross-linking Density Measurement by NMR method > Application | JKTAC [jkxtac.com]
- 24. DMA analysis of the structure of crosslinked poly(methyl methacrylate)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. store.astm.org [store.astm.org]
- 26. infinitalab.com [infinitalab.com]
A Senior Application Scientist's Guide to High-Refractive-Index Polymers: Exploring Crosslinker Alternatives to Tris(vinyldimethylsiloxy)methylsilane
In the pursuit of advanced optical materials, particularly for applications in next-generation optics, and advanced electronics, the development of high-refractive-index (HRI) polymers is paramount. These materials are crucial for the miniaturization and enhanced performance of optical components. The crosslinker is a critical component in the formulation of these polymers, dictating not only the network structure but also significantly influencing the final optical, mechanical, and thermal properties.
For years, Tris(vinyldimethylsiloxy)methylsilane has been a widely utilized crosslinker in silicone elastomer formulations. Its trifunctional vinyl groups enable the formation of a stable, three-dimensional network through hydrosilylation reactions. However, the ever-increasing demand for materials with tailored refractive indices and superior performance necessitates a broader exploration of crosslinking strategies. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.
The Significance of High Refractive Index
The refractive index (RI) of a material is a fundamental property that describes how light propagates through it. In many optical applications, a high refractive index is desirable as it allows for the design of thinner, lighter, and more powerful optical elements. For instance, in the field of ophthalmic lenses, a higher RI material can be used to create thinner and more comfortable eyeglasses for the same diopter. Similarly, in advanced display technologies and optical waveguides, HRI polymers are essential for efficient light management.
The refractive index of a polymer is intrinsically linked to its molecular structure. The incorporation of moieties with high molar refraction, such as aromatic rings (phenyl groups) and heavy atoms like sulfur or silicon, can significantly increase the refractive index of the final material. The choice of crosslinker, therefore, presents a key opportunity to modulate the refractive index of the polymer network.
Performance Benchmark: this compound
Before delving into alternatives, it is essential to establish a performance baseline with the incumbent crosslinker, this compound. This vinylsilane possesses a refractive index of approximately 1.4148.[1] While effective in creating robust silicone networks, achieving significantly higher refractive indices with this crosslinker alone can be challenging without the incorporation of other HRI components in the polymer backbone.
Alternative Crosslinking Strategies: A Comparative Analysis
This section explores promising alternative crosslinkers, categorized by their reactive chemistry. Each category includes a discussion of the underlying mechanism, a comparison of performance metrics, and a detailed experimental protocol.
Advanced Hydrosilylation Crosslinkers: Beyond Simple Vinylsilanes
Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond (like a vinyl group), is a highly efficient and widely used crosslinking reaction in the silicone industry. It offers the advantage of having no byproducts, leading to minimal shrinkage upon curing. While this compound is a vinyl-functional crosslinker, the use of hydrosilane-functional crosslinkers with vinyl-terminated polymers offers a powerful alternative for tuning material properties.
Tris(dimethylhydrosilyl)benzene stands out as a high-performance hydrosilane crosslinker. Its rigid aromatic core and three peripheral Si-H groups contribute significantly to both the refractive index and the thermal stability of the resulting polymer network.
Performance Comparison:
A compelling example is the synthesis of a polysiloxane-silphenylene hybrimer where a phenyl-vinyl-oligosiloxane (PVO) is crosslinked with TDMSB.[2][3] This system exhibits a remarkable refractive index of 1.60, a significant improvement over polymers crosslinked with conventional vinylsilanes.[2][3] Furthermore, the resulting material demonstrates excellent thermal stability, a critical attribute for applications in high-power LEDs and other demanding environments.[2]
| Property | This compound (Baseline) | Tris(dimethylhydrosilyl)benzene (TDMSB) |
| Refractive Index | ~1.41 (crosslinker) | 1.60 (final polymer)[2][3] |
| Curing Mechanism | Hydrosilylation (with Si-H functional polymer) | Hydrosilylation (with vinyl-functional polymer) |
| Key Advantage | Established technology | High refractive index, enhanced thermal stability |
Experimental Protocol: Hydrosilylation Crosslinking with TDMSB
This protocol describes the synthesis of a high-refractive-index polysiloxane using a phenyl-vinyl-oligosiloxane (PVO) and TDMSB, catalyzed by a platinum complex.
Materials:
-
Phenyl-vinyl-oligosiloxane (PVO)
-
Tris(dimethylhydrosilyl)benzene (TDMSB)
-
Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst)
-
Toluene (anhydrous)
Procedure:
-
In a nitrogen-purged flask, dissolve the PVO in anhydrous toluene.
-
Add the TDMSB crosslinker to the PVO solution. The molar ratio of Si-H groups (from TDMSB) to vinyl groups (from PVO) should be carefully controlled, typically at a 1:1 ratio, to ensure complete reaction and optimal network formation.
-
Add the platinum catalyst to the mixture. The catalyst concentration is typically in the range of 5-10 ppm.
-
Stir the mixture at room temperature for 15-30 minutes to ensure homogeneity.
-
Cast the mixture into a mold or onto a substrate.
-
Cure the material in an oven at a temperature between 100-150°C. The curing time will depend on the specific formulation and desired properties, but is often in the range of 30 minutes to a few hours.[2]
-
Monitor the curing process by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the C=C stretching band of the vinyl group.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent side reactions, particularly the oxidation of the hydrosilane groups.
-
Catalyst Choice: Karstedt's catalyst is a highly active and commonly used catalyst for hydrosilylation reactions, enabling efficient curing at moderate temperatures.
-
Stoichiometry Control: Precise control over the Si-H to vinyl group ratio is critical. An excess of either component can lead to an incomplete network with dangling chains, which can negatively impact the mechanical and thermal properties of the final polymer.
Visualization of Hydrosilylation Crosslinking:
Caption: Hydrosilylation of a vinyl-functional polymer with a hydrosilane crosslinker.
Thiol-Ene and Thiol-Yne "Click" Chemistry: Leveraging Sulfur for High Refractive Index
"Click" chemistry, particularly thiol-ene and thiol-yne reactions, has emerged as a powerful tool for polymer synthesis and modification. These reactions are characterized by their high efficiency, rapid reaction rates, and insensitivity to oxygen and water, making them highly attractive for industrial applications. From an optical perspective, the incorporation of sulfur atoms, which have high molar refractivity, makes these systems exceptionally well-suited for the creation of HRI polymers.
Performance Comparison:
Thiol-ene and thiol-yne based crosslinking strategies have demonstrated the ability to produce polymers with exceptionally high refractive indices, often exceeding 1.60 and in some cases reaching as high as 1.75.[4] These values are significantly higher than what can be achieved with conventional silicone chemistries. The resulting polymers also exhibit good thermal stability and mechanical properties.
| Property | This compound (Baseline) | Thiol-Ene/Yne Systems |
| Refractive Index | ~1.41 (crosslinker) | 1.625 - 1.75 (final polymer)[4] |
| Curing Mechanism | Hydrosilylation | Radical-mediated addition of thiol to an alkene/alkyne |
| Key Advantage | Established technology | Very high refractive index, fast curing, oxygen tolerant |
Experimental Protocol: UV-Initiated Thiol-Ene Photopolymerization
This protocol outlines the general procedure for the UV-curing of a vinyl-functionalized polysiloxane with a dithiol crosslinker.
Materials:
-
Vinyl-functionalized polysiloxane
-
Dithiol crosslinker (e.g., 1,2-ethanedithiol or a custom-synthesized high-RI dithiol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (if necessary, to adjust viscosity)
Procedure:
-
In a light-protected container, mix the vinyl-functionalized polysiloxane and the dithiol crosslinker. The stoichiometry between thiol and ene functional groups is typically 1:1.
-
Add the photoinitiator to the mixture at a concentration of 0.1-1 wt%.
-
If necessary, add a solvent to reduce the viscosity of the formulation for easier processing.
-
Thoroughly mix the components until a homogeneous solution is obtained.
-
Cast the resin onto a substrate or into a mold.
-
Expose the formulation to a UV light source (e.g., a 365 nm UV lamp) to initiate polymerization. The required exposure time will depend on the intensity of the UV source, the photoinitiator concentration, and the thickness of the sample. Curing is often rapid, occurring within seconds to minutes.[5]
-
The progress of the reaction can be monitored by real-time FTIR, following the disappearance of the thiol S-H peak (around 2570 cm⁻¹) and the vinyl C=C peak.
Causality Behind Experimental Choices:
-
Photoinitiator: A photoinitiator is required to generate the initial radicals upon exposure to UV light, which then propagate the thiol-ene reaction.
-
Light Protection: The formulation is sensitive to UV light and should be handled in a protected environment to prevent premature curing.
-
Stoichiometry: As with hydrosilylation, a 1:1 stoichiometry of functional groups is generally preferred to achieve a well-defined network structure and optimal properties.
Visualization of Thiol-Ene Crosslinking:
Caption: UV-initiated thiol-ene crosslinking of a vinyl-functional polymer.
High-Functionality Vinylsilanes: Enhancing Crosslink Density
Another approach to modifying the properties of silicone elastomers is to utilize vinylsilane crosslinkers with a higher number of reactive sites or a more rigid structure compared to this compound.
Hexavinyldisiloxane is a compact crosslinker featuring six vinyl groups. This high functionality allows for the creation of densely crosslinked networks, which can lead to enhanced mechanical strength and thermal stability. While its direct contribution to the refractive index is not as pronounced as aromatic or sulfur-containing crosslinkers, the increased crosslink density can have a secondary effect on the RI.[6][7]
Performance Comparison:
Polymers crosslinked with hexavinyldisiloxane are expected to exhibit higher hardness and improved thermal stability compared to those crosslinked with trifunctional silanes. The impact on the refractive index is more complex; while the crosslinker itself does not contain high molar refraction groups, the resulting denser network can lead to a slight increase in RI.[6][7]
| Property | This compound (Baseline) | Hexavinyldisiloxane |
| Functionality | 3 Vinyl Groups | 6 Vinyl Groups |
| Expected Mechanical Properties | Good | Higher Hardness, Higher Modulus |
| Expected Thermal Stability | Good | Potentially Higher |
| Refractive Index | ~1.41 (crosslinker) | ~1.43 (crosslinker) |
Experimental Protocol: Hydrosilylation with Hexavinyldisiloxane
The experimental protocol for using hexavinyldisiloxane is similar to that of other vinyl-functional crosslinkers, involving a hydrosilylation reaction with a hydride-functional polysiloxane.
Materials:
-
Hydride-functional polysiloxane (e.g., hydride-terminated polydimethylsiloxane)
-
Hexavinyldisiloxane
-
Platinum catalyst (e.g., Karstedt's catalyst)
Procedure:
-
Combine the hydride-functional polysiloxane and hexavinyldisiloxane in the desired ratio. The ratio will determine the crosslink density of the final elastomer.
-
Add the platinum catalyst and mix thoroughly.
-
De-gas the mixture to remove any entrapped air bubbles.
-
Pour the mixture into a mold and cure at the appropriate temperature, which will depend on the specific catalyst used.
Causality Behind Experimental Choices:
-
High Functionality: The use of a hexafunctional crosslinker is a deliberate choice to increase the crosslink density and thereby enhance the mechanical and thermal properties of the elastomer.
-
Degassing: Removing air bubbles is crucial to prevent voids in the final cured material, which can act as stress concentrators and compromise mechanical integrity.
Summary and Future Outlook
The selection of a crosslinker is a critical decision in the design of high-refractive-index polymers. While this compound remains a viable option, a range of powerful alternatives offers the potential to achieve superior performance characteristics.
Summary of Alternatives:
| Crosslinker Type | Key Features | Achievable Refractive Index | Primary Advantages |
| Tris(dimethylhydrosilyl)benzene (TDMSB) | Aromatic hydrosilane | High (e.g., 1.60)[2][3] | High RI, good thermal stability |
| Thiol-Ene/Yne Systems | Sulfur-containing crosslinkers | Very High (1.625 - 1.75)[4] | Exceptional RI, fast and efficient curing |
| Hexavinyldisiloxane | High-functionality vinylsilane | Moderate | High crosslink density, enhanced mechanicals |
The future of high-refractive-index polymers will likely involve the development of novel crosslinkers that combine multiple performance-enhancing features. For instance, crosslinkers that contain both aromatic and sulfur moieties could offer a synergistic effect, leading to even higher refractive indices and improved thermomechanical properties. Furthermore, the exploration of "click" chemistries beyond thiol-ene, such as the Diels-Alder reaction, may open up new avenues for creating highly defined and functional polymer networks.
By understanding the fundamental principles of how crosslinker structure influences polymer properties, and by leveraging the diverse range of available chemistries, researchers can continue to push the boundaries of optical material performance.
References
- Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications. (2021).
- Intrinsic High Refractive Index Siloxane–Sulfide Polymer Networks Having High Thermostability and Transmittance via Thiol–Ene Cross-Linking Reaction. (2018).
- This compound. (2024). ChemBK.
- High Refractive Index Silicone. (n.d.).
- Comparison of the 3 silicone elastomers studied here: (a) main... (n.d.).
- (PDF) Refractive Index Modification with Silicone Polymers. (n.d.).
- Mechanical properties of 3 hydrophilic addition silicone and polyether elastomeric impression m
- US20040220420A1 - Hydrosilylation process. (2004).
- High-Refractive-Index Polysiloxanes Containing Naphthyl and Phenanthrenyl Groups and Their Thermally Cross-Linked Resins. (2021).
- Vinyl-Functional Silicones. (n.d.). Gelest Technical Library.
- 3D printing of transparent silicone elastomers using refractive index m
- Polysiloxanes Modified by Thiol‐Ene Reaction and Their Interaction with Gold Nanoparticles. (2019). SciSpace.
- Scheme 1. Procedure for preparation of the crosslinked network of the polysiloxane DVPS. (n.d.).
- High Refractive Index Polymers by Design. (2018). Philipps-Universität Marburg.
- Effect of crosslink density on the refractive index of a polysiloxane network based on 2, 4, 6, 8‐tetramethyl‐2, 4, 6, 8‐tetravinylcyclotetrasiloxane. (2013).
- Synthesis of Novel Polysiloxanes and Silsesquioxanes with High Refractive Index by Utilizing Alkoxysilane Precursors with Polycyclic Arom
- MESIL® MVC Methyl Vinyl Silicone Rubber Compound. (n.d.). Minmetals East.
- Dvornic, Petar R. High Temperature Stability of Polysiloxanes. In Silicon Compounds. Gelest, Inc.
- Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking. (2017). RSC Publishing.
- Intrinsic High Refractive Index Siloxane–Sulfide Polymer Networks Having High Thermostability and Transmittance via Thiol–Ene Cross-Linking Reaction. (2018).
- Refractive index modification of silicone polymers. (2012). Personal Care Magazine.
- Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. (2022).
- Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications. (2021).
- Thiol−Vinyl Mechanisms. 1. Termination and Propagation Kinetics in Thiol−Ene Photopolymerizations. (2006).
- Improved thermal properties of polydimethylsiloxane by copolymerization and thiol–ene crosslinking of 2-pyrone-4,6-dicarboxylic acid moiety. (2024). RSC Publishing.
- Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applic
- CN104004361A - High-performance methyl vinyl silicone rubber material. (2014).
- Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. (2007).
- Synthesis and characterization of photoplastic siloxane based thiol-ene polymer systems. (2008). RIT Digital Institutional Repository.
- A New Class of Silicone Elastomers. (2015).
- Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. (2010).
- Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. (2019). MDPI.
- Refractive indices of published high refractive index (HRI) and low... (n.d.).
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Optical Properties of Waveguides Fabricated with Vinyltrimethoxysilane (VTMO) and Vinyltriethoxysilane (VTEO)
In the pursuit of developing next-generation photonic devices, particularly for applications in high-throughput screening and drug discovery, the choice of materials for fabricating optical waveguides is of paramount importance. Polysiloxanes, derived from the sol-gel processing of organosilane precursors, have emerged as a compelling class of materials due to their excellent optical transparency, tunable refractive index, and robust thermal and mechanical properties. Among the various precursors, vinyl silanes are particularly noteworthy for their ability to form highly cross-linked, stable polymer networks.
This guide provides a comprehensive benchmark of the optical properties of waveguides fabricated from two common vinyl silane precursors: vinyltrimethoxysilane (VTMO) and vinyltriethoxysilane (VTEO). By understanding the fundamental differences in their chemical reactivity and the resulting impact on the final waveguide performance, researchers can make more informed decisions in their material selection process.
The Critical Role of the Alkoxy Group: A Tale of Two Reactivities
The primary distinction between VTMO and VTEO lies in their alkoxy groups: methoxy (-OCH₃) for VTMO and ethoxy (-OC₂H₅) for VTEO. This seemingly subtle difference has a profound impact on the hydrolysis and condensation reactions that govern the formation of the polysiloxane network.
Hydrolysis and Condensation: The sol-gel process commences with the hydrolysis of the alkoxy groups to form reactive silanol (Si-OH) groups, followed by the condensation of these silanols to create a stable siloxane (Si-O-Si) backbone. The methoxy groups in VTMO are smaller and more reactive than the ethoxy groups in VTEO, leading to a significantly faster rate of hydrolysis and condensation. This accelerated reaction kinetic for VTMO can result in a more densely cross-linked polymer network.
Benchmarking Key Optical Properties
The performance of an optical waveguide is primarily defined by its refractive index, optical loss, and thermal stability. Here, we compare these properties for waveguides fabricated from VTMO and VTEO, combining experimental data with scientifically-grounded inferences based on their chemical structures.
Refractive Index
The refractive index of the core material is a critical parameter that dictates the light-guiding properties of the waveguide. While the refractive indices of the monomers are readily available, the final refractive index of the cured polymer is influenced by the density and structure of the polysiloxane network.
| Precursor | Monomer Refractive Index (n @ 20°C) | Expected Polymer Refractive Index | Rationale for Expected Difference |
| Vinyltrimethoxysilane (VTMO) | ~1.392[1] | Higher | The faster hydrolysis and condensation of VTMO can lead to a more compact and densely cross-linked network, resulting in a higher refractive index. |
| Vinyltriethoxysilane (VTEO) | ~1.398 (for monomer) | Lower | The slower reaction of VTEO may result in a less dense polymer network with potentially larger interstitial spaces, leading to a comparatively lower refractive index. |
Causality Behind the Experimental Choice: The selection between VTMO and VTEO can be a strategic choice to fine-tune the refractive index contrast between the waveguide core and the cladding material. A higher refractive index, as expected from VTMO-based waveguides, can allow for tighter light confinement and smaller bending radii in integrated photonic circuits.
Optical Loss
Optical loss, or attenuation, is a measure of the reduction in light intensity as it propagates through the waveguide. It is a critical factor for applications requiring long interaction paths, such as in biosensing. The primary sources of optical loss in polymer waveguides are material absorption and scattering from imperfections.
| Precursor | Expected Optical Loss (dB/cm) | Rationale for Expected Difference |
| Vinyltrimethoxysilane (VTMO) | Potentially Higher | The rapid, and potentially less controlled, polymerization of VTMO could lead to greater microscopic inhomogeneities and density fluctuations within the polymer matrix, increasing scattering loss. |
| Vinyltriethoxysilane (VTEO) | Potentially Lower | The slower, more controlled polymerization of VTEO may allow for the formation of a more uniform and homogeneous network structure, thereby reducing scattering-induced optical loss. |
Expertise & Experience: While both VTMO and VTEO can produce waveguides with low optical loss (typically in the range of 0.1 to 0.5 dB/cm at near-infrared wavelengths), achieving the lowest possible loss often requires careful optimization of the curing conditions to manage the reaction kinetics. For applications where minimizing scattering is paramount, the slower reactivity of VTEO might offer an advantage.
Thermal Stability
The ability of a waveguide to withstand high temperatures without significant degradation of its optical properties is crucial for integration with other electronic components and for certain high-power applications. Polysiloxanes, in general, exhibit excellent thermal stability due to the strong Si-O bonds in their backbone[2].
| Precursor | Expected Thermal Stability | Rationale for Expected Difference |
| Vinyltrimethoxysilane (VTMO) | High | The formation of a highly cross-linked network can enhance thermal stability. |
| Vinyltriethoxysilane (VTEO) | High | While the cross-link density might be slightly lower than in VTMO-derived polymers, the inherent stability of the polysiloxane backbone ensures high thermal resistance. |
Trustworthiness: The thermal stability of waveguides derived from both vinyl silanes is generally high, with decomposition temperatures typically exceeding 300°C in an inert atmosphere. The choice between them for thermal management is less critical than for refractive index and optical loss. However, for applications requiring extreme temperature resistance, a comprehensive thermal analysis is always recommended.
Experimental Protocols
To ensure the validity and reproducibility of the benchmarked data, standardized experimental protocols must be employed.
Waveguide Fabrication via Sol-Gel and UV-Lithography
This protocol outlines a common method for fabricating channel waveguides using vinyl silane precursors.
Caption: Workflow for Waveguide Fabrication.
Step-by-Step Methodology:
-
Substrate Preparation: A silicon wafer is thoroughly cleaned. A lower cladding layer of a suitable polymer (e.g., a polysiloxane with a lower refractive index) is spin-coated onto the wafer and cured.
-
Core Layer Deposition: A sol-gel solution is prepared by hydrolyzing the vinyl silane precursor (VTMO or VTEO) in a solvent with a controlled amount of water and a catalyst. This solution is then spin-coated onto the cladded wafer to form the core layer, followed by a soft bake to remove the solvent.
-
Patterning: A layer of photoresist is applied over the core layer. The desired waveguide pattern is transferred to the photoresist using UV photolithography with a photomask. The exposed or unexposed photoresist is then removed with a developer solution.
-
Etching and Finalization: The patterned photoresist acts as a mask for a reactive ion etching (RIE) process, which removes the unwanted core material, leaving behind the channel waveguide structure. The remaining photoresist is stripped, and an upper cladding layer is deposited and cured to complete the waveguide structure.
Measurement of Refractive Index using Prism Coupling
The prism coupling technique is a highly accurate method for determining the refractive index of thin films.
Caption: Prism Coupling Measurement Workflow.
Step-by-Step Methodology:
-
Sample Mounting: The waveguide sample is brought into contact with the base of a high-refractive-index prism.
-
Light Coupling: A polarized laser beam is directed into the prism.
-
Angle Measurement: The prism and sample assembly are rotated, and a photodetector measures the intensity of the light reflected from the prism base. At specific angles, known as the mode angles, light is coupled into the waveguide, resulting in sharp dips in the reflected intensity.
-
Calculation: By measuring these mode angles, the effective refractive indices of the guided modes can be calculated. From these values and the known refractive index of the prism, the refractive index and thickness of the waveguide film can be determined with high precision[3][4].
Measurement of Optical Loss using the Cut-Back Method
The cut-back method is a destructive but accurate technique for measuring the propagation loss of a waveguide.
Caption: Cut-Back Method for Optical Loss.
Step-by-Step Methodology:
-
Initial Measurement: Light from a stable source is coupled into the waveguide, and the output power (P₁) is measured for the initial length (L₁) of the waveguide.
-
Cut-Back: The waveguide is carefully cut to a shorter length (L₂), and the new end-face is polished to ensure good light coupling.
-
Remeasurement: The output power (P₂) from the shorter waveguide is measured under the same coupling conditions.
-
Calculation: The propagation loss (α) in dB/cm is calculated using the formula: α = -10 * log₁₀(P₂/P₁) / (L₁ - L₂)[5][6].
Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the waveguide materials.
Step-by-Step Methodology:
-
Sample Preparation: A small sample of the cured polysiloxane material is placed in a TGA crucible.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).
-
Data Acquisition: The TGA instrument records the mass of the sample as a function of temperature.
-
Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the temperature at which maximum weight loss occurs[7][8].
Conclusion and Future Outlook
The choice between vinyltrimethoxysilane and vinyltriethoxysilane for waveguide fabrication presents a trade-off between reaction kinetics and the final optical properties. VTMO, with its faster reactivity, may be advantageous for applications where rapid curing is desired and a higher refractive index is beneficial. Conversely, VTEO, with its more controlled polymerization, may be the preferred choice when achieving the lowest possible optical loss is the primary objective.
This guide provides a foundational understanding to aid researchers in their material selection process. It is imperative to note that the optimal choice of vinyl silane will ultimately depend on the specific requirements of the intended application. Further research involving direct, systematic comparisons of waveguides fabricated from these and other vinyl silane precursors under identical processing conditions will be invaluable in further elucidating these structure-property relationships and advancing the field of polymer-based photonics.
References
-
ResearchGate. (n.d.). Overview of various loss estimation methods. (a) The 'cutback' method... Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal gravity analysis (TGA) curves of a polysiloxane fiber from VTMS... Retrieved from [Link]
-
Optica Publishing Group. (2023). Fabrication and characterization of polymer optical waveguide Bragg grating for pulse signal sensing. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
-
MDPI. (2021). A New Strategy for Real-Time Humidity Detection: Polymer-Coated Optical Waveguide Sensor. Retrieved from [Link]
-
ResearchGate. (n.d.). Refractive Indices of Silsesquioxanes with Various Structures. Retrieved from [Link]
-
Australian Journal of Basic and Applied Sciences. (2009). The Measurement of Refractive Index and Thickness of Planar Waveguide Using Couple Mode Theory Method. Retrieved from [Link]
-
Optica Publishing Group. (1977). Measuring mode propagation losses of integrated optical waveguides: a simple method. Retrieved from [Link]
-
Wikipedia. (n.d.). Cutback technique. Retrieved from [Link]
-
Ottamagation. (n.d.). Sairon Prism Coupler. Retrieved from [Link]
-
TA Instruments. (n.d.). ANALYSIS OF POLYMER DECOMPOSITIONS BY TGA-MASS SPECTROMETRY. Retrieved from [Link]
-
ResearchGate. (2026). Thermally stable network-structured polysiloxane hybrimers with high refractive index for optical applications. Retrieved from [Link]
-
Flanagan, M. T. (2006). Prism coupling of light into planar waveguides. Retrieved from [Link]
-
arXiv. (n.d.). Low-Loss Integration of High-Density Polymer Waveguides with Silicon Photonics for Co-Packaged Optics. Retrieved from [Link]
-
PMC. (2023). Fabrication of UV-Curable Polysiloxane Coating with Tunable Refractive Index Based on Controllable Hydrolysis. Retrieved from [Link]
-
Prime Scholars. (n.d.). Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. Retrieved from [Link]
-
Bowers. (n.d.). A Robust Method for Characterization of Optical Waveguides and Couplers. Retrieved from [Link]
-
Gelest, Inc. (n.d.). High Temperature Stability of Polysiloxanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption and scattering in low-loss polymer optical waveguides. Retrieved from [Link]
-
Metricon. (n.d.). MODEL 2010/M OVERVIEW. Retrieved from [Link]
-
Optica Publishing Group. (2006). Transition, radiation and propagation loss in polymer multimode waveguide bends. Retrieved from [Link]
-
MDPI. (2022). High-Precision Propagation-Loss Measurement of Single-Mode Optical Waveguides on Lithium Niobate on Insulator. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Disposal of Tris(vinyldimethylsiloxy)methylsilane: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the synthesis and application of novel organosilicon compounds like Tris(vinyldimethylsiloxy)methylsilane are pivotal. However, with innovation comes the responsibility of ensuring safe and environmentally sound disposal of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance, to foster a culture of safety and sustainability within the laboratory.
Understanding the Compound: Hazard Profile and Initial Handling
This compound, identified by CAS number 60111-52-6, is an organosiloxane that requires careful handling due to its potential hazards.[1][2][3][4] While a specific, comprehensive safety data sheet (SDS) for this exact chemical name can be elusive, data for the synonymous and structurally identical compound, 3-[(dimethylvinylsilyl)oxy]-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane, indicates that it may cause long-lasting harmful effects to aquatic life.[5][6][7] Therefore, it must be treated as a hazardous waste and its release to the environment must be avoided.[5]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Standard PPE includes:
-
Nitrile or neoprene rubber gloves.
-
Chemical safety goggles.
-
A flame-retardant lab coat.
-
-
Avoid Inhalation and Contact: Prevent direct contact with skin and eyes, and avoid inhaling any vapors.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite or sand, and collect it into a designated, sealable container for hazardous waste.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact. The following workflow provides a clear and logical sequence for managing this chemical waste.
Step 1: In-Lab Preparation
-
Characterize and Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Cross-contamination can lead to unforeseen chemical reactions and complicate the disposal process.
-
Select Appropriate Waste Container: Use a chemically resistant container, such as high-density polyethylene (HDPE) or a glass bottle with a secure screw cap. Ensure the container is clean, dry, and in good condition.
-
Properly Label the Container: The label must be clear, legible, and securely affixed to the container. It should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and/or "3-[(dimethylvinylsilyl)oxy]-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane".
-
The CAS number: "60111-52-6".
-
The associated hazards (e.g., "Harmful to aquatic life").
-
The date of accumulation.
-
Step 2: Waste Accumulation & Storage
-
Accumulate in a Satellite Accumulation Area (SAA): Keep the waste container in a designated SAA within the laboratory, at or near the point of generation. The SAA must be under the control of the operator of the process generating the waste.
-
Transfer to Central Storage: Once the container is full, or before the designated accumulation time limit is reached (as per your facility's EHS guidelines), securely close the container and transfer it to your institution's central hazardous waste storage facility.
Step 3: Final Disposition
-
Arrange for Licensed Transport: The disposal of hazardous waste must be handled by a licensed and reputable waste management company. Your institution's EHS office will typically manage this process.
Primary Disposal Method: High-Temperature Incineration
The most common and recommended method for the disposal of organosilicon compounds like this compound is high-temperature incineration.[8]
The Rationale Behind Incineration:
Incineration in a hazardous waste facility is designed to achieve a destruction and removal efficiency (DRE) of 99.99% or higher for the hazardous organic constituents.[9] For organosilicon compounds, this process breaks the silicon-oxygen and silicon-carbon bonds, ultimately converting the material into silicon dioxide (silica), carbon dioxide, and water.
Regulatory Considerations:
-
RCRA Compliance: The incineration of hazardous waste is strictly regulated under the Resource Conservation and Recovery Act (RCRA).[10][11][12][13] Facilities must operate under specific permits that dictate combustion temperatures, residence times, and emission controls.[9][14]
-
Waste Classification: While a specific RCRA waste code for this compound is not explicitly listed, it would be classified based on its characteristics. If it has a flashpoint below 140°F (60°C), it would be considered an ignitable waste (D001). Its potential harm to aquatic life may also classify it as a toxic waste. Your EHS office will make the final determination.
-
Emission Controls: Incinerators are equipped with advanced air pollution control devices to scrub acidic gases and capture particulate matter, including the resulting silica.[12]
An Emerging Alternative: Chemical Recycling
A more sustainable, albeit less common, approach to managing silicone waste is chemical recycling.[15][16][17] This method involves the depolymerization of silicone polymers back into their constituent monomers or oligomers, which can then be purified and used to produce new, virgin-quality silicone materials.[8][15][16]
The Chemical Recycling Process:
-
Depolymerization: The silicone waste is heated in the presence of a catalyst (acidic or basic) to break the siloxane bonds.[8]
-
Purification: The resulting cyclic siloxanes are separated and purified through processes like distillation.
-
Repolymerization: The purified monomers can then be used as feedstock for the synthesis of new silicone products.
While the infrastructure for widespread chemical recycling of silicones is still developing, it represents a promising avenue for a circular economy approach to chemical waste management.[16] Researchers should inquire with their EHS and waste management providers about the availability of such programs.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Name | This compound | - |
| Synonym | 3-[(dimethylvinylsilyl)oxy]-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | [4] |
| CAS Number | 60111-52-6 | [1][2][3][4] |
| Molecular Formula | C₁₃H₃₀O₃Si₄ | [4] |
| Primary Hazard | May cause long-lasting harmful effects to aquatic life. | [5][6][7] |
| Recommended Disposal | High-Temperature Incineration | [8] |
| Alternative Disposal | Chemical Recycling | [15][16][17] |
| RCRA Regulations | 40 CFR Parts 260-273 | [10] |
Conclusion
The responsible disposal of this compound is not merely a regulatory obligation but a cornerstone of sound scientific practice. By adhering to the procedural guidelines outlined in this document, from meticulous in-lab handling and segregation to the selection of an appropriate final disposition method, researchers can ensure a safe working environment and protect our ecosystem. As sustainable technologies like chemical recycling continue to evolve, the scientific community must remain vigilant in adopting practices that not only advance innovation but also champion environmental stewardship.
References
- Wolf, A.T.; Stammer, A. Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). Polymers2024, 16, 2220.
-
tossit. Silicone recycling: opportunities and challenges. [Online] Available at: [Link]
-
Knowledge. Methods for recycling silicone. [Online] Available at: [Link]
-
Wolf, A.T.; Stammer, A. Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). MDPI. [Online] Available at: [Link]
-
RECAPP by Veolia. Understanding How Silicone Is Recycled & Reused. [Online] Available at: [Link]
-
ChemBK. This compound. [Online] Available at: [Link]
-
XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 60111-52-6 Name: 3-[(dimethylvinylsilyl)oxy]-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane. [Online] Available at: [Link]
-
chemical label 3-[(dimethylvinylsilyl)oxy]. [Online] Available at: [Link]
-
Basel Convention. Technical Guidelines on Incineration on Land. [Online] Available at: [Link]
-
PubChem. 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane. [Online] Available at: [Link]
-
GSRS. This compound. [Online] Available at: [Link]
-
MySkinRecipes. 3-((Dimethyl(vinyl)silyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane. [Online] Available at: [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Online] Available at: [Link]
-
U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. [Online] Available at: [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) and Federal Facilities. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Regulation Related to Waste Incineration. [Online] Available at: [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Online] Available at: [Link]
-
Ministry of Environmental Protection, Physical Planning and Construction. Ordinance on Thermal Treatment of Waste. [Online] Available at: [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Variations by State Matrix. [Online] Available at: [Link]
-
U.S. Government Publishing Office. 40 CFR Part 264 Subpart O -- Incinerators. [Online] Available at: [Link]
-
U.S. Environmental Protection Agency. Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. [Online] Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound, CasNo.60111-52-6 Kunshan Push Trading Co.,LTD China (Mainland) [pushchem.lookchem.com]
- 3. This compound | 60111-52-6 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60111-52-6 Name: 3-[(dimethylvinylsilyl)oxy]-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane [xixisys.com]
- 6. chemical-label.com [chemical-label.com]
- 7. 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | C13H30O3Si4 | CID 6453910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. anysiliconerubber.com [anysiliconerubber.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. Regulation Related to Waste Incineration - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. eCFR :: 40 CFR Part 264 Subpart O -- Incinerators [ecfr.gov]
- 15. mdpi.com [mdpi.com]
- 16. Silicone recycling: opportunities and challenges – TOSSIT [tossit.game]
- 17. researchgate.net [researchgate.net]
Navigating the Safe Handling of Tris(vinyldimethylsiloxy)methylsilane: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, mastering the nuances of chemical handling is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling of Tris(vinyldimethylsiloxy)methylsilane, moving beyond a simple checklist to instill a deeper understanding of the "why" behind each safety measure. Our goal is to empower you with the knowledge to not only follow protocols but to cultivate a proactive safety culture within your laboratory.
Understanding the Compound: Hazard Profile of this compound
This compound is an organosilicon compound valued for its role as an intermediate and crosslinking agent in the synthesis of various materials, including polysiloxanes and silicone rubbers.[1][2] While its systemic absorption potential is considered low due to its viscosity, it is crucial to recognize its primary hazards to mitigate risks effectively.[1] The compound is irritating to the eyes, respiratory system, and skin.[1] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table outlines the essential PPE for handling this compound, with specifications tailored to minimize risk. It is imperative that all personnel receive training on the proper use and limitations of their PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face and should always be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Hands | Chemical-Resistant Gloves | Neoprene or nitrile rubber gloves are recommended for their resistance to a broad range of chemicals, including silanes.[3] Always inspect gloves for any signs of degradation or perforation before use. Employ proper glove removal technique to avoid contaminating your skin.[4] |
| Body | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant and anti-static lab coat is the minimum requirement to protect against incidental contact. For tasks with a higher potential for splashes, a chemical-resistant apron worn over the lab coat is advised.[5] |
| Respiratory | Use in a well-ventilated area. Respirator as needed. | All handling of this compound should occur in a certified chemical fume hood to minimize the inhalation of vapors.[6] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4] |
Operational Plan: From Receipt to Disposal
A meticulous and well-documented operational plan is the cornerstone of safe laboratory practice. This section provides a step-by-step guide for the lifecycle of this compound within your facility.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[4][7] The storage container must be kept tightly closed to prevent the ingress of moisture and contamination.[6] It is also crucial to take measures to prevent the buildup of electrostatic charge.[4]
Handling Procedures
-
Preparation : Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.
-
Aliquoting and Transfer : When transferring the liquid, use only compatible equipment (e.g., glass, stainless steel). Grounding and bonding of containers may be necessary to prevent static discharge.[7]
-
Experimental Use : The vinyl groups in this compound can undergo addition polymerization, which is a key aspect of its reactivity in applications like the formation of silicone elastomers.[2] This reactivity also means it should be handled with an awareness of potential incompatibilities.
-
Post-Handling : After use, ensure the primary container is securely sealed. Decontaminate any surfaces that may have come into contact with the chemical.
Emergency Protocols: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response Workflow
The following diagram outlines the immediate steps to be taken in the event of a this compound spill.
Caption: Workflow for managing a this compound spill.
First Aid Measures
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[4]
-
Skin Contact : In case of skin contact, immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
In all cases of exposure, it is imperative to show the Safety Data Sheet (SDS) for the product to the attending medical professional.[4]
Disposal Plan
All waste materials, including contaminated absorbents and disposable PPE, must be handled as hazardous waste. Do not dispose of this compound down the drain.[4] Waste should be placed in a suitable, sealed, and properly labeled container.[4] Arrange for disposal through a licensed and reputable chemical waste disposal company, ensuring compliance with all local, state, and federal regulations.[4][7]
By integrating these safety protocols and the scientific rationale behind them into your daily laboratory operations, you can significantly mitigate the risks associated with handling this compound and foster a safer research environment for all.
References
-
This compound - ChemBK. (2024, April 10). Retrieved January 21, 2026, from [Link]
-
Vinyl-Functional Silicones - Gelest Technical Library. (n.d.). Retrieved January 21, 2026, from [Link]
-
METHACRYLOXYPROPYLTRIS(VINYLDIMETHYLSILOXY)SILANE, tech-95 - Amazon S3. (2014, June 23). Retrieved January 21, 2026, from [Link]
-
Functional Silicone Reactivity Guide - Gelest Technical Library. (n.d.). Retrieved January 21, 2026, from [Link]
-
Vinyl-terminated silicone fluid - Qingdao Hengda New Material Technology Co., Ltd. (n.d.). Retrieved January 21, 2026, from [Link]
- Personal protective equipment for handling Silane, methylenebis[chlorodimethyl- - Benchchem. (n.d.). Retrieved January 21, 2026, from https://www.benchchem.com/pdf/B095686_PPE.pdf
-
METHYLTRIS(TRIMETHYLSILOXY)SILANE - Gelest, Inc. (2015, August 18). Retrieved January 21, 2026, from [Link]
-
Reactivity of Si‐H and Si‐vinyl end functionalized siloxanes toward PBT: A model system study | Request PDF - ResearchGate. (2005, August 7). Retrieved January 21, 2026, from [Link]
-
TRIS(DIMETHYLSILOXY)ETHOXYSILANE, tech-95 - Gelest, Inc. (2017, January 30). Retrieved January 21, 2026, from [Link]
-
TRIS(VINYLDIMETHYLSILOXY)PHENYLSILANE, 95% - Gelest, Inc. (2015, November 24). Retrieved January 21, 2026, from [Link]
-
Ereztech LLC SI2897 Safety Data Sheet. (2023, November 7). Retrieved January 21, 2026, from [Link]
-
Polyvinyl siloxane - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Tris(2-methoxyethoxy)vinylsilane | C11H24O6Si | CID 14025 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Tris(dimethylamino)silane - SAFETY DATA SHEET. (n.d.). Retrieved January 21, 2026, from [Link]
-
Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2). Retrieved January 21, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Vinyl-terminated silicone fluid - Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. gelest.com [gelest.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
